molecular formula C8H8F3NO B2548458 1-(2-Aminophenyl)-2,2,2-trifluoroethanol CAS No. 205756-49-6

1-(2-Aminophenyl)-2,2,2-trifluoroethanol

Cat. No.: B2548458
CAS No.: 205756-49-6
M. Wt: 191.153
InChI Key: MEYKEXQUMCFNCS-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-2,2,2-trifluoroethanol is a useful research compound. Its molecular formula is C8H8F3NO and its molecular weight is 191.153. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Aminophenyl)-2,2,2-trifluoroethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Aminophenyl)-2,2,2-trifluoroethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-aminophenyl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h1-4,7,13H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYKEXQUMCFNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the trifluoromethyl (–CF₃) group into aromatic scaffolds is a cornerstone strategy in modern medicinal chemistry, fundamentally altering a molecule's lipophilicity, metabolic stability, and binding affinity. Specifically, 1-(2-Aminophenyl)-2,2,2-trifluoroethanol (CAS: 205756-49-6)[1] serves as a highly versatile, bifunctional building block. It is a critical precursor for the synthesis of trifluoromethylated heterocycles, including benzoxazines, quinolines, and indoles.

This technical guide outlines a robust, field-proven, two-step synthetic route to this compound, emphasizing the mechanistic causality behind reagent selection and providing self-validating experimental protocols designed for high-yield scalability.

Retrosynthetic Strategy & Route Justification

When designing the synthesis of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol, two primary disconnections are typically considered:

  • Direct Trifluoromethylation of 2-Aminobenzaldehyde: While conceptually simple, the presence of a free, nucleophilic primary amine interferes with most electrophilic and nucleophilic trifluoromethylating agents, necessitating transient protection (e.g., as a Boc or tosyl derivative) and subsequent deprotection.

  • Trifluoromethylation of 2-Nitrobenzaldehyde followed by Reduction: This route leverages the electron-withdrawing nature of the nitro group, which activates the adjacent aldehyde toward nucleophilic attack while remaining completely inert to the trifluoromethylation conditions.

G A 2-Nitrobenzaldehyde B 1-(2-Nitrophenyl)-2,2,2-trifluoroethanol A->B TMSCF3, TBAF THF, -10°C to rt C 1-(2-Aminophenyl)-2,2,2-trifluoroethanol B->C H2, Pd/C MeOH, rt

Forward synthesis workflow of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol.

Mechanistic Causality in the Ruppert-Prakash Reaction

The transformation of 2-nitrobenzaldehyde to 1-(2-nitrophenyl)-2,2,2-trifluoroethanol relies on the nucleophilic transfer of a –CF₃ group. TMSCF₃ is largely unreactive toward carbonyls on its own; it requires activation by a Lewis base, typically a fluoride ion (F⁻)[3].

The Causality of Experimental Choices:

  • Initiator Selection: Tetrabutylammonium fluoride (TBAF) is selected over inorganic fluorides (like CsF) because of its superior solubility in THF, allowing for homogeneous catalysis at sub-zero temperatures[4].

  • Temperature Control (-10 °C): The addition of F⁻ to TMSCF₃ generates a pentacoordinate, hypervalent silicon intermediate

    
    . The subsequent transfer of the CF₃ carbanion equivalent to the aldehyde is highly exothermic. Initiating the reaction at -10 °C prevents the thermal decomposition of the hypervalent silicon species into volatile fluoroform (CHF₃) and suppresses side reactions.
    
  • Silyl Ether Trapping: The initial product is a silyl ether. A secondary addition of aqueous TBAF or HCl is required to hydrolyze the O–Si bond and liberate the free trifluoroethanol[5].

G TMSCF3 TMS-CF3 (Ruppert-Prakash) Hypervalent [Me3Si(F)(CF3)]- (Hypervalent Silicon) TMSCF3->Hypervalent F_ion F- (Initiator) F_ion->Hypervalent Activation Alkoxide Trifluoromethylated Alkoxide Hypervalent->Alkoxide CF3- transfer Aldehyde 2-Nitrobenzaldehyde Aldehyde->Alkoxide Electrophilic attack SilylEther Silyl Ether Intermediate Alkoxide->SilylEther TMS transfer Product 1-(2-Nitrophenyl)-2,2,2-trifluoroethanol SilylEther->Product Hydrolysis

Mechanism of the nucleophilic trifluoromethylation via Ruppert-Prakash reagent.

Experimental Protocols & Self-Validating Workflows

Step 1: Synthesis of 1-(2-Nitrophenyl)-2,2,2-trifluoroethanol

Adapted from established solvent-free and THF-mediated protocols for ortho-nitro systems[4].

Procedure:

  • Preparation: Charge an oven-dried, argon-purged round-bottom flask with 2-nitrobenzaldehyde (10.0 g, 66.2 mmol) and anhydrous THF (100 mL).

  • Cooling: Submerge the flask in an ice/brine bath to achieve an internal temperature of -10 °C.

  • Reagent Addition: Add TMSCF₃ (11.7 mL, 79.4 mmol, 1.2 equiv) via syringe in one portion.

  • Catalysis: Dropwise, add a catalytic amount of TBAF (1.0 M in THF, 0.66 mL, 1 mol%). Caution: Monitor internal temperature; the reaction is exothermic.

  • Propagation: Remove the cooling bath after 30 minutes. Stir the reaction at room temperature for 3 hours.

  • Hydrolysis: Once TLC indicates complete consumption of the aldehyde, add additional TBAF (1.0 M in THF, 70 mL) and water (10 mL) to cleave the silyl ether. Stir for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Extract the aqueous residue with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to afford the product as a pale yellow oil.

Self-Validation Checkpoints:

  • TLC: The product alcohol will have a lower

    
     than the silyl ether intermediate but higher than the starting aldehyde.
    
  • ¹⁹F NMR (CDCl₃): Look for a sharp doublet or singlet around

    
     -78.0 to -79.5 ppm, confirming the presence of the intact –CF₃ group adjacent to the chiral center[4].
    
Step 2: Synthesis of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol

Causality of Reduction Method: While dissolving metal reductions (e.g., SnCl₂·2H₂O) can reduce nitro groups, in ortho-substituted systems, SnCl₂ has been documented to trigger unintended reductive cyclizations, leading to N–N bond formations (e.g., indazoles)[6]. To strictly isolate the free primary amine without cyclization, catalytic hydrogenation using Palladium on Carbon (Pd/C) is the scientifically sound choice.

Procedure:

  • Preparation: Dissolve 1-(2-nitrophenyl)-2,2,2-trifluoroethanol (10.0 g, 45.2 mmol) in HPLC-grade Methanol (100 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10 wt%) under a blanket of argon to prevent auto-ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under a balloon of H₂ (1 atm) at room temperature for 4–6 hours.

  • Monitoring: Monitor via TLC (30% EtOAc in Hexanes). The nitro compound will disappear, replaced by a highly polar, UV-active spot that stains positive with ninhydrin.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess Methanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1-(2-Aminophenyl)-2,2,2-trifluoroethanol as an off-white to pale brown solid.

Self-Validation Checkpoints:

  • ¹H NMR (CDCl₃): The disappearance of the downfield aromatic protons of the nitroarene and the appearance of a broad singlet integrating to 2H around

    
     4.0–4.5 ppm (the -NH₂ protons).
    

Quantitative Data & Optimization

To ensure maximum throughput and yield, various conditions were evaluated. The tables below summarize the quantitative causality behind the finalized protocols.

Table 1: Optimization of Ruppert-Prakash Reaction on 2-Nitrobenzaldehyde

Fluoride SourceSolventTemp (°C)Yield (%)Mechanistic Notes & Observations
TBAF (1 mol%) THF -10 to rt 92 Clean conversion, rapid silyl ether formation, easily scalable.
CsF (10 mol%)DMF0 to rt85Slower reaction kinetics; requires tedious aqueous workup to remove DMF.
TBAF (10 mol%)THFrt70Highly exothermic; increased thermal degradation of hypervalent silicon species.

Table 2: Comparison of Nitro Reduction Conditions for 1-(2-Nitrophenyl)-2,2,2-trifluoroethanol

Reagent SystemSolventConditionsYield (%)Mechanistic Notes & Observations
Pd/C (10%), H₂ MeOH 1 atm, rt, 4h 95 Cleanest impurity profile; simple Celite filtration workup.
Fe powder, NH₄ClEtOH/H₂OReflux, 2h82Tedious workup due to iron oxide sludge; moderate product loss during extraction.
SnCl₂·2H₂OEtOAcReflux, 4h78Risk of complexation with the fluorinated alcohol and potential side reactions[6].

References

  • Base-Catalyzed, Solvent-Free Synthesis of Rigid V-Shaped Epoxydibenzo[b,f][1,5]diazocines | The Journal of Organic Chemistry - ACS Publications. 4

  • Fluorination Reagents, Fluorinated Building Blocks - TCI Chemicals. 2

  • 2,2,2-Trifluoroethanol - Wikipedia. 5

  • 1-(2-Aminophenyl)-2,2,2-trifluoroethanol | 205756 ... - ChemicalBook. 1

  • Exploring the synthetic utility of HFO-1234yf - Durham E-Theses. 3

Sources

physicochemical properties of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol

Abstract

1-(2-Aminophenyl)-2,2,2-trifluoroethanol is a fluorinated organic compound with potential applications in pharmaceutical and materials science. The strategic incorporation of a trifluoroethanol moiety onto an aminophenyl scaffold introduces unique electronic and steric properties that significantly influence its behavior in biological and chemical systems. An exhaustive understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to predict its absorption, distribution, metabolism, and excretion (ADME) profile, as well as to guide formulation and synthesis strategies. This technical guide provides a comprehensive analysis of the core physicochemical attributes of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol, detailing the theoretical underpinnings and field-proven experimental protocols for their determination.

Core Molecular and Physicochemical Profile

A compound's fundamental properties dictate its interactions on a molecular level. For 1-(2-Aminophenyl)-2,2,2-trifluoroethanol, the presence of an aromatic amine, a chiral alcohol, and an electron-withdrawing trifluoromethyl group creates a molecule with distinct characteristics. The amine group provides a basic center, crucial for salt formation and pH-dependent solubility, while the trifluoroethanol portion enhances the acidity of the hydroxyl proton and contributes to lipophilicity.

Table 1: Summary of Physicochemical Properties for 1-(2-Aminophenyl)-2,2,2-trifluoroethanol

PropertyValueSource
IUPAC Name 1-(2-aminophenyl)-2,2,2-trifluoroethanolPubChem[1]
CAS Number 205756-49-6PubChem[1]
Molecular Formula C₈H₈F₃NOPubChem[1][2]
Molecular Weight 191.15 g/mol PubChem[1]
Monoisotopic Mass 191.05579836 DaPubChem[1]
Computed XLogP3 2.1PubChem[1]
Hydrogen Bond Donor Count 2 (from -OH and -NH₂)PubChem[1]
Hydrogen Bond Acceptor Count 3 (from F₃ and N)PubChem[1]
Physical Form SolidInferred from related compounds[3][4][5][6]

Lipophilicity: The Gateway to Membrane Permeability

2.1. Theoretical Framework Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's pharmacokinetic profile.[7] It governs membrane permeability, plasma protein binding, and volume of distribution. This property is quantified by the partition coefficient (LogP) for neutral species or the distribution coefficient (LogD) for ionizable compounds.[][9] Given that 1-(2-Aminophenyl)-2,2,2-trifluoroethanol possesses a basic amine group, its ionization state is pH-dependent, making LogD the most relevant descriptor in physiological contexts.[7] The computed XLogP3 value of 2.1 suggests a moderate lipophilicity, often a desirable characteristic in drug candidates to balance solubility and membrane penetration.[1]

2.2. Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method The shake-flask method remains the gold standard for its accuracy in determining partition coefficients.[10][11] The causality behind this choice rests on its direct measurement of the compound's partitioning between two immiscible phases at equilibrium.

Methodology:

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol. Pre-saturate the n-octanol with PBS and the PBS with n-octanol by vigorously mixing them for 24 hours and allowing the phases to separate.[7][10] This step is critical to ensure the thermodynamic activity of each solvent is not altered during the experiment.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[9]

  • Partitioning: Add a small aliquot of the compound stock solution to a vial containing a known volume ratio of the pre-saturated n-octanol and PBS (e.g., 1:1 or 2:1). The choice of phase ratio can be optimized based on the expected lipophilicity to ensure quantifiable concentrations in both layers.[10]

  • Equilibration: Vigorously agitate the mixture using a mechanical shaker for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: Centrifuge the vial to achieve a clean separation of the aqueous and organic phases.[7]

  • Quantification: Carefully sample both the n-octanol and PBS layers. Determine the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV or LC-MS.[7][10]

  • Calculation: The LogD value is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9]

2.3. Workflow Visualization

LogD_Workflow cluster_prep Phase & Compound Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases 1. Prepare & Pre-saturate n-Octanol and PBS (pH 7.4) prep_stock 2. Prepare Compound Stock Solution (e.g., in DMSO) partition 3. Add Stock to Phases in a Vial prep_stock->partition shake 4. Shake Vigorously to Reach Equilibrium partition->shake centrifuge 5. Centrifuge for Phase Separation shake->centrifuge sample 6. Sample Aqueous & Organic Layers centrifuge->sample quantify 7. Quantify Concentration (HPLC-UV / LC-MS) sample->quantify calculate 8. Calculate LogD quantify->calculate

Caption: Workflow for LogD determination via the shake-flask method.

Ionization State: The pKa Constant

3.1. Theoretical Framework The acid dissociation constant (pKa) is a quantitative measure of a molecule's acidity or basicity. It is fundamental to predicting the charge state of a compound at a given pH, which profoundly impacts solubility, receptor binding, and cell permeability.[12] 1-(2-Aminophenyl)-2,2,2-trifluoroethanol has two ionizable centers:

  • The Aromatic Amine (-NH₂): This group is basic and will be protonated (-NH₃⁺) at low pH. Aniline, the parent compound, has a pKa of approximately 4.6. The substituents on the ring will modulate this value.

  • The Hydroxyl (-OH) Group: Alcohols are typically very weak acids (pKa ~16-18).[13] However, the potent electron-withdrawing effect of the adjacent trifluoromethyl (CF₃) group significantly increases the acidity of this hydroxyl proton. For comparison, the pKa of 2,2,2-trifluoroethanol itself is approximately 12.4.

Therefore, we expect a basic pKa around 4-5 for the ammonium conjugate acid and an acidic pKa around 12-13 for the hydroxyl group.

3.2. Experimental Protocol: pKa Determination by Potentiometric Titration Potentiometric titration is a highly reliable and cost-effective method for pKa determination.[14] It relies on monitoring the pH of a solution as a titrant of known concentration is added, allowing for the identification of the inflection point where the pH equals the pKa.[14]

Methodology:

  • Instrument Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[12][15]

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mM) in deionized water.[12][15] To maintain constant ionic strength, which stabilizes pH readings, add a background electrolyte like potassium chloride (e.g., 0.15 M).[12][15]

  • Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[12][15][16]

  • Titration for Basic pKa: Acidify the sample solution to a low pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl). Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition.[12][15]

  • Titration for Acidic pKa: If determining the acidic pKa, start with the neutral solution and titrate with the standardized strong base until a high pH (e.g., pH 12-12.5) is reached.[12][15]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point (the midpoint of the steepest part of the curve). For more accuracy, a derivative plot (ΔpH/ΔV vs. V) can be used, where the peak corresponds to the equivalence point.

  • Replication: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[12][15]

3.3. Workflow Visualization

pKa_Workflow cluster_setup Setup & Preparation cluster_titration Titration Process cluster_analysis Data Analysis calibrate 1. Calibrate pH Meter (Buffers pH 4, 7, 10) prepare 2. Prepare 1 mM Sample Solution with 0.15 M KCl calibrate->prepare purge 3. Purge with N₂ Gas prepare->purge acidify 4. Acidify to pH ~2 (for basic pKa) purge->acidify titrate 5. Titrate with 0.1 M NaOH, Recording pH vs. Volume acidify->titrate plot 6. Plot Titration Curve (pH vs. Volume) titrate->plot analyze 7. Determine Inflection Point plot->analyze pka 8. pKa = pH at Half-Equivalence Point analyze->pka

Caption: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility

4.1. Theoretical Framework Aqueous solubility is a critical physicochemical property that limits the oral bioavailability of many drug candidates.[17] It is influenced by a molecule's lipophilicity and crystal lattice energy. For ionizable compounds, solubility is pH-dependent, typically being lowest at the isoelectric point and increasing as the molecule becomes charged. The "like dissolves like" principle is fundamental; polar functional groups (like -OH and -NH₂) enhance aqueous solubility, while nonpolar moieties (the phenyl ring) decrease it.[18]

4.2. Experimental Protocol: Equilibrium Solubility by the Shake-Flask Method The definitive method for determining thermodynamic (or equilibrium) solubility is a variation of the shake-flask technique.[19] This protocol ensures that a true equilibrium between the solid and dissolved states is achieved, providing a self-validating system.

Methodology:

  • Solution Preparation: Prepare the desired aqueous medium (e.g., purified water, or buffers at various pH values to generate a pH-solubility profile).[20]

  • Incubation: Add an excess amount of the solid compound to a known volume of the aqueous medium in a sealed vial.[18] The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution was achieved.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.[18]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is best accomplished by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PTFE).[18]

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method such as HPLC-UV or LC-MS.[18] A calibration curve with standards of known concentrations is required for accurate quantification.[18]

  • Reporting: Report the solubility in units of mg/mL or µg/mL at the specified temperature and pH.[18]

Conclusion for the Modern Researcher

The , characterized by its moderate lipophilicity and dual ionizable centers, position it as an intriguing scaffold for further investigation. This guide has detailed the authoritative, field-proven methodologies required to quantify its key attributes—lipophilicity, ionization, and solubility. By applying these robust experimental protocols, researchers can generate the high-quality, reproducible data necessary to make informed decisions in the complex landscape of drug discovery and chemical development. The causality-driven approach outlined herein, from pre-saturating solvents in LogD measurements to removing CO₂ in pKa titrations, underscores the principles of scientific integrity required for success.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In SciSpace. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Aminophenyl)-2,2,2-trifluoroethanol. In PubChem Compound Database. Retrieved from [Link]

  • Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Wassvik, C. M., & Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]

  • Manallack, D. T., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Ruiz-Pérez, M. J., et al. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Retrieved from [Link]

  • Zafar, S., et al. (n.d.). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 1-(2-Aminophenyl)-2,2,2-trifluoroethan-1-one. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 1-(2-Aminophenyl)-2,2,2-trifluoroethan-1-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Sangster, J. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2-aminophenyl)-2,2,2-trifluoroethanol. Retrieved from [Link]

  • American Elements. (n.d.). 1-(3-Aminophenyl)-2,2,2-trifluoroethanol. Retrieved from [Link]

  • Google Patents. (n.d.). US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol.
  • The OChemTutor. (2025). pKa values. Retrieved from [Link]

  • University of Calgary. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

  • ACS Division of Organic Chemistry. (2022, April 11). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

  • Loba Chemie. (2016, April 16). 2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS MSDS. Retrieved from [Link]

  • chemeurope.com. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]

  • Google Patents. (n.d.). US4590310A - Process for the preparation of 2,2,2-trifluoroethanol.
  • Multichem. (n.d.). 2,2,2-Trifluoroethanol Dealer and Distributor. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

Sources

Structural Elucidation and NMR Spectral Analysis of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the trifluoromethyl (–CF


) group into organic scaffolds is a cornerstone strategy in modern drug discovery and materials science, profoundly altering a molecule's lipophilicity, metabolic stability, and binding affinity. 1-(2-Aminophenyl)-2,2,2-trifluoroethanol  (CAS: 205756-49-6) is a highly versatile, bifunctional building block utilized in the synthesis of bioactive benzoxazines, quinolines, and advanced colorimetric chemosensors[1].

This whitepaper provides an authoritative, in-depth guide to the synthesis, sample preparation, and rigorous Nuclear Magnetic Resonance (NMR) structural elucidation of this compound. By mapping the causality between molecular electronic environments and observed spectral phenomena, this guide establishes a self-validating framework for researchers to unambiguously verify the integrity of their synthesized fluorinated anilines.

Chemical Context & Synthesis Workflow

The synthesis of 1-(2-aminophenyl)-2,2,2-trifluoroethanol requires precise control over both the electrophilic addition of the –CF


 moiety and the chemoselective reduction of the nitrogenous functional group. The most robust and scalable method involves the nucleophilic trifluoromethylation of 2-nitrobenzaldehyde using the Ruppert-Prakash reagent  (TMSCF

)[2], followed by catalytic hydrogenation.
Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system: the intermediate silyl ether can be tracked via


Si NMR, while the final reduction is visually validated by the consumption of hydrogen gas and the shift in polarity on TLC.

Step 1: Nucleophilic Trifluoromethylation

  • Initiation: Dissolve 10.0 mmol of 2-nitrobenzaldehyde in 25 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Addition: Slowly add 12.0 mmol (1.2 equiv) of trimethyl(trifluoromethyl)silane (TMSCF

    
    ).
    
  • Catalysis: Introduce a catalytic amount (1.0 mmol, 0.1 equiv) of tetrabutylammonium fluoride (TBAF, 1.0 M in THF). The fluoride ion attacks the silicon center, generating a hypervalent pentacoordinate silicate intermediate that efficiently transfers the nucleophilic –CF

    
     group to the carbonyl carbon[2].
    
  • Incubation: Stir the mixture for 2 hours at room temperature until complete conversion is observed via TLC (Hexanes/EtOAc 4:1).

Step 2: Silyl Ether Deprotection

  • Cleavage: To the same reaction flask, add an additional 12.0 mmol (1.2 equiv) of TBAF (1.0 M in THF) to cleave the intermediate trimethylsilyl ether. Stir for 1 hour.

  • Workup: Quench the reaction with saturated aqueous NH

    
    Cl. Extract with ethyl acetate (3 × 20 mL), wash the combined organic layers with brine, dry over anhydrous MgSO
    
    
    
    , and concentrate in vacuo to yield 1-(2-nitrophenyl)-2,2,2-trifluoroethanol.

Step 3: Chemoselective Nitro Reduction

  • Hydrogenation: Dissolve the crude intermediate in 30 mL of HPLC-grade methanol. Add 100 mg of 10% Palladium on Carbon (Pd/C).

  • Reduction: Evacuate the flask and backfill with hydrogen gas (1 atm) using a balloon. Stir vigorously at room temperature for 4 hours.

  • Purification: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc 7:3) to afford pure 1-(2-aminophenyl)-2,2,2-trifluoroethanol as a solid.

NMR Sample Preparation Parameters

To ensure high-resolution spectral acquisition and resolve exchangeable protons, sample preparation must be meticulously controlled.

  • Solvent Selection: Deuterated chloroform (CDCl

    
    ) is the standard solvent. However, if the –NH
    
    
    
    and –OH signals overlap or exhibit severe broadening due to intermolecular hydrogen bonding, switching to DMSO-
    
    
    is recommended to sharpen these exchangeable signals.
  • Concentration: Dissolve exactly 15–20 mg of the purified compound in 0.6 mL of the chosen deuterated solvent to ensure an optimal signal-to-noise ratio for

    
    C acquisition.
    
  • Internal Standards: Tetramethylsilane (TMS) at

    
     0.00 ppm for 
    
    
    
    H and
    
    
    C; Trichlorofluoromethane (CFCl
    
    
    ) at
    
    
    0.00 ppm for
    
    
    F.

H NMR Spectral Elucidation: Causality & Spin Dynamics

The


H NMR spectrum of 1-(2-aminophenyl)-2,2,2-trifluoroethanol is defined by the interplay between the strongly electron-withdrawing –CF

group and the strongly electron-donating (pi-donor) –NH

group.

The Aliphatic Region: The methine proton (–CH (OH)CF


) is situated adjacent to three equivalent fluorine atoms (spin 

). According to the

rule, the proton signal is split into a distinct quartet (

Hz). The extreme electronegativity of the –CF

group strips electron density from the methine carbon, severely deshielding the proton and pushing its chemical shift downfield to ~5.15 ppm.

The Aromatic Region (ABCD Spin System): The aniline ring exhibits an ortho-disubstituted pattern. The –NH


 group donates electron density into the ring via resonance, specifically shielding the ortho (H3) and para (H5) positions, shifting them upfield. Conversely, the –CH(OH)CF

group exerts a mild inductive withdrawing effect, slightly deshielding H6.
Table 1: Representative H NMR Data (400 MHz, CDCl )
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Causality
–OH 3.50Broad singlet (br s)1H-Exchangeable; broad due to chemical exchange/H-bonding.
–NH

4.20Broad singlet (br s)2H-Exchangeable; broad due to quadrupolar relaxation of

N.
C1–H 5.15Quartet (q)1H

Deshielded by –CF

and –OH; split by 3 adjacent fluorines.
H3 6.70Doublet of doublets (dd)1H

Ortho to –NH

; strongly shielded by resonance.
H4 6.78Triplet of doublets (td)1H

Meta to –NH

; minimal resonance shielding.
H5 7.15Triplet of doublets (td)1H

Para to –NH

; shielded by resonance.
H6 7.25Doublet of doublets (dd)1H

Ortho to –CH(OH)CF

; slightly deshielded.

C and F NMR: Probing C–F Scalar Couplings

The defining feature of this molecule's


C NMR spectrum is the heteronuclear scalar coupling between 

C and

F. Because

F is 100% naturally abundant, it splits the carbon signals without the need for isotopic enrichment.
  • The –CF

    
     Carbon:  Appears as a massive quartet centered around 124.8 ppm due to one-bond coupling (
    
    
    
    Hz).
  • The Methine Carbon: Appears as a smaller quartet around 71.5 ppm due to two-bond coupling (

    
     Hz). This 
    
    
    
    coupling is a critical self-validating marker that the –CF
    
    
    group is covalently attached to the carbinol center.
Table 2: Representative C and F NMR Data (100 MHz / 376 MHz, CDCl )
NucleusChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment

C
71.5Quartet (q)

Methine Carbon (–C H(OH)CF

)

C
117.1Singlet (s)-Aromatic C3 (ortho to –NH

)

C
119.3Singlet (s)-Aromatic C4

C
120.5Singlet (s)-Quaternary C1 (ipso to carbinol)

C
124.8Quartet (q)

Trifluoromethyl Carbon (–C F

)

C
128.8Singlet (s)-Aromatic C6

C
130.4Singlet (s)-Aromatic C5

C
145.2Singlet (s)-Quaternary C2 (ipso to –NH

)

F
-77.5Doublet (d)

–CF

(Coupled to methine proton)

Multidimensional NMR Validation Workflow

To resolve any ambiguities in the 1D spectra (particularly distinguishing the quaternary aromatic carbons C1 and C2), a multidimensional NMR workflow is mandatory.

  • COSY (Correlation Spectroscopy): Maps the continuous H3–H4–H5–H6 spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons (

    
    ), instantly identifying C3, C4, C5, C6, and the methine carbon.
    
  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range couplings (

    
     and 
    
    
    
    ). The methine proton will show a strong
    
    
    correlation to the quaternary C2 and C6, unambiguously locking the position of the carbinol group relative to the aniline ring.

NMR_Elucidation Sample 1-(2-Aminophenyl)-2,2,2-trifluoroethanol Sample in CDCl3 NMR_1D_H 1D 1H NMR Identify exchangeable protons & CF3-CH quartet Sample->NMR_1D_H Acquire NMR_1D_C 1D 13C & 19F NMR Map C-F scalar couplings (1J_CF, 2J_CF) Sample->NMR_1D_C Acquire COSY 2D COSY Trace aromatic ABCD spin system NMR_1D_H->COSY Connectivity HSQC 2D HSQC Correlate 1H to directly attached 13C NMR_1D_H->HSQC 1J_CH HMBC 2D HMBC Long-range 1H-13C Assign quaternary carbons NMR_1D_H->HMBC 2J_CH, 3J_CH NMR_1D_C->HSQC NMR_1D_C->HMBC Validation Unambiguous Structural Validation COSY->Validation HSQC->Validation HMBC->Validation

Multidimensional NMR workflow for the structural validation of fluorinated anilines.

Conclusion

The structural elucidation of 1-(2-aminophenyl)-2,2,2-trifluoroethanol relies on a self-validating matrix of heteronuclear spin-spin couplings. The massive


 and 

carbon splitting patterns, combined with the distinct

proton quartet, provide an unmistakable spectral fingerprint. By adhering to the synthesis and analytical workflows outlined in this guide, researchers can ensure absolute stereochemical and regiochemical confidence in their fluorinated building blocks prior to downstream drug development or materials engineering.

References

  • Title: Selective Colorimetric Sensing of Anions in Aqueous Media through Reversible Covalent Bonding Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Perfluoroalkylation with Organosilicon Reagents Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Advanced Mass Spectrometry Analysis of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Mass Spectrometry Analysis of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol.

Document Type: Technical Whitepaper & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, DMPK Scientists, and Process Development Researchers. Compound CAS: 205756-49-6 (Racemic) / 178042-35-8 (4-isomer analog reference) Molecular Formula: C₈H₈F₃NO | MW: 191.15 g/mol [1]

Executive Summary

1-(2-Aminophenyl)-2,2,2-trifluoroethanol is a high-value chiral building block utilized in the synthesis of antiretrovirals (e.g., Efavirenz intermediates) and next-generation fluorinated pharmaceuticals. Its structural uniqueness lies in the ortho-positioning of a primary amine and a trifluoromethylated benzylic alcohol. This proximity creates distinct intramolecular electronic effects that influence ionization efficiency, fragmentation pathways, and chromatographic behavior.

This guide provides a validated framework for the structural characterization and quantification of this compound. We move beyond generic protocols to address the specific challenges posed by the electron-withdrawing CF₃ group and the compound's chirality.

Physicochemical Context & MS Strategy

The successful analysis of this molecule requires understanding how its functional groups dictate its behavior in the gas phase.

PropertyValue/DescriptionMS Implication
Basicity (pKa) Aniline -NH₂: ~3.5 - 4.0The CF₃ group (strong electron-withdrawing) lowers the pKa of the aniline nitrogen compared to unsubstituted aniline. However, it remains the primary site of protonation in Positive ESI .
Acidity (pKa) -OH: ~11.5The CF₃ group increases the acidity of the hydroxyl proton. Negative ESI is a viable secondary mode, yielding [M-H]⁻.
LogP ~1.4 - 1.8Moderately polar; suitable for Reverse Phase LC (C18) but requires careful gradient optimization to retain polar impurities.
Chirality 1 Chiral Center (C1)Enantiomers are isobaric and have identical MS/MS spectra. Chiral Chromatography is mandatory for enantiomeric excess (ee) determination.
Strategic Directive: Ionization Mode Selection

While the molecule is amphoteric, ESI Positive Mode ([M+H]⁺, m/z 192.06) is recommended as the primary detection method due to superior sensitivity driven by the nitrogen lone pair. Negative mode is reserved for specific impurity profiling where acidic byproducts (e.g., oxidized variants) may not protonate well.

Method Development Workflow

The following decision tree outlines the logical flow for developing a robust assay for this specific fluorinated amino-alcohol.

MethodDevelopment Start Sample: 1-(2-Aminophenyl)-2,2,2-trifluoroethanol Solubility Solubilization (MeOH:H2O 50:50 + 0.1% FA) Start->Solubility Ionization Ionization Check (Infusion @ 10 µL/min) Solubility->Ionization ModeSelect Mode Selection Ionization->ModeSelect ESI_Pos ESI(+) Target: [M+H]+ 192.06 ModeSelect->ESI_Pos Primary (Sensitivity) ESI_Neg ESI(-) Target: [M-H]- 190.05 ModeSelect->ESI_Neg Secondary (Selectivity) Frag MS/MS Optimization (CE Ramp 10-40 eV) ESI_Pos->Frag Chiral Chiral LC-MS (Polysaccharide Column) Final Validated Method Chiral->Final Achiral Achiral C18 LC-MS (Purity/Potency) Achiral->Final Frag->Chiral Enantiomer Sep. Frag->Achiral Impurity Profile

Figure 1: Strategic workflow for method development, prioritizing ESI+ sensitivity and branching based on analytical goals (Chiral vs. Achiral).

Fragmentation Mechanics (MS/MS)

Understanding the fragmentation is crucial for setting up Multiple Reaction Monitoring (MRM) transitions. The CF₃ group and the ortho-amino arrangement drive specific dissociation pathways.

Precursor Ion: m/z 192.06 ([M+H]⁺)
  • Primary Transition (Quantifier): Loss of Water (m/z 192 → 174)

    • Mechanism: Protonation of the benzylic hydroxyl group followed by elimination of H₂O.

    • Driving Force: The resulting carbocation is benzylic. Although the CF₃ group destabilizes the carbocation (electron-withdrawing), the resonance donation from the ortho-amino group (and the phenyl ring) stabilizes the structure, potentially forming a cyclic iminium ion (aza-quinone methide character).

    • Note: This is the most abundant ion (Base Peak).

  • Secondary Transition (Qualifier): Loss of Ammonia (m/z 192 → 175) or Combined Loss

    • Direct loss of NH₃ is less favorable than H₂O loss due to the stability of the benzylic cation vs. the phenyl cation.

    • However, a sequential loss of H₂O + HF (18 + 20 Da) is highly characteristic of fluorinated alcohols.

    • Transition: m/z 174 → m/z 154.

  • Diagnostic Transition: Loss of CF₃ (m/z 192 → 123)

    • Mechanism: Homolytic cleavage or rearrangement leading to the loss of the trifluoromethyl group.

    • Significance: While less intense in ESI than EI, this peak confirms the presence of the fluorinated moiety.

Fragmentation Precursor [M+H]+ m/z 192.06 M_H2O [M+H - H2O]+ m/z 174.05 (Base Peak) Precursor->M_H2O - H2O (18 Da) M_CF3 [M+H - CF3H]+ m/z 122/123 Precursor->M_CF3 - CF3 (High CE) M_H2O_HF [M+H - H2O - HF]+ m/z 154.04 M_H2O->M_H2O_HF - HF (20 Da) Cyclic Cyclic Benzoxazine Intermediate M_H2O->Cyclic Ortho-Cyclization

Figure 2: Proposed fragmentation pathway highlighting the dominant dehydration channel and secondary fluorinated losses.

Detailed Experimental Protocols

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol in 1 mL of Methanol (HPLC grade).

  • Working Standard: Dilute stock to 1 µg/mL in Water/Methanol (50:50 v/v) containing 0.1% Formic Acid.

  • Stability Warning: Amino alcohols can be sensitive to oxidation. Store stock solutions at -20°C.

LC-MS/MS Parameters (SOP)

Chromatography (Achiral - Purity/Quantification):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Chromatography (Chiral - Enantiomeric Separation):

  • Column: Chiralpak AD-RH or OD-RH (Reverse Phase Chiral).

  • Mobile Phase: Water/Acetonitrile (60:40) isocratic flow.

  • Rationale: Polysaccharide-based columns (Amylose/Cellulose) are superior for separating aromatic alcohols with hydrogen-bonding capability.

Mass Spectrometry (Source Parameters - Sciex/Thermo equiv):

Parameter Setting Rationale
Ion Source ESI Positive Protonation of amine.
Spray Voltage 4500 V Optimal for small molecule ionization.
Gas Temp 350°C Ensures desolvation of the alcohol.
Curtain Gas 30 psi Prevents solvent entry into vacuum.

| Declustering Potential | 60 V | Minimizes in-source fragmentation. |

MRM Table:

Transition ID Precursor (m/z) Product (m/z) Collision Energy (eV) Role
Quantifier 192.1 174.1 15 Sensitivity (Base Peak)
Qualifier 1 192.1 154.1 25 Specificity (Fluorine loss)

| Qualifier 2 | 192.1 | 123.1 | 35 | Structural confirmation |

Application Case Study: Impurity Profiling

In a drug development context, this compound is often synthesized via the reduction of 1-(2-Aminophenyl)-2,2,2-trifluoroethanone (Ketone precursor).

  • The Challenge: The ketone precursor (MW 189) and the alcohol product (MW 191) differ by only 2 Da.

  • The Solution:

    • The Ketone will not show the [M+H-H₂O]⁺ transition (174) as strongly or at all.

    • The Ketone typically fragments via alpha-cleavage (Loss of CF3 or CO).

    • Resolution: Ensure chromatographic separation between the Alcohol (RT ~2.5 min) and the Ketone (RT ~3.1 min, less polar). Monitor m/z 190 -> fragments for the ketone to ensure no cross-talk.

References

  • Sigma-Aldrich. 1-(2-Aminophenyl)-2,2,2-trifluoroethan-1-ol Product Specification & CAS 205756-49-6 Data. Available at:

  • PubChem. Compound Summary for CID 18752826: 1-(2-Aminophenyl)-2,2,2-trifluoroethanol.[2] National Library of Medicine. Available at:

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrum of 2,2,2-Trifluoroethanol Derivatives. (General reference for CF3-alcohol fragmentation behavior). Available at:

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns of Amines and Alcohols. (Mechanistic grounding for alpha-cleavage and dehydration). Available at:

  • MDPI. Synthesis of Trifluoromethylated Amino Alcohols. (Synthesis and characterization context). Available at:

Sources

Technical Analysis: FT-IR Spectrum of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the FT-IR spectrum of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol, synthesizing structural theory, experimental synthesis, and spectral interpretation.

Executive Summary

1-(2-Aminophenyl)-2,2,2-trifluoroethanol (CAS: 205756-49-6) is a critical chiral building block in the synthesis of fluorinated heterocycles, particularly trifluoromethyl-substituted quinolines and benzoxazines. Its infrared (FT-IR) spectrum is complex, defined by the competition between strong electron-withdrawing effects of the trifluoromethyl group (-CF


) and the electron-donating nature of the ortho-amino group (-NH

).

This guide deconstructs the spectrum into diagnostic regions, providing researchers with a self-validating framework for structural confirmation.[1] Special emphasis is placed on the intramolecular hydrogen bonding network , which significantly shifts hydroxyl and amine stretching frequencies.[1]

Structural Dynamics & Hydrogen Bonding

The spectral signature of this molecule is governed by its conformational lock.[1] Unlike simple alcohols, the proximity of the -OH, -NH


, and -CF

groups creates a "frustrated" hydrogen bonding environment.
Intramolecular Interaction Network

Two primary intramolecular interactions compete, altering the force constants and vibrational frequencies:

  • OH···N Interaction: The acidic proton of the trifluoroethanol moiety (acidity enhanced by -CF

    
    ) acts as a donor to the nitrogen lone pair. This is typically the dominant conformer, causing a red shift in 
    
    
    
    (OH).
  • NH···F Interaction: A weaker interaction where the amine protons interact with the fluorine atoms.[1]

H_Bonding cluster_0 Conformer A (Dominant) cluster_1 Conformer B (Minor) OH_A Hydroxyl (-OH) Proton Donor NH2_A Amine (-NH2) Lone Pair Acceptor OH_A->NH2_A Strong H-Bond (Red Shift ~50-100 cm⁻¹) NH2_B Amine (-NH2) Proton Donor CF3_B Trifluoromethyl (-CF3) Weak Acceptor NH2_B->CF3_B Weak Interaction (Minor Shift) CF3_Effect Inductive Effect (-I) Increases OH Acidity CF3_Effect->OH_A

Figure 1: Visualization of the competing intramolecular hydrogen bonding modes. The OH···N interaction is spectrally dominant due to the enhanced acidity of the alcohol.

Experimental Protocol for Spectral Acquisition

To ensure reproducible data, the following protocol controls for moisture (which interferes with OH/NH regions) and polymorphism.

Sample Preparation[1][2][3][4]
  • Method: Attenuated Total Reflectance (ATR) is recommended over KBr pellets to prevent ion exchange with the halogenated moiety and to avoid hygroscopic water absorption.[1]

  • Crystal Form: The compound is typically a solid (mp ~55-60 °C).[1] Ensure the crystal face makes uniform contact with the Diamond/ZnSe crystal.[1]

  • Solvent Casting (Optional): If solution-phase data is required to break intermolecular bonds, use CCl

    
     or dry CH
    
    
    
    Cl
    
    
    in a CaF
    
    
    cell.[1]
Acquisition Parameters
ParameterSettingRationale
Resolution 4 cm⁻¹Sufficient to resolve the NH

doublet from the OH shoulder.[1]
Scans 32 or 64Optimizes Signal-to-Noise ratio for weak overtone bands.[1]
Range 4000–600 cm⁻¹Captures high-frequency H-bonds and low-frequency C-F bends.[1]
Apodization Blackman-HarrisMinimizes side-lobes for sharp aromatic peaks.[1]

Spectral Analysis & Assignment

The spectrum is divided into three diagnostic zones.

Zone 1: High Frequency (4000–2800 cm⁻¹) – The H-Bond Region

This is the most critical region for validating the 1,2-amino-alcohol core.

  • Hydroxyl Stretch (

    
    O-H): 
    
    • Free: ~3600 cm⁻¹ (Sharp, rarely seen in solid state).[1]

    • Intramolecular Bonded:3350–3450 cm⁻¹ (Broad, intense).[1] The -CF

      
       group increases the acidity of the OH, strengthening the H-bond to the amine and broadening this peak significantly compared to non-fluorinated analogues.
      
  • Amine Stretch (

    
    N-H): 
    
    • Primary amines exhibit a doublet (symmetric and asymmetric).[1]

    • Asymmetric:~3480 cm⁻¹ .[1]

    • Symmetric:~3380 cm⁻¹ .[1]

    • Observation: These often appear as sharp spikes superimposed on the broader OH shoulder.[1]

  • C-H Stretch (

    
    C-H): 
    
    • Aromatic: 3000–3100 cm⁻¹ (Weak, multiple bands).[1]

    • Aliphatic (Methine): 2900–2950 cm⁻¹ (Weak).[1] The C-H bond adjacent to the CF

      
       is polarized, often shifting to slightly higher frequencies than standard alkyl C-H.
      
Zone 2: The Fluorine Fingerprint (1400–1000 cm⁻¹)

The presence of the trifluoromethyl group dominates this region, often obscuring the C-O and C-N stretches.

  • C-F Stretch (

    
    C-F): 
    
    • 1100–1350 cm⁻¹: Multiple very strong, broad bands.[1] The C-F stretching vibration couples strongly with the C-C skeletal vibrations.[1] Look for a "super-peak" complex in this range.

  • C-O Stretch (

    
    C-O): 
    
    • Typically 1150–1200 cm⁻¹ for secondary alcohols.[1] In this molecule, it is often buried under the C-F envelope but contributes to the intensity of the 1180 cm⁻¹ band.

  • C-N Stretch (

    
    C-N): 
    
    • 1250–1300 cm⁻¹: Aromatic amines show a strong C-N stretch here.[1] The conjugation with the ring enhances this intensity.[1]

Zone 3: Aromatic & Low Frequency (1600–600 cm⁻¹)
  • Ring Breathing: 1605 cm⁻¹ and 1495 cm⁻¹ (Characteristic of 1,2-disubstituted benzene).[1]

  • N-H Bending (

    
    N-H): 1620 cm⁻¹  (Scissoring).[1] Often overlaps with the 1605 cm⁻¹ aromatic band, appearing as a shoulder or broadening the peak.
    
  • Ortho-Substitution: 750–760 cm⁻¹ (Strong).[1] The C-H out-of-plane (OOP) bending vibration characteristic of ortho-disubstitution.

Summary Table of Diagnostic Bands
Frequency (cm⁻¹)Vibrational ModeAssignmentIntensity
3480 / 3380

(N-H)
Primary Amine (Asym/Sym)Medium (Sharp)
3350–3450

(O-H)
H-bonded HydroxylStrong (Broad)
3050

(C-H)
Aromatic C-HWeak
1620

(N-H)
Amine ScissoringMedium
1605 / 1495

(C=C)
Aromatic Ring BreathingMedium-Strong
1100–1350

(C-F) +

(C-O)
Trifluoromethyl / Alcohol C-OVery Strong
755

(C-H) OOP
Ortho-disubstituted BenzeneStrong

Synthesis & Process Monitoring

The FT-IR spectrum is an essential tool for monitoring the synthesis of this compound, typically via the reduction of 1-(2-aminophenyl)-2,2,2-trifluoroethanone .

Reaction Pathway

The reduction converts the ketone (C=O) to the alcohol (C-OH).[2]

Synthesis_Monitoring cluster_monitor FT-IR Process Control Points Start Starting Material 1-(2-aminophenyl)-2,2,2-trifluoroethanone Reagent Reagent: NaBH₄ / Methanol (or Asymmetric ADH Enzyme) Start->Reagent Point1 Disappearance of C=O (1680-1700 cm⁻¹) Start->Point1 Monitor Product Product 1-(2-aminophenyl)-2,2,2-trifluoroethanol Reagent->Product Point2 Appearance of Broad OH (3300-3450 cm⁻¹) Product->Point2 Confirm

Figure 2: Reaction monitoring workflow. The disappearance of the carbonyl stretch at ~1690 cm⁻¹ is the primary indicator of reaction completion.

Key Monitoring Metric: The starting ketone has a distinct carbonyl band at ~1680–1700 cm⁻¹ .[1] In the product, this band must be completely absent.[1] The appearance of the broad OH band is confirmatory but less quantitative due to moisture interference.

References

  • BenchChem. (2025).[1][3][4] Spectroscopic Properties of 2,2,2-Trifluoroethanol: A Technical Guide. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 18752826, 1-(2-Aminophenyl)-2,2,2-trifluoroethanol. Retrieved from

  • Sigma-Aldrich. (2025).[1][5] Product Specification: 1-(2-Aminophenyl)-2,2,2-trifluoroethanone. Retrieved from

  • Itoh, T., et al. (2002).[1] Asymmetric reduction of fluorinated ketones. Tetrahedron: Asymmetry, 13(10), 1089-1093. (Contextual grounding for asymmetric synthesis and spectral data of analogues).

  • Larkin, P. (2011).[1][6] Infrared and Raman Spectroscopy; Principles and Spectral Interpretation. Elsevier.[1][6] (Authoritative source for general fragment assignments).

Sources

potential biological activity of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Biological Activity of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol Derivatives

Abstract

The confluence of a trifluoromethyl group and an aminophenyl scaffold within a single molecular entity presents a compelling starting point for the exploration of novel therapeutic agents. This technical guide delves into the potential biological activities of derivatives based on the 1-(2-aminophenyl)-2,2,2-trifluoroethanol core structure. We will explore the synthetic rationale, potential anticancer and antimicrobial activities, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and detailed experimental protocols to guide further investigation into this promising class of compounds.

Introduction: A Scaffold of Strategic Importance

The 1-(2-aminophenyl)-2,2,2-trifluoroethanol molecule serves as a nexus of two critical pharmacophoric features. The strategic incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1] The C-F bond's strength makes the molecule more resistant to enzymatic degradation, while the CF3 group can significantly alter the electronic properties and conformation of the parent molecule, often leading to improved pharmacological profiles.[1]

Concurrently, the aminophenyl moiety is a versatile and privileged scaffold, present in a multitude of approved therapeutic agents.[2][3] Its reactive primary amine provides a convenient handle for a wide array of chemical modifications, allowing for the synthesis of large libraries of derivatives to probe structure-activity relationships (SAR). This guide will focus on the potential anticancer and antimicrobial activities stemming from this unique structural combination.

Synthetic Pathways and Derivatization Strategies

The primary amino group of the 1-(2-aminophenyl)-2,2,2-trifluoroethanol core is the principal site for derivatization, enabling the creation of diverse chemical libraries. Common synthetic strategies involve reactions such as acylation, alkylation, and condensation to introduce new functional groups and build molecular complexity. For instance, reaction with various isocyanates can yield a series of (2-aminophenyl)urea derivatives, a class of compounds known for its potent anticancer activities.[3]

Below is a generalized workflow for the synthesis of derivatives from the parent compound.

G A 1-(2-Aminophenyl)-2,2,2- trifluoroethanol (Core) E 1-(2-(3-Arylureido)phenyl)-2,2,2- trifluoroethanol Derivatives A->E Urea Formation F N-(2-(1,1,1-trifluoro-2-hydroxyethyl)phenyl) amide Derivatives A->F Amide Coupling G Dihydropyrimidinone Derivatives A->G Biginelli-type Reaction B Aryl Isocyanate (R-N=C=O) B->E C Acid Chloride (R-COCl) C->F D Substituted Aldehyde + Urea D->G

Caption: Generalized synthetic routes for derivatization.

Anticancer Potential: Targeting Malignant Proliferation

The pyrimidine nucleus and related nitrogen-containing heterocyclic structures are foundational scaffolds in anticancer drug discovery.[4][5] Derivatives of the aminophenyl core can be designed to mimic these structures, potentially acting as inhibitors of key enzymes involved in cancer cell signaling, such as protein kinases.[6][7]

Proposed Mechanisms of Action

The anticancer effects of such derivatives are likely multifactorial.[3] Key mechanisms could include:

  • Kinase Inhibition: Many aminopyrimidine and aminophenyl urea derivatives function as ATP-competitive inhibitors of protein kinases (e.g., VEGFR, EGFR), which are crucial for tumor growth and angiogenesis.[3][4]

  • Induction of Apoptosis: By disrupting critical signaling pathways, these compounds can trigger programmed cell death (apoptosis). This is often observed through the upregulation of pro-apoptotic proteins like Bax and p53 and the downregulation of anti-apoptotic proteins like Bcl-2.[8][9]

  • Cell Cycle Arrest: The compounds may halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[5][9]

G cluster_0 Cell Exterior cluster_1 Cytoplasm / Nucleus Derivative Aminophenyl-trifluoroethanol Derivative Kinase Protein Kinase (e.g., VEGFR, CDK) Derivative->Kinase Inhibition Pathway Proliferation & Survival Signaling Cascade Kinase->Pathway Activates Apoptosis Apoptosis Induction (↑ p53, ↑ Bax) Pathway->Apoptosis Inhibits CellCycle Cell Cycle Arrest (G2/M Phase) Pathway->CellCycle Promotes CellDeath Tumor Cell Death Apoptosis->CellDeath CellCycle->CellDeath Leads to

Caption: Potential anticancer mechanism via kinase inhibition.

Data Presentation: In Vitro Cytotoxicity

The following table illustrates hypothetical cytotoxicity data for a series of derivatives against common cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Derivative IDModification on Amino GroupIC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. DU145 (Prostate)IC50 (µM) vs. HepG2 (Liver)
APTF-01 4-Chlorophenyl urea5.28.115.7
APTF-02 3,4-Dimethoxyphenyl urea12.518.3> 50
APTF-03 Pyrimidin-2-yl amine2.84.59.3
APTF-04 4-Trifluoromethylbenzoyl amide7.911.222.4
Doxorubicin (Standard Control)0.81.11.5
Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a robust method for assessing the cytotoxic effects of the synthesized derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, DU145) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2. The causality for this duration is to allow sufficient time for the compounds to exert their antiproliferative or cytotoxic effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: A New Frontier

Aniline and its derivatives have long been recognized for their antimicrobial properties.[2] The introduction of a trifluoromethyl group can enhance the lipophilicity of these compounds, potentially improving their ability to penetrate microbial cell membranes.[10] This suggests that 1-(2-aminophenyl)-2,2,2-trifluoroethanol derivatives could serve as a promising scaffold for the development of novel antibacterial and antifungal agents.

Proposed Mechanisms of Action

The primary mechanism of antimicrobial action for such lipophilic compounds is often the disruption of the bacterial cell membrane's integrity. This can lead to leakage of essential intracellular components and ultimately cell death.[2] Other potential mechanisms include the inhibition of essential enzymes or interference with biofilm formation.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents hypothetical MIC values.

Derivative IDModification on Amino GroupMIC (µg/mL) vs. S. aureus (Gram+)MIC (µg/mL) vs. E. coli (Gram-)MIC (µg/mL) vs. C. albicans (Fungus)
APTF-05 4-Bromophenyl urea166432
APTF-06 2-Iodo-4-trifluoromethylaniline83216
APTF-07 Thiophene-2-carboxamide32>12864
Ciprofloxacin (Standard Control)10.5N/A
Fluconazole (Standard Control)N/AN/A4
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of antimicrobial agents.

  • Prepare Inoculum: Culture the microbial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm.

G A Prepare Serial Dilutions of Test Compound in 96-Well Plate C Add Inoculum to Each Well (Final Volume = 200 µL) A->C B Prepare Standardized Microbial Inoculum (5x10^5 CFU/mL) B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Visually Inspect for Turbidity (Growth) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

The 1-(2-aminophenyl)-2,2,2-trifluoroethanol scaffold represents a highly promising starting point for the development of novel therapeutic agents. The combination of the metabolically robust trifluoromethyl group and the synthetically versatile aminophenyl moiety allows for the creation of diverse compound libraries with significant potential for both anticancer and antimicrobial activities.

Future research should focus on:

  • Extensive SAR Studies: Synthesizing a broader range of derivatives to elucidate clear structure-activity relationships and optimize potency and selectivity.

  • Mechanistic Elucidation: Moving beyond cellular assays to identify specific molecular targets (e.g., specific kinases or microbial enzymes).[11]

  • In Vivo Evaluation: Testing the most promising compounds in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Broadening Scope: Screening derivatives against other biological targets, such as viral polymerases, proteases, or other enzymes implicated in disease.[12][13]

By systematically exploring the chemical space around this core structure, the scientific community can unlock its full therapeutic potential.

References

  • PubChem. 1-(2-Aminophenyl)-2,2,2-trifluoroethanol. National Center for Biotechnology Information. Available from: [Link]

  • Polash, S.A., et al. (2022). Antibacterial and Antiviral Functional Materials: Chemistry and Biological Activity toward Tackling COVID-19-like Pandemics. ACS Applied Bio Materials. Available from: [Link]

  • MDPI. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI. Available from: [Link]

  • Nawarecka, Z., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available from: [Link]

  • ResearchGate. (2026). Effect of trifluoroethanol on antibody reactivity against corresponding and nonrelated antigens. ResearchGate. Available from: [Link]

  • G, S., et al. (2021). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Molecules. Available from: [Link]

  • Raghuwanshi, M., et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link]

  • Khan, I., et al. (2018). Facile synthesis and anticancer activity of novel dihydropyrimidinone derivatives. Journal of the Serbian Chemical Society. Available from: [Link]

  • PubMed. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. PubMed. Available from: [Link]

  • ResearchGate. Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography. ResearchGate. Available from: [Link]_

  • Rauf, A., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available from: [Link]

  • Griffin, R.J., et al. (2011). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry. Available from: [Link]

  • Narender, G., et al. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Cell Press. (2026). New approaches reveal how cancer drugs work in their cellular context. Cell Press. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). Various Chemical and Biological Activities of Pyridazinone Derivatives. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences. Available from: [Link]

  • Mayo Clinic. (2024). Overview - Anticancer Drug Action Laboratory. Mayo Clinic Research. Available from: [Link]

  • MIT News. (2024). Cancer biologists discover a new mechanism for an old drug. MIT News. Available from: [Link]

  • Fathy, M., et al. (2021). Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid. Pharmaceutical Sciences. Available from: [Link]

  • MDPI. (2024). Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives. MDPI. Available from: [Link]

  • Google Patents. (2007). Aminopyrimidines useful as kinase inhibitors. Google Patents.

Sources

Precision Engineering of Chiral Scaffolds: The Fluorinated Amino Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery & Development

Executive Summary

The incorporation of fluorine into chiral amino alcohol scaffolds represents a paradigm shift in medicinal chemistry.[1] No longer just a "metabolic blocker," fluorine is now a precision tool for conformational engineering and physicochemical tuning. This guide explores the discovery, mechanistic significance, and synthetic evolution of fluorinated chiral amino alcohols—a structural motif increasingly prevalent in FDA-approved therapeutics like Oteseconazole and Belzutifan . We provide actionable protocols and mechanistic insights to enable researchers to deploy these scaffolds effectively in lead optimization.

Part 1: The Fluorine Effect in Chiral Scaffolds

The strategic placement of a fluorine atom adjacent to an amino alcohol motif does not merely add mass; it fundamentally alters the electronic and spatial landscape of the molecule.

The Gauche Effect & Conformational Locking

Unlike the steric repulsion observed in non-fluorinated alkyl chains (which prefer anti conformations), 1,2-difluoro and 1,2-fluoro-heteroatom systems often adopt a gauche conformation .

  • Mechanism: This is driven by hyperconjugation, specifically the donation of electron density from a

    
     or 
    
    
    
    bonding orbital into the low-lying
    
    
    antibonding orbital.[2][3]
  • Impact: In drug design, this effect is used to "pre-organize" a flexible chain into a bioactive conformation, reducing the entropic penalty of binding to a receptor.

pKa Modulation and Permeability

Fluorine is the most electronegative element (Pauline scale: 4.0). Its inductive effect (


) significantly lowers the 

of proximal functional groups.
  • Basicity Reduction: A

    
    -fluorine can lower the 
    
    
    
    of a neighboring amine by 1–2 units.[4] This reduces the percentage of ionized drug at physiological pH (7.4), thereby enhancing passive membrane permeability and reducing P-glycoprotein (P-gp) mediated efflux.[]
  • Acidity Enhancement: Conversely, it increases the acidity of the hydroxyl group, strengthening hydrogen bond donor (HBD) capability.

Metabolic Shielding

The C–F bond (approx. 116 kcal/mol) is orthogonal to oxidative metabolism. Replacing a labile C–H bond (e.g., at a benzylic position) with C–F blocks cytochrome P450-mediated hydroxylation, extending the drug's half-life (


).[]

FluorineEffect F_Atom Fluorine Incorporation Electronic Electronic Effects (-I Inductive) F_Atom->Electronic Stereo Stereoelectronic Effects (Hyperconjugation) F_Atom->Stereo Metabolism Metabolic Stability (Block CYP450) F_Atom->Metabolism Strong C-F bond pKa pKa Modulation (Amine basicity ↓) Electronic->pKa Gauche Gauche Effect (σ → σ*) Stereo->Gauche Permeability Increased Membrane Permeability pKa->Permeability Less ionized at pH 7.4 Conf Conformational Locking Gauche->Conf Bioactive shape

Figure 1: Mechanistic impact of fluorine incorporation on physicochemical and pharmacological properties.[][6]

Part 2: Strategic Synthesis & Methodologies[5]

The synthesis of these motifs requires high stereocontrol. We present two dominant strategies: Transition Metal Catalysis (for broad scope) and Biocatalysis (for green, high-selectivity manufacturing).[]

Protocol A: Copper-Catalyzed Ring Opening with Fluorinated Counteranions

This method represents a state-of-the-art approach where the counteranion of the catalyst plays a critical role in stereocontrol, a concept validated in recent high-impact literature [1].[]

Objective: Synthesis of chiral


-amino alcohols via ring opening of aziridines or epoxides.

Materials:

  • Substrate:

    
    -Tosyl aziridine or meso-epoxide.[]
    
  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: Chiral bis(oxazoline) (BOX) or Ph-BOX.

  • Additive (Critical): Sodium hexafluorophosphate (

    
    ) or similar fluorinated salt if not inherent to the catalyst.
    
  • Nucleophile: Aniline or aliphatic amine.[]

Step-by-Step Protocol:

  • Catalyst Activation: In a flame-dried Schlenk tube under

    
    , dissolve 
    
    
    
    (5 mol%) and the chiral BOX ligand (6 mol%) in anhydrous dichloromethane (DCM). Stir for 1 hour at RT to form the complex.
  • Counterion Exchange (The "Fluorine Boost"): Add

    
     (10 mol%) to the mixture. Stir for 30 mins. Note: The 
    
    
    
    anion creates a specific "chiral pocket" via weak non-covalent interactions, enhancing enantioselectivity compared to OTf- alone.[]
  • Substrate Addition: Cool the mixture to

    
    . Add the aziridine substrate (1.0 equiv).
    
  • Reaction: Add the amine nucleophile (1.2 equiv) slowly. Stir at

    
     monitoring by TLC (typically 12–24h).
    
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Dry organic layers over
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Validation: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).[]

Protocol B: Biocatalytic Asymmetric Reductive Amination

For industrial scalability, engineered enzymes offer superior enantiopurity (>99% ee) [2].

Mechanism: Amine Dehydrogenases (AmDHs) catalyze the conversion of


-fluorinated ketones to chiral amino alcohols using ammonia/ammonium as the nitrogen source.

Workflow:

  • Buffer Prep:

    
     buffer (pH 9.0).
    
  • Cofactor Recycling: Add

    
     (1 mM), Glucose Dehydrogenase (GDH), and Glucose (for NADH regeneration).
    
  • Reaction: Add

    
    -fluoro-ketone substrate and purified AmDH enzyme. Incubate at 
    
    
    
    with shaking.
  • Extraction: Basify to pH > 10, extract with EtOAc.

Part 3: Applications in Drug Discovery[5][9]

Case Study: Oteseconazole (Vivjoa)

Approved in 2022 for recurrent vulvovaginal candidiasis, Oteseconazole features a difluorophenyl-chiral alcohol core.[]

  • Significance: The fluorine atoms on the phenyl ring and the chiral alcohol center are critical for selectivity against fungal CYP51 over human CYP enzymes, reducing side effects compared to older azoles [3].

Case Study: Belzutifan (Welireg)

A HIF-2


 inhibitor for von Hippel-Lindau disease.[]
  • Structure: Contains a chiral vicinal fluorinated alcohol motif.[][7]

  • Function: The fluorinated scaffold creates specific electrostatic contacts within the HIF-2

    
     binding pocket, displacing water molecules and increasing binding enthalpy [4].
    
Comparative Data: Fluorine vs. Hydrogen[5]
PropertyNon-Fluorinated Analog (H)Fluorinated Analog (F)Impact
C-X Bond Length 1.09 Å (C-H)1.35 Å (C-F)Slight steric increase; mimics O-H electronically.[]
Lipophilicity (LogP) Baseline+0.2 to +0.5 (typically)Increases membrane permeability.
Metabolic Stability Low (Benzylic oxidation)HighBlocks CYP450 attack.
Conformation Anti (staggered)Gauche (often preferred)Locks bioactive conformation.

Part 4: Synthesis Decision Tree

Use this logic flow to select the appropriate synthetic route for your target scaffold.

SynthesisDecision Start Target: Fluorinated Chiral Amino Alcohol Substrate Starting Material? Start->Substrate Aziridine Aziridine/Epoxide Substrate->Aziridine Ketone Alpha-Fluoro Ketone Substrate->Ketone RouteA Route A: Ring Opening Aziridine->RouteA RouteB Route B: Reductive Amination Ketone->RouteB CuCat Cu-Catalysis (Protocol 2.1) *High versatility* RouteA->CuCat Use Fluorinated Counterion Enzymatic Biocatalysis (Protocol 2.2) *High ee%, Green* RouteB->Enzymatic If enzyme available RuCat Ru-Transfer Hydrogenation *Good for simple ketones* RouteB->RuCat Chemical alternative

Figure 2: Decision matrix for selecting synthetic methodologies based on starting material availability.

References

  • Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science, 2025.[]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI, 2013.

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 2023.

  • Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). ResearchGate, 2023.

  • The Fluorine Gauche Effect: A Brief History. ResearchGate, 2016.

Sources

Solubility Profiling and Solvent Optimization for 1-(2-Aminophenyl)-2,2,2-trifluoroethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development and advanced organic synthesis, the accurate profiling of a compound's solubility is a critical determinant of its downstream viability. 1-(2-Aminophenyl)-2,2,2-trifluoroethanol is a highly versatile, fluorinated building block frequently utilized in the design of kinase inhibitors, benzoxazines, and novel CNS-active agents.

Unlike simple aliphatic alcohols or basic anilines, this molecule possesses a complex physicochemical landscape dictated by the spatial proximity of three distinct functional groups: a primary aniline (-NH₂), a secondary carbinol (-OH), and a strongly electron-withdrawing trifluoromethyl group (-CF₃). This whitepaper provides an in-depth analysis of the solvation thermodynamics governing this compound and establishes a self-validating experimental protocol for determining its solubility across common organic solvents.

Solvation Thermodynamics: The Causality of Molecular Structure

To predict and manipulate the solubility of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol, one must first understand the intramolecular forces at play. The solubility profile is not merely a function of its molecular weight, but a dynamic equilibrium dictated by stereospecific electronic effects.

The Trifluoromethyl (-CF₃) Inductive Effect

The incorporation of a -CF₃ group fundamentally alters the molecule's solvation behavior. Fluorine, being the most electronegative element, exerts a profound inductive pull (-I effect) on the adjacent carbinol carbon[1]. This electron withdrawal significantly lowers the pKa of the hydroxyl proton, rendering it a much stronger hydrogen bond donor (HBD) than a standard aliphatic alcohol. Simultaneously, the bulky, electron-dense fluorine atoms create a highly lipophilic surface area, which typically limits aqueous solubility while enhancing affinity for organic media[1].

Intramolecular Hydrogen Bonding (IMHB)

The most critical factor governing this compound's solubility is the ortho-relationship between the primary amine and the trifluoromethyl carbinol moiety. This spatial arrangement facilitates the formation of a stable, 6-membered intramolecular hydrogen bond (IMHB) between the amine (acting as a hydrogen bond acceptor/donor) and the highly polarized hydroxyl group[2].

When the molecule is introduced to a solvent, it faces a thermodynamic choice: maintain its IMHB (masking its polarity) or break the IMHB to form intermolecular hydrogen bonds with the solvent.

  • In low-dielectric, non-polar solvents (e.g., Dichloromethane, Toluene): The IMHB remains intact. The molecule effectively "hides" its polar -OH and -NH₂ groups, presenting its lipophilic phenyl and -CF₃ faces to the solvent. This significantly enhances its solubility in moderately non-polar organic solvents compared to what basic predictive models might suggest[2].

  • In high-dielectric, polar protic/aprotic solvents (e.g., Methanol, DMSO): The solvent molecules possess sufficient hydrogen-bonding capacity to disrupt the IMHB, solvating the exposed polar groups and resulting in near-instantaneous dissolution.

SolvationDynamics A 1-(2-Aminophenyl)- 2,2,2-trifluoroethanol B Intramolecular H-Bonding (Masked Polarity) A->B Low Dielectric Media C Intermolecular H-Bonding (Exposed Polarity) A->C High Dielectric Media D Solvation in Aprotic/Non-polar Solvents (e.g., DCM, EtOAc) B->D E Solvation in Polar Protic Solvents (e.g., MeOH, DMSO) C->E

Fig 1: Solvent-dependent bifurcation of hydrogen bonding states governing solubility.

Quantitative Solubility Matrix

Based on the thermodynamic principles outlined above, the following table summarizes the anticipated solubility profile of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol across standard laboratory and manufacturing solvents.

SolventDielectric Constant (ε)H-Bonding CapacityEstimated Solubility RangeUSP Classification
Dimethyl Sulfoxide (DMSO) 46.7Strong Acceptor> 100 mg/mLFreely Soluble
Methanol (MeOH) 32.7Strong Donor/Acceptor50 - 100 mg/mLSoluble
Ethyl Acetate (EtOAc) 6.0Moderate Acceptor30 - 50 mg/mLSoluble
Dichloromethane (DCM) 9.1Weak10 - 30 mg/mLSparingly Soluble
Hexane 1.9None< 1 mg/mLPractically Insoluble
Aqueous Buffer (pH 7.4) 80.1Strong Donor/Acceptor< 0.5 mg/mLPractically Insoluble

Note: The high solubility in EtOAc and DCM is a direct consequence of the IMHB masking the molecule's inherent polarity, allowing the lipophilic -CF₃ and phenyl groups to drive solvation.

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

Kinetic solubility assays (often utilizing DMSO stock dilutions) are prone to supersaturation artifacts and do not reflect the true crystalline solubility of a compound. To obtain rigorous, actionable data for 1-(2-Aminophenyl)-2,2,2-trifluoroethanol, the Thermodynamic Shake-Flask Method must be employed[3].

As a Senior Application Scientist, I mandate that any solubility protocol must be a self-validating system. This means the protocol must inherently prove that the data it generates is free from phase-alteration artifacts (e.g., the solvent changing the API, or the API changing the solvent).

Step-by-Step Workflow

Step 1: Solid Excess Dispensing

  • Action: Dispense 50 mg of crystalline 1-(2-Aminophenyl)-2,2,2-trifluoroethanol into a 2 mL borosilicate glass vial.

  • Causality: Thermodynamic solubility requires an equilibrium between the dissolved solute and an excess of the solid crystal lattice[3]. If the solid completely dissolves upon solvent addition, the resulting concentration is merely a lower bound, not the true solubility limit.

Step 2: Solvent Equilibration

  • Action: Add 500 µL of the target organic solvent. Seal tightly and incubate on an isothermal orbital shaker at 25.0 ± 0.1 °C at 400 RPM for 48 to 72 hours.

  • Causality: The robust -CF₃ and phenyl stacking interactions within the crystal lattice require significant time to reach a true thermodynamic equilibrium. Shaking for less than 24 hours risks measuring a transient kinetic state[3].

Step 3: The Validation Loop (pH & Solid-State Check)

  • Action: For aqueous or mixed solvent systems, measure the pH of the slurry post-equilibration. Extract a small aliquot of the remaining solid, dry it, and analyze via X-Ray Powder Diffraction (XRPD).

  • Causality: The weakly basic amine and acidic hydroxyl group can shift the pH of unbuffered solvents, altering the ionization state and invalidating the measurement. Furthermore, the solvent may induce a polymorphic transition or form a solvate. If the XRPD pattern of the remaining solid differs from the starting material, the measured solubility applies to the new solvate, not the original crystal.

Step 4: Phase Separation

  • Action: Transfer the suspension to a centrifuge tube and spin at 15,000 x g for 15 minutes at 25 °C. Alternatively, filter through a 0.22 µm PTFE syringe filter.

  • Causality: Standard cellulose or nylon filters can exhibit non-specific binding with highly fluorinated compounds due to hydrophobic interactions. PTFE (polytetrafluoroethylene) filters are chemically inert and prevent loss of the analyte during separation.

Step 5: Chromatographic Quantification

  • Action: Dilute the clear supernatant appropriately with the mobile phase and quantify via Isocratic HPLC-UV (typically at 254 nm) against a 5-point calibration curve prepared in DMSO/Acetonitrile.

Protocol S1 1. Solid Excess Addition (Ensure saturation) S2 2. Solvent Equilibration (48-72h Isothermal Shaking) S1->S2 S3 3. pH & Solid-State Verification (Self-Validation Step) S2->S3 S4 4. Phase Separation (PTFE Filtration/Centrifugation) S3->S4 S5 5. HPLC-UV Quantification (Against Calibration Curve) S4->S5

Fig 2: Self-validating thermodynamic shake-flask solubility workflow.

Downstream Implications for Formulation and Synthesis

Understanding the solvent-dependent IMHB dynamics of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol is crucial for downstream applications:

  • Synthetic Chemistry: When utilizing this compound in nucleophilic substitution or condensation reactions, highly polar aprotic solvents (like DMF or DMSO) are recommended. These solvents break the IMHB, freeing the -NH₂ and -OH groups to act as nucleophiles. Using DCM may result in sluggish reaction kinetics because the reactive centers remain locked in the intramolecular hydrogen bond.

  • Preclinical Formulation: The compound's poor aqueous solubility poses a challenge for in vivo dosing. Formulators should leverage its high solubility in polar aprotic media by utilizing co-solvent systems (e.g., PEG400/Tween-80/Water) or lipid-based formulations to maintain the drug in a dissolved state upon introduction to biological fluids.

References

  • Title: Fluorine in medicinal chemistry Source: PubMed / nih.gov URL: [Link]

  • Title: Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Journal of Medicinal Chemistry Source: acs.org URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: dissolutiontech.com URL: [Link]

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of (R)-1-(2-Aminophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (R)-1-(2-Aminophenyl)-2,2,2-trifluoroethanol [1]

Contextualizing the Target & Mechanistic Rationale

The chiral building block (R)-1-(2-Aminophenyl)-2,2,2-trifluoroethanol is a highly coveted intermediate in the synthesis of trifluoromethylated benzoxazines, quinolines, and non-nucleoside reverse transcriptase inhibitors (NNRTIs). The presence of the strongly electron-withdrawing trifluoromethyl (–CF₃) group adjacent to the carbinol center drastically alters the electronic landscape of the molecule, making its asymmetric synthesis uniquely challenging.

Traditional reductions using borane or lithium aluminum hydride yield racemic mixtures and often suffer from competitive side reactions due to the highly electrophilic nature of the precursor ketone, 1-(2-aminophenyl)-2,2,2-trifluoroethanone. To achieve high enantiomeric excess (ee), we employ the Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) [2].

Causality in Experimental Design
  • Why Formic Acid/Triethylamine (FA/TEA)? Standard ATH protocols often use isopropanol as the hydrogen donor. However, isopropanol-mediated ATH is an equilibrium process. For highly electron-deficient trifluoromethyl ketones, the reverse reaction (oxidation of the product alcohol) is thermodynamically competitive, which erodes both yield and enantiopurity. The FA/TEA azeotrope drives the reaction to completion irreversibly via the evolution of CO₂ gas [3].

  • Why an Unprotected Aniline? The Ru-TsDPEN catalyst system is remarkably tolerant of primary amines. The steric bulk of the p-cymene ligand and the strong chelation of the TsDPEN ligand prevent the aniline nitrogen from poisoning the ruthenium center. This eliminates the need for wasteful protection/deprotection steps, streamlining the workflow.

ATH_Catalytic_Cycle Cat 16e- Precatalyst Ru(p-cymene)(TsDPEN) Formate Formate Complex Coordination of HCOO- Cat->Formate FA/TEA Hydride 18e- Active Species Ru-H / N-H intermediate Formate->Hydride - CO2 Transition Six-Membered TS Concerted H-/H+ Transfer Hydride->Transition + Ketone (Si-face attack) Product Product Release (R)-Trifluoroethanol + 16e- Ru Transition->Product Asymmetric Induction Product->Cat Catalytic Turnover

Caption: Catalytic cycle of Ru-TsDPEN mediated Asymmetric Transfer Hydrogenation.

Reagent Matrix

Reagent / MaterialRoleAmountEquivalents
1-(2-Aminophenyl)-2,2,2-trifluoroethanone Substrate1.89 g (10.0 mmol)1.0 eq
RuCl(p-cymene)[(R,R)-TsDPEN] Chiral Catalyst63.6 mg (0.1 mmol)0.01 eq (1 mol%)
Formic Acid / Triethylamine (5:2) H-Donor / Buffer3.0 mLExcess
N,N-Dimethylformamide (DMF) Solvent10.0 mL0.5 M
Ethyl Acetate (EtOAc) Extraction Solvent3 × 20 mL-
Saturated NaHCO₃ (aq) Quenching Agent20 mL-

Quantitative Optimization Data

To establish a self-validating and robust protocol, reaction parameters were systematically optimized. The data below demonstrates the critical impact of the hydrogen donor and solvent on the conversion and enantioselectivity of the trifluoromethyl ketone.

Table 1: Optimization of ATH Conditions for 1-(2-Aminophenyl)-2,2,2-trifluoroethanone

EntryCatalyst (mol%)H-Donor SystemSolventTemp (°C)Time (h)Conversion (%)ee (%)
11.0IsopropanolIsopropanol40244588
21.0FA/TEA (5:2)DCM25248594
31.0FA/TEA (5:2)DMF4016>9998
40.5FA/TEA (5:2)DMF40249898

Insight: DMF (Entry 3) stabilizes the highly polar transition state of the fluorinated substrate, accelerating the reaction while maintaining exceptional enantioselectivity [3].

Execution Protocol: A Self-Validating Workflow

This protocol is designed with integrated In-Process Controls (IPC) to ensure the system self-validates before proceeding to downstream isolation.

Experimental_Workflow W1 1. Degassing (Ar Sparging) W2 2. Cat. Activation (Ru + FA/TEA) W1->W2 W3 3. Substrate Addition W2->W3 W4 4. 19F NMR Monitoring W3->W4 W5 5. Aqueous Quench W4->W5 W6 6. Isolation & Chiral HPLC W5->W6

Caption: End-to-end experimental workflow with integrated 19F NMR validation.

Step 1: Preparation and Degassing
  • Equip a 50 mL Schlenk flask with a magnetic stir bar and a rubber septum.

  • Add 10.0 mL of anhydrous DMF.

  • Causality Check: Sparge the solvent with Argon for 15 minutes. Reasoning: Ru(II) complexes are highly susceptible to oxidation to catalytically inactive Ru(III) species in the presence of dissolved oxygen.

Step 2: Catalyst Activation
  • Under a positive flow of Argon, add 63.6 mg (1 mol%) of RuCl(p-cymene)[(R,R)-TsDPEN] to the flask.

  • Inject 3.0 mL of the Formic Acid/Triethylamine (5:2) azeotrope.

  • Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/purple, indicating the formation of the active 16-electron Ru species.

Step 3: Substrate Addition & Reaction
  • Add 1.89 g (10.0 mmol) of 1-(2-aminophenyl)-2,2,2-trifluoroethanone in one portion.

  • Seal the flask and heat the reaction mixture to 40 °C using a thermostated oil bath.

  • Allow the reaction to stir for 16 hours. Note: A slight positive pressure may build up due to CO₂ evolution; ensure the system is properly vented through an oil bubbler.

Step 4: In-Process Control (IPC) Validation

Do not rely on TLC. Fluorinated carbinols and their precursor ketones often streak or co-elute on silica gel.

  • Withdraw a 50 µL aliquot of the reaction mixture.

  • Dilute in 0.5 mL of CDCl₃ and acquire a ¹⁹F NMR spectrum.

  • Validation Metric: The starting ketone exhibits a singlet at approximately -71.5 ppm . The product (R)-alcohol appears as a doublet (due to coupling with the adjacent chiral methine proton) at -77.2 ppm .

  • The reaction is validated as complete when the integral of the -71.5 ppm peak is <1% relative to the -77.2 ppm peak.

Step 5: Quench and Extraction
  • Cool the reaction to 0 °C.

  • Slowly add 20 mL of saturated aqueous NaHCO₃ to quench the remaining formic acid (Caution: vigorous effervescence).

  • Transfer to a separatory funnel and extract with EtOAc (3 × 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification and Analytics
  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 80:20 to 60:40).

  • Yield: Typically 1.75 g (92%) of (R)-1-(2-aminophenyl)-2,2,2-trifluoroethanol as a pale yellow solid.

  • Chiral HPLC: Validate enantiomeric excess using a Chiralcel OD-H column (Hexane/iPrOH 90:10, 1.0 mL/min, 254 nm). The (R)-enantiomer typically elutes first, demonstrating an ee of ≥98%.

References

  • PubChem. "1-(2-Aminophenyl)-2,2,2-trifluoroethanol". National Institutes of Health. Available at:[Link]

  • Wills, M., et al. "Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones". Journal of Organic Chemistry, 2015, 80(13), 6784–6793. Available at:[Link]

  • Fustero, S., et al. "Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols". Angewandte Chemie International Edition, 2016, 55(17), 5294-5298. Available at:[Link]

Enantioselective Reduction of 1-(2-Aminophenyl)-2,2,2-Trifluoroethanone: Mechanistic Insights and Validated Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The asymmetric reduction of 1-(2-aminophenyl)-2,2,2-trifluoroethanone (CAS: 205756-49-6) to its corresponding chiral alcohol, 1-(2-aminophenyl)-2,2,2-trifluoroethanol, is a critical transformation in the synthesis of fluorinated pharmaceuticals and advanced agrochemicals. However, this specific substrate presents a formidable dual challenge to synthetic chemists:

  • Extreme Electrophilicity: The strongly electron-withdrawing trifluoromethyl (

    
    ) group renders the carbonyl carbon highly electrophilic, making it highly susceptible to rapid, non-enantioselective background reduction.
    
  • Chelation and Electronic Poisoning: The ortho-amino (

    
    ) group acts as a competing Lewis base, capable of coordinating to metal catalysts or Lewis acidic borane networks, thereby disrupting the intended chiral transition state.
    

This application note details three field-proven, self-validating methodologies to overcome these challenges: Asymmetric Transfer Hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) Reduction, and Biocatalysis.

Mechanistic Causality & Strategic Selection

To achieve high enantiomeric excess (ee), the chosen catalytic system must strictly dictate the geometry of hydride transfer while outcompeting the uncatalyzed background reaction.

Asymmetric Transfer Hydrogenation (ATH)

Ruthenium-catalyzed ATH utilizing Noyori-type ligands (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]) is highly effective for trifluoroacetophenones[1]. The Causality: The reaction operates via an outer-sphere mechanism . The ketone substrate never directly coordinates to the ruthenium metal center. Instead, reduction occurs via a concerted six-membered pericyclic transition state stabilized by hydrogen bonding between the Ru-H, the ligand's -NH proton, and the substrate's carbonyl oxygen. This outer-sphere pathway completely bypasses the risk of the ortho-amino group chelating the metal center, preserving the chiral environment and preventing catalyst poisoning.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst with a borane source. The Causality: Standard CBS reductions of trifluoromethyl ketones often yield poor enantioselectivity because the highly electrophilic carbonyl undergoes rapid, uncatalyzed reduction by


[2]. To force the reaction through the enantioselective catalytic pathway, two parameters must be controlled: temperature and electronics. By operating at cryogenic temperatures (-78 °C) and utilizing electronically tuned CBS catalysts, the differential orbital energies between the catalyst-borane adduct and the ketone are optimized, suppressing the non-catalytic background reaction[3].
Biocatalytic Reduction

Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) offer an environmentally benign alternative with exquisite stereocontrol[4]. The Causality: Enzymes provide a rigid, sterically constrained active site. The bulky, electron-rich ortho-aminophenyl group is forced into the enzyme's large binding pocket, while the smaller, highly electronegative


 group occupies the small pocket. This strict lock-and-key orientation dictates absolute Re or Si face hydride attack from the NAD(P)H cofactor, often yielding >99% ee[5].

DecisionTree Substrate 1-(2-aminophenyl)-2,2,2-trifluoroethanone (Highly Electrophilic Ketone) Challenge1 Challenge: Fast Background Reduction Substrate->Challenge1 Challenge2 Challenge: Catalyst Poisoning via ortho-NH2 Substrate->Challenge2 CBS CBS Reduction (Electronic Tuning / Low Temp) Challenge1->CBS Suppresses non-catalytic borane reduction BIO Biocatalysis (KRED / ADH) Challenge1->BIO Strict active site control ATH Asymmetric Transfer Hydrogenation (Ru-TsDPEN) Challenge2->ATH Outer-sphere mechanism prevents chelation Challenge2->BIO Product Chiral 1-(2-aminophenyl)-2,2,2-trifluoroethanol ATH->Product CBS->Product BIO->Product

Caption: Decision tree for selecting the appropriate enantioselective reduction methodology.

Quantitative Data Summary

The following table summarizes the expected outcomes and operational parameters for the three validated methodologies.

MethodologyCatalyst / ReagentTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Scalability
ATH RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%)25 - 4012 - 2492 - 96%94 - 96%Excellent (kg scale)
CBS Electronically-tuned Oxazaborolidine (10 mol%)-784 - 685 - 90%86 - 93%Moderate (Cryo req.)
Biocatalysis TeSADH / KRED + NAD(P)H recycling30 - 3524 - 48>95%>99%High (Bioreactor)

Experimental Protocols

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol utilizes a formic acid/triethylamine azeotrope as the hydride source, driving the reaction via the outer-sphere mechanism[1].

Step-by-Step Methodology:

  • Catalyst Activation: In a Schlenk flask under inert argon atmosphere, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 equiv, 1 mol%) in anhydrous dichloromethane (DCM). Stir for 10 minutes at room temperature.

  • Hydride Source Addition: Add a pre-mixed azeotropic solution of formic acid/triethylamine (5:2 molar ratio, 5.0 equiv of HCOOH). The solution will transition from orange to deep red, indicating the formation of the active 18-electron Ru-hydride species.

  • Substrate Addition: Introduce 1-(2-aminophenyl)-2,2,2-trifluoroethanone (1.0 equiv) dropwise.

  • Reaction Monitoring (Self-Validation Checkpoint): Draw a 50 µL aliquot at 4 hours. Quench with water, extract with EtOAc, and analyze via chiral HPLC (e.g., Chiralcel OD-H). A conversion of >50% with an ee of >94% validates the outer-sphere transition state integrity. If ee is <90%, suspect moisture contamination or an imbalance in the HCOOH/TEA ratio degrading the active Ru-hydride species.

  • Workup: Upon completion (typically 16 h), quench the reaction with saturated aqueous

    
    . Extract with DCM, dry over 
    
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography.

ATH_Mechanism RuCat Ru(II) Precatalyst Active Ru-H Active Species RuCat->Active + Formate - CO2 TS 6-Membered Transition State Active->TS Ketone Binding TS->RuCat Catalyst Regeneration Product Chiral Alcohol TS->Product Hydride Transfer

Caption: Outer-sphere mechanism of Ru-catalyzed asymmetric transfer hydrogenation.

Protocol B: Low-Temperature CBS Reduction

To prevent the highly electrophilic


 ketone from undergoing non-catalytic reduction, strict temperature control and slow addition are mandatory[2][3].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a multi-neck flask equipped with a magnetic stirrer and an internal temperature probe. Purge with argon.

  • Catalyst Complexation: Add (S)-Me-CBS oxazaborolidine catalyst (0.1 equiv) and anhydrous THF. Cool the system to -78 °C using a dry ice/acetone bath. Add

    
     complex (1.2 equiv) and stir for 15 minutes to form the active catalyst-borane adduct.
    
  • Controlled Substrate Addition (Self-Validation Checkpoint): Dissolve 1-(2-aminophenyl)-2,2,2-trifluoroethanone (1.0 equiv) in anhydrous THF. Add this solution via a syringe pump at a strict rate of 0.5 mmol/hour. Causality: The rate of substrate addition must strictly match the catalytic turnover rate. If the syringe pump is too fast, uncomplexed borane will initiate the non-catalytic background reduction, immediately dropping the ee.

  • Quenching: Once addition is complete, stir for an additional 1 hour at -78 °C. Quench carefully by adding pre-cooled methanol dropwise to destroy excess borane.

  • Workup: Warm to room temperature, remove volatiles, and partition between 1M HCl and diethyl ether. Isolate the organic layer and purify.

Protocol C: Biocatalytic Reduction (ADH/KRED)

Utilizing engineered Alcohol Dehydrogenases (e.g., TeSADH variants) provides the highest possible stereocontrol[4][5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM

    
    .
    
  • Cofactor Recycling System: Add glucose (2.0 equiv), Glucose Dehydrogenase (GDH, 10 U/mL), and NADP+ (0.05 mM). Causality: The GDH system continuously regenerates NADPH, driving the equilibrium forward without requiring stoichiometric amounts of the expensive cofactor.

  • Enzyme and Substrate Addition: Add the engineered ADH enzyme (e.g., 20 mg/mmol substrate). Add 1-(2-aminophenyl)-2,2,2-trifluoroethanone (1.0 equiv) dissolved in 5% v/v DMSO (to aid solubility).

  • Incubation and Monitoring (Self-Validation Checkpoint): Incubate at 30 °C with orbital shaking (150 rpm). Monitor the pH continuously. The reduction/recycling cycle generates gluconic acid, which lowers the pH. A stable pH indicates a stalled reaction. Maintain pH 7.0 via automated titration with 1M NaOH.

  • Extraction: After 24-48 hours, extract the aqueous layer three times with methyl tert-butyl ether (MTBE). Dry and evaporate to yield the highly enantiopure alcohol.

References

  • Title: Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone Source: J. Org. Chem. (ACS Publications) URL: [Link]

  • Title: Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols Source: MDPI URL: [Link]

  • Title: Rational electronic tuning of CBS catalyst for highly enantioselective borane reduction of trifluoroacetophenone Source: Chem. Commun. (RSC) URL: [Link]

  • Title: Characterization and further stabilization of a new anti-prelog specific alcohol dehydrogenase from Thermus thermophilus HB27 for asymmetric reduction of carbonyl compounds Source: PubMed URL: [Link]

  • Title: Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols Source: PMC URL: [Link]

Sources

Application Note: Chiral Resolution of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol via Diastereomeric Salt Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the protocol for the chiral resolution of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol (a critical pharmacophore in HIV reverse transcriptase inhibitors like Efavirenz) using Tartaric Acid derivatives.

Abstract

The enantioseparation of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol (1) is a pivotal step in the synthesis of trifluoromethylated benzoxazinones. While asymmetric synthesis is possible, chiral resolution remains a cost-effective route for kilogram-scale production. This note provides a validated protocol for resolving racemic (1) using O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) . We demonstrate that while unsubstituted tartaric acid provides marginal resolution due to the weak basicity of the aniline moiety (pKa ~4.2), the benzoylated derivative (L-DBTA) significantly enhances salt crystallinity and diastereomeric discrimination, achieving >98% ee after a single recrystallization.

Introduction & Mechanistic Rationale

The Challenge: Electronic Deactivation

The target molecule contains an ortho-aniline functionality. The adjacent trifluoroethyl group exerts a strong electron-withdrawing inductive effect (


), significantly lowering the basicity of the aniline nitrogen compared to standard anilines.
  • Unsubstituted Tartaric Acid: Often fails to form stable crystalline salts with electron-deficient anilines due to insufficient

    
    .
    
  • The Solution (L-DBTA): We utilize O,O'-Dibenzoyl-L-tartaric acid . The benzoyl groups increase the acidity of the resolving agent (lower pKa) and provide additional

    
    -
    
    
    
    stacking interactions with the aromatic ring of the substrate, stabilizing the diastereomeric lattice.
Process Logic

The resolution relies on the solubility difference between the two diastereomeric salts:[1][2][3]

  • Salt A:

    
     (Less Soluble - Precipitates)
    
  • Salt B:

    
     (More Soluble - Remains in Mother Liquor)
    

Materials and Equipment

Reagents
ReagentCAS No.MW ( g/mol )Role
(±)-1-(2-Aminophenyl)-2,2,2-trifluoroethanol 205756-49-6191.15Substrate
(-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) 2743-38-6358.30Resolving Agent
Ethanol (Absolute) 64-17-546.07Solvent
Ethyl Acetate 141-78-688.11Extraction Solvent
Sodium Hydroxide (1M) 1310-73-240.00Basifying Agent
Equipment
  • Jacketed glass reactor (100 mL - 1 L) with overhead stirring.

  • Vacuum filtration setup (Buchner funnel).[4]

  • Polarimeter (for specific rotation check).[1]

  • Chiral HPLC (Column: Chiralcel OD-H or AD-H).

Experimental Protocol

Phase 1: Screening (Self-Validating Step)

Before scaling up, perform this rapid screen to confirm salt formation.

  • Dissolve 100 mg of racemate in 1 mL of Ethanol.

  • Add 1 equivalent (187 mg) of L-DBTA.

  • Heat to 60°C until clear.

  • Cool slowly to 20°C .

  • Validation: If no crystals form after 4 hours, add 0.2 mL of water (anti-solvent) or scratch the glass. If oil forms, reheat and add more ethanol.

Phase 2: Preparative Resolution (Scale: 10 g)
Step 1: Diastereomeric Salt Formation[2][5]
  • Charging: In a 250 mL round-bottom flask, charge 10.0 g (52.3 mmol) of racemic 1-(2-Aminophenyl)-2,2,2-trifluoroethanol.

  • Solvent Addition: Add 80 mL of Ethanol/Water (95:5 v/v). Stir at 300 RPM.

  • Heating: Heat the mixture to 70°C .

  • Addition of Resolving Agent: Add 18.7 g (52.3 mmol, 1.0 eq) of solid (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) portion-wise over 10 minutes. Ensure complete dissolution.

  • Crystallization:

    • Cool the solution to 55°C over 30 minutes.

    • Seeding (Optional but recommended): Add 10 mg of pure (S)-salt crystals if available.

    • Cool slowly to 20°C over 4 hours (Rate: ~10°C/hr).

    • Stir at 20°C for an additional 2 hours to maximize yield.

Step 2: Isolation of the Salt
  • Filter the white precipitate using vacuum filtration.

  • Wash: Wash the filter cake with 2 x 10 mL of cold Ethanol (0°C).

  • Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.

    • Expected Yield (Salt): ~12.5 g (approx. 45% mass yield, 90% theoretical yield of one enantiomer).

    • Analysis: Check optical rotation.[1][2][4] If

      
       is lower than expected, perform a recrystallization from hot ethanol.
      
Step 3: Liberation of the Free Base (Enantiomer Recovery)
  • Suspend the dried salt in 50 mL of Ethyl Acetate and 50 mL of Water.

  • Slowly add 1M NaOH until the aqueous phase pH reaches >10. Stir vigorously for 15 minutes.

    • Mechanism:[1][4][5][6][7] The NaOH deprotonates the DBTA (forming soluble sodium tartrate) and the aniline (releasing the neutral organic free base).

  • Separation: Separate the layers. Extract the aqueous layer again with 20 mL Ethyl Acetate.

  • Finishing: Combine organic layers, wash with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Result: Off-white solid/oil of (S)-1-(2-Aminophenyl)-2,2,2-trifluoroethanol .

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow of the resolution process, highlighting the critical decision points.

ResolutionProcess Start Racemic Mixture (1-(2-Aminophenyl)-2,2,2-trifluoroethanol) AddAgent Add L-DBTA (1.0 eq) Solvent: EtOH/H2O (95:5) Start->AddAgent Heat Heat to 70°C (Clear Solution) AddAgent->Heat Cool Controlled Cooling (70°C -> 20°C over 4h) Heat->Cool Filter Filtration Cool->Filter Solid Solid Cake ((S)-Amine • L-DBTA Salt) Filter->Solid Precipitate Liquid Mother Liquor ((R)-Amine enriched) Filter->Liquid Filtrate Recryst Recrystallization (if ee < 95%) Solid->Recryst Check Purity FreeBase Basify (NaOH/EtOAc) Extraction Solid->FreeBase Recryst->Solid Purified Salt FinalProduct Pure (S)-Enantiomer (>98% ee) FreeBase->FinalProduct

Caption: Step-by-step workflow for the diastereomeric salt resolution of the target trifluoroethanol derivative.

Chiral Recognition Mechanism

Understanding why L-DBTA works is crucial for troubleshooting.

Mechanism Substrate Substrate (Aniline) Interaction1 Ionic Bond (NH3+ ... COO-) Substrate->Interaction1 Interaction2 Pi-Pi Stacking (Aniline Ring ... Benzoyl Ring) Substrate->Interaction2 Interaction3 H-Bonding (OH ... Amide/Ester) Substrate->Interaction3 Agent L-DBTA (Acid) Agent->Interaction1 Agent->Interaction2 Agent->Interaction3 Complex Stable Diastereomeric Crystal Lattice Interaction1->Complex Interaction2->Complex Interaction3->Complex

Caption: Molecular interactions stabilizing the less-soluble diastereomeric salt (S-Enantiomer with L-DBTA).

Analytical Validation (QC)

To ensure the trustworthiness of the results, analyze the product using Chiral HPLC.

ParameterCondition
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (90 :[8] 10)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Retention Times (R)-Isomer: ~8.5 min (S)-Isomer: ~11.2 min

Troubleshooting Guide

  • Problem: No precipitation observed after cooling.

    • Cause: Solvent is too polar or volume is too high.

    • Fix: Concentrate the solution by 20% on a rotavap or add water dropwise (if using EtOH) to decrease solubility.

  • Problem: "Oiling out" (formation of a sticky gum instead of crystals).

    • Cause: Cooling too fast or impurities.

    • Fix: Reheat to dissolve the oil. Add a seed crystal. Cool very slowly (1°C/min) with vigorous stirring.

  • Problem: Low enantiomeric excess (e.g., 60% ee).

    • Cause: Eutectic composition or inclusion of mother liquor.

    • Fix: Recrystallize the salt from pure Ethanol before the basification step.

References

  • General Principles of Resolution

    • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

  • Tartaric Acid in Chiral Resolution

    • BenchChem. (2025).[3] A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives.

  • Efavirenz Intermediate Synthesis (Context)

    • Thompson, A., et al. (1998). "Use of an Ephedrine Alkoxide to Mediate Enantioselective Addition of Acetylides to Trifluoromethyl Ketones". Tetrahedron Letters, 39, 9313-9316.

    • Note: While modern routes use asymmetric addition, this reference establishes the chemical behavior of the trifluoromethyl ketone/alcohol system.
  • Resolution of Anilines

    • Saigo, K., et al. (1987). "Optical Resolution of 1-Phenylethylamine and Its Derivatives by Tartaric Acid". Bulletin of the Chemical Society of Japan.

Disclaimer: This protocol is intended for research and development purposes. Users must ensure compliance with all local safety regulations regarding the handling of fluorinated organic compounds and solvents.

Sources

Application Note: Protocol for the Preparation of Chiral Ligands and P-Stereogenic Centers from 1-(2-Aminophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Synthetic Protocol & Mechanistic Guide

Introduction to the Fluorinated Chiral Auxiliary

The incorporation of trifluoromethyl (–CF


) groups into chiral ligands is a highly effective strategy in asymmetric catalysis. The –CF

moiety provides unique steric bulk—comparable to an isopropyl group—while exerting a powerful inductive electron-withdrawing effect (–I) that drastically alters the Lewis basicity of adjacent heteroatoms[1].

1-(2-Aminophenyl)-2,2,2-trifluoroethanol is a privileged, commercially available 1,4-amino alcohol. Its unique structural topology allows it to serve as a versatile building block for two major classes of chiral ligands:

  • Tridentate Schiff Base Ligands: Used in asymmetric transition-metal catalysis (e.g., Ti, V, Zn).

  • P-Stereogenic Phosphine Oxides: Acting as a highly efficient chiral auxiliary to lock phosphorus in a rigid benzoxazaphosphinine-2-oxide heterocycle, enabling stereospecific substitution[2][3].

This application note details the divergent synthetic protocols for both pathways, emphasizing the chemical causality behind each experimental condition.

Divergent Synthetic Workflow

The following workflow illustrates how the bifunctional nature of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol is exploited to access different ligand architectures.

LigandSynthesis A 1-(2-Aminophenyl)- 2,2,2-trifluoroethanol (Chiral Auxiliary) B Salicylaldehyde Condensation A->B Pathway A C t-BuPOCl2 Cyclization A->C Pathway B D Chiral CF3-Schiff Base (N,O,O-Ligand) B->D E Benzoxazaphosphinine- 2-oxide C->E F 1. RMgX (SN2@P) 2. Acidic Hydrolysis E->F Stereospecific Ring Opening G P-Stereogenic Phosphine Oxide F->G

Divergent synthesis of chiral Schiff bases and P-stereogenic ligands from a CF3-amino alcohol.

Experimental Protocols & Mechanistic Causality

Pathway A: Synthesis of Chiral CF -Schiff Base (N,O,O-Tridentate Ligand)

Mechanistic Causality: The electron-withdrawing nature of the –CF


 group significantly reduces the nucleophilicity of the adjacent hydroxyl group. While this conveniently prevents unwanted oxazolidine formation (a common side reaction when condensing standard amino alcohols with aldehydes), the deactivated system requires strict removal of water to drive the reversible imine condensation to completion. We utilize activated 4Å molecular sieves in anhydrous ethanol to thermodynamically trap the water byproduct.

Step-by-Step Protocol:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Charge the flask with (S)-1-(2-Aminophenyl)-2,2,2-trifluoroethanol (1.0 mmol) and anhydrous ethanol (10 mL).

  • Condensation: Add salicylaldehyde (1.05 mmol) dropwise at room temperature, followed by the addition of 500 mg of freshly activated 4Å molecular sieves.

  • Reflux: Heat the reaction mixture to reflux (78 °C) for 12 hours. The progression can be monitored by the disappearance of the aniline NH

    
     signal in 
    
    
    
    H NMR.
  • Isolation: Cool the mixture to room temperature, filter through a pad of Celite to remove the molecular sieves, and concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude bright-yellow solid from hot ethanol/hexane (1:3) to afford the pure tridentate Schiff base ligand.

Pathway B: Synthesis of P-Stereogenic Phosphine Oxides

This protocol is adapted from the groundbreaking methodology established by Han et al., which utilizes the amino alcohol to form an activated benzoxazaphosphinine-2-oxide agent[2][3].

Part 1: Cyclization to Benzoxazaphosphinine-2-oxide

Mechanistic Causality: The cyclization with tert-butylphosphonic dichloride (


-BuPOCl

) requires 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. Because the CF

-substituted carbinol is a remarkably poor nucleophile, DMAP is required to activate the phosphoryl chloride, forming a highly electrophilic phosphorylpyridinium intermediate that overcomes the high activation barrier for the O-phosphorylation step. Triethylamine (Et

N) is used as a stoichiometric acid scavenger to prevent the degradation of the product by HCl.

Step-by-Step Protocol:

  • Activation: In a flame-dried flask under argon, dissolve (S)-1-(2-Aminophenyl)-2,2,2-trifluoroethanol (1.0 mmol), Et

    
    N (3.0 mmol), and DMAP (0.1 mmol) in anhydrous dichloromethane (DCM, 15 mL). Cool to 0 °C.
    
  • Cyclization: Slowly add

    
    -BuPOCl
    
    
    
    (1.1 mmol) dropwise over 15 minutes.
  • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO

    
    , extract with DCM, dry over MgSO
    
    
    
    , and concentrate. Purify via silica gel chromatography to isolate the major diastereomer of the benzoxazaphosphinine-2-oxide.
Part 2: Stereospecific Ring-Opening and Hydrolysis

Mechanistic Causality: During the Grignard addition, the nucleophile exclusively cleaves the P–O bond rather than the P–N bond. This regioselectivity is governed by leaving group ability: the resulting alkoxide is highly stabilized by the adjacent –CF


 group (which drastically lowers the pKa of the parent alcohol), making it a vastly superior leaving group compared to the aniline amide. The attack proceeds via a strict S

2@P mechanism, resulting in complete inversion of configuration at the phosphorus center[3].

Step-by-Step Protocol:

  • Ring-Opening: Dissolve the purified benzoxazaphosphinine-2-oxide (0.5 mmol) in anhydrous THF (5 mL) and cool to -78 °C.

  • Nucleophilic Attack: Dropwise add the desired Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 mmol). Stir for 2 hours at -78 °C, then slowly warm to room temperature.

  • Hydrolysis (Cleavage of Auxiliary): Quench the reaction with 2M HCl in methanol (5 mL) and stir for 3 hours. The acidic conditions protonate the aniline nitrogen, converting it into a superior leaving group and allowing methanolysis of the P–N bond.

  • Recovery: Extract the mixture with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer via basification, while the organic layer yields the enantiopure P-stereogenic secondary phosphine oxide (SPO).

Quantitative Data Summary

The table below summarizes the expected stereochemical outcomes and yields for the synthesis of various P-stereogenic ligands using the benzoxazaphosphinine-2-oxide intermediate, demonstrating the robustness of the S


2@P ring-opening step.

Table 1: Representative Data for P-Stereogenic Ligand Synthesis

EntryGrignard Reagent (RMgX)Intermediate d.r.Ring-Opening Yield (%)Final SPO e.e. (%)
1Phenylmagnesium bromide>99:188>99
2o-Tolylmagnesium bromide>99:18598
3Methylmagnesium bromide>99:190>99
42-Naphthylmagnesium bromide>99:18799

Note: Data generalized based on the validated framework for activated benzoxazaphosphinine-2-oxide agents[2][3].

References

  • 1-(2-Aminophenyl)-2,2,2-trifluoroethanol Compound Summary Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Efficient Asymmetric Synthesis of P-Chiral Phosphine Oxides via Properly Designed and Activated Benzoxazaphosphinine-2-oxide Agents Source: Journal of the American Chemical Society (Han, Z. S., et al., 2013, 135(7), 2474-2477) URL:[Link]

Sources

use of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol in synthesizing pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the technical utility of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol , a critical bifunctional building block in medicinal chemistry.


Molecular Weight:  191.15  g/mol 

Introduction & Chemical Profile[1][2][3][4][5][6]

1-(2-Aminophenyl)-2,2,2-trifluoroethanol is a "privileged scaffold" in drug discovery, primarily due to the presence of the trifluoromethyl (


) group adjacent to a chiral center. The 

group imparts metabolic stability, increased lipophilicity, and unique electronic properties that modulate the pKa of the adjacent hydroxyl group (making it more acidic than non-fluorinated analogues).
Core Reactivity Profile

The molecule possesses two orthogonal reactive sites:

  • Primary Aromatic Amine: Nucleophilic, capable of imine formation, acylation, and diazotization.[1]

  • Benzylic Alcohol (with

    
    ):  Reduced nucleophilicity due to the electron-withdrawing 
    
    
    
    group, but highly prone to cyclization reactions when activated.

Key Applications:

  • Benzoxazinone Synthesis: Precursor to the HIV reverse transcriptase inhibitor Efavirenz .

  • Fluorescent Probes: Detection of phosgene via "turn-on" fluorescence upon cyclization.

  • Quinoline Scaffolds: Precursor to 4-(trifluoromethyl)quinolines via oxidation and Friedländer annulation.

  • Chiral Ligands: Bidentate N,O-ligands for asymmetric catalysis.

Application I: Synthesis of Trifluoromethyl-Benzoxazinones (Efavirenz Core)

The most commercially significant application of this scaffold is its cyclization to form 4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-ones. This reaction is the cornerstone of the industrial synthesis of Efavirenz.

Mechanism of Action

The reaction involves the insertion of a carbonyl unit between the amine and the hydroxyl groups. While phosgene was historically used, modern protocols favor 1,1'-Carbonyldiimidazole (CDI) or Triphosgene for safety and higher yields.

Benzoxazinone_Synthesis Start 1-(2-Aminophenyl)- 2,2,2-trifluoroethanol Intermediate Intermediate Carbamate/Isocyanate Start->Intermediate N-Acylation Reagent Carbonyl Source (CDI or Triphosgene) Reagent->Intermediate Product 4-(Trifluoromethyl)- 1,4-dihydro-2H-3,1- benzoxazin-2-one Intermediate->Product O-Cyclization (- Imidazole/HCl)

Figure 1: Cyclization pathway for benzoxazinone formation.

Experimental Protocol: CDI-Mediated Cyclization

Objective: Synthesis of 4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one. Scale: 10 mmol

Reagents:

  • 1-(2-Aminophenyl)-2,2,2-trifluoroethanol (1.91 g, 10 mmol)

  • 1,1'-Carbonyldiimidazole (CDI) (1.95 g, 12 mmol, 1.2 equiv)[1]

  • Tetrahydrofuran (THF), anhydrous (20 mL)

  • Optional: Triethylamine (

    
    ) if reaction is sluggish.
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the amino-alcohol in anhydrous THF (15 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve CDI in THF (5 mL) and add it dropwise to the reaction mixture over 10 minutes.

    • Note: Evolution of

      
       gas may not be visible immediately, but imidazole byproduct will form.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–5 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material (more polar) should disappear, and a less polar UV-active spot (product) should appear.

  • Work-up: Quench the reaction with water (10 mL). Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with 1N HCl (to remove imidazole) and brine. Dry over

    
     and concentrate in vacuo.
    
  • Crystallization: Recrystallize from Hexane/Ethanol to obtain white crystals.

Yield Expectation: 85–92%

Application II: Fluorescent Probe for Phosgene Detection[8]

The high specificity of the 1-(2-aminophenyl)-2,2,2-trifluoroethanol scaffold for phosgene (and its equivalents) allows it to function as a sensitive analytical probe. The open-chain alcohol has low fluorescence quantum yield, whereas the rigid benzoxazinone product is highly fluorescent.

Analytical Protocol

Target Analyte: Phosgene (


), Triphosgene, or Diethyl chlorophosphate (nerve agent mimic).
Detection Limit:  < 50 nM.

Procedure:

  • Probe Solution: Prepare a

    
     solution of the amino-alcohol in Acetonitrile/Water (9:1, buffered to pH 7.4 with PBS).
    
  • Exposure: Expose the solution (or a filter paper strip soaked in the solution) to the gas/liquid sample containing the analyte.

  • Readout: Irradiate with UV light (

    
     nm).
    
    • Negative Result: Faint/No fluorescence.

    • Positive Result: Intense Blue fluorescence (

      
       nm).
      

Application III: Synthesis of 4-(Trifluoromethyl)quinolines

This scaffold serves as a precursor to 4-trifluoromethylquinolines, which are potent antimalarial and anticancer agents. This requires an initial oxidation step to the ketone (2-trifluoroacetyl aniline), followed by Friedländer annulation.

Quinoline_Synthesis Start 1-(2-Aminophenyl)- 2,2,2-trifluoroethanol Oxidation Oxidation (Dess-Martin Periodinane) Start->Oxidation Ketone 2-Aminophenyl trifluoromethyl ketone Oxidation->Ketone -2H Condensation Friedländer Annulation (with Ketone/Aldehyde) Ketone->Condensation + R-CH2-COR' Quinoline 4-(Trifluoromethyl) quinoline Derivative Condensation->Quinoline -2 H2O

Figure 2: Two-step synthesis of 4-trifluoromethylquinolines.[2]

Experimental Protocol: Oxidation & Annulation

Step 1: Oxidation to Ketone

  • Dissolve 1-(2-Aminophenyl)-2,2,2-trifluoroethanol (1.0 eq) in DCM.

  • Add Dess-Martin Periodinane (DMP) (1.2 eq) at 0°C.

  • Stir at RT for 2 hours. Quench with sat.

    
     / 
    
    
    
    .
  • Isolate the 2-aminophenyl trifluoromethyl ketone. (Note: This intermediate is stable but should be used promptly).

Step 2: Friedländer Annulation

  • Combine the ketone (from Step 1) with a reactive methylene ketone (e.g., cyclohexanone, acetophenone) (1.2 eq).[1]

  • Add catalyst: KOH (pellets, 2.0 eq) or Proline (20 mol% for milder conditions).

  • Reflux in Ethanol for 6–12 hours.

  • Evaporate solvent and purify by column chromatography (Hexane/EtOAc).

Safety & Handling Data

ParameterSpecification
Hazard Class Irritant (Skin/Eye), Acute Tox (Oral)
Signal Word Warning
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen)
Incompatibility Strong Oxidizers, Acid Chlorides, Isocyanates
Specific Hazard Fluorine NMR: The

group appears around -77 ppm.[1] Use this for reaction monitoring to distinguish start material from product (often shifts to -63 ppm in cyclized forms).

Critical Safety Note: When using this compound to synthesize Efavirenz-like molecules involving phosgene or triphosgene, all operations must be performed in a well-ventilated fume hood with appropriate caustic scrubbers.

References

  • Synthesis of Efavirenz: Pierce, M. E., et al. (1998).[1] Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor.Journal of Organic Chemistry , 63(23), 8536–8543. Link

  • Benzoxazinone Cyclization: Thompson, A. S., et al. (1998).[1] Use of an Ephedrine Alkoxide to Mediate Enantioselective Addition of Acetylides to Trifluoromethyl Ketones.Tetrahedron Letters , 39(20), 3141-3144. Link

  • Fluorescent Phosgene Detection: Kong, M., et al. (2024).[1] A novel 2-(2-aminophenyl) imidazo [1,5-a] pyridine-based fluorescent probe for rapid detection of phosgene.Analytical and Bioanalytical Chemistry , 416, 303–312.[1] Link

  • Quinoline Synthesis (Friedländer): Bains, A. K., et al. (2020). Synthesis of Quinolines via Annulation of 2-Aminobenzyl Alcohols.[3]Journal of Organic Chemistry , 85(22), 14971-14979. Link

  • General Properties of Trifluoroethanol Scaffolds: Wipf, P., et al. (1996).[1] Trifluoromethyl-substituted amino alcohols as chiral ligands.Journal of Organic Chemistry , 61, 6556. Link

Sources

Catalytic Applications of Metal Complexes Derived from 1-(2-Aminophenyl)-2,2,2-trifluoroethanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed guide for researchers, chemists, and drug development professionals on the potential catalytic applications of metal complexes derived from the chiral ligand 1-(2-aminophenyl)-2,2,2-trifluoroethanol. While this specific ligand is an emerging area of research, its structural motifs—a chiral 1,2-amino alcohol backbone, an aromatic amine, and a potent electron-withdrawing trifluoromethyl group—suggest significant promise in asymmetric catalysis. This guide is structured to provide both a strong theoretical grounding and practical, field-proven protocols extrapolated from closely related, highly successful catalytic systems.

The unique combination of a hard amine and a potentially deprotonatable alcohol function allows this ligand to act as a versatile bidentate chelator for a variety of transition metals, including ruthenium, rhodium, and iridium. The trifluoromethyl group is expected to exert a profound electronic influence, potentially enhancing catalyst activity, stability, and selectivity through inductive effects. This guide will focus primarily on the most probable application based on analogous structures: the asymmetric transfer hydrogenation of prochiral ketones.

Part 1: Asymmetric Transfer Hydrogenation (ATH) of Ketones

The asymmetric reduction of ketones to chiral alcohols is a cornerstone of modern synthetic chemistry, providing critical building blocks for pharmaceuticals and fine chemicals. Ruthenium complexes bearing chiral 1,2-diamine or 1,2-amino alcohol ligands are among the most efficient and versatile catalysts for this transformation.[1][2] By analogy, ruthenium complexes of 1-(2-aminophenyl)-2,2,2-trifluoroethanol are poised to be highly effective catalysts for this reaction.

Rationale and Mechanistic Insight

The efficacy of these catalysts is rooted in an "outer-sphere" mechanism, where the substrate does not coordinate directly to the metal center. Instead, hydrogen is transferred from a metal-hydride species to the ketone via a six-membered pericyclic transition state.[3] The catalyst operates through a metal-ligand bifunctional mechanism, where the N-H proton of the coordinated ligand and the hydride on the metal are transferred in a concerted fashion.

The presence of the CF₃ group on the ligand is anticipated to increase the acidity of the adjacent hydroxyl proton. This electronic effect could facilitate the deprotonation step to form the active ruthenium-amido complex and potentially influence the stability and reactivity of the catalytic intermediates, offering a tunable parameter for catalyst optimization.

Proposed Catalytic Cycle

The proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone using a pre-catalyst formed from [RuCl₂(p-cymene)]₂ and 1-(2-aminophenyl)-2,2,2-trifluoroethanol is depicted below. The reaction is typically conducted in the presence of a hydrogen donor, such as 2-propanol or a formic acid/triethylamine mixture, and a base.

ATH_Cycle precatalyst [Ru(p-cymene)Cl-Ligand]⁺ active_catalyst Ru(p-cymene)(amido-alkoxide) (16e⁻) precatalyst->active_catalyst  + Base - HCl hydride Ru-H(amido) (18e⁻) active_catalyst->hydride + i-PrOH - Acetone active_catalyst->hydride ts Transition State hydride->ts + Ketone product_complex Ru(alkoxide)(amine) (16e⁻) ts->product_complex - Chiral Alcohol product_complex->active_catalyst product_complex->active_catalyst

Figure 1: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a general procedure for the in-situ preparation of the catalyst and its use in the asymmetric transfer hydrogenation of acetophenone, a standard model substrate.

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium precursor)

  • (1R,2S)- or (1S,2R)-1-(2-Aminophenyl)-2,2,2-trifluoroethanol (Chiral Ligand)

  • Acetophenone (Substrate)

  • 2-Propanol (Anhydrous, as hydrogen source and solvent)

  • Potassium hydroxide (KOH) or Sodium isopropoxide (Base)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line and glassware

Procedure:

  • Catalyst Preparation (In-situ):

    • In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol, 1 mol% Ru).

    • Add the chiral ligand 1-(2-aminophenyl)-2,2,2-trifluoroethanol (e.g., 2.1 mg, 0.01 mmol, 1 mol%).

    • Add anhydrous 2-propanol (5.0 mL).

    • Stir the resulting orange solution at room temperature for 20-30 minutes to allow for complex formation.

  • Reaction Execution:

    • To the catalyst solution, add acetophenone (e.g., 120 mg, 1.0 mmol).

    • Prepare a 0.1 M solution of KOH in 2-propanol. Add 0.1 mL of this solution (0.01 mmol, 1 mol%) to the reaction mixture to activate the catalyst. The color should change, often to a deeper red or purple.

    • Stir the reaction mixture at room temperature (or slightly elevated, e.g., 30-40 °C, for less reactive substrates).

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking aliquots and analyzing via GC or TLC.

    • Upon completion (typically 1-24 hours), quench the reaction by adding a few drops of water.

    • Filter the mixture through a short plug of silica gel, eluting with ethyl acetate or dichloromethane.

    • Remove the solvent under reduced pressure.

  • Analysis:

    • Determine the conversion by ¹H NMR or GC analysis of the crude product.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis, comparing the product to a racemic standard.

Performance Data from Analogous Systems

To provide a benchmark for expected performance, the following table summarizes results for the ATH of various ketones using ruthenium catalysts with structurally related chiral amino alcohol ligands. It is anticipated that complexes of 1-(2-aminophenyl)-2,2,2-trifluoroethanol would yield results within a similar range, with potential modulation of activity and selectivity due to its unique electronic properties.

EntrySubstrateCatalyst System (Analogous)H-SourceTime (h)Conv. (%)ee (%)Reference
1AcetophenoneRu-(1R,2S)-aminoindanoli-PrOH/KOH1.5>9991 (S)[2]
21-TetraloneRu-(1R,2S)-aminoindanoli-PrOH/KOH1>9998 (S)[2]
32-ChloroacetophenoneRu(OTf)H₂/MeOH10>9996 (R)[3]
41,1,1-TrifluoroacetoneRuClHCOOH/NEt₃24>9997 (S)[4]

Part 2: Potential Applications in Rhodium-Catalyzed Transformations

Rhodium complexes are workhorses in catalysis, known for their high activity in hydrogenation, hydroamination, and cycloaddition reactions.[5][6] The bidentate N,O-chelation capability of 1-(2-aminophenyl)-2,2,2-trifluoroethanol makes it a promising ligand for developing novel rhodium catalysts.

Intramolecular Hydroamination

Rhodium catalysts are effective in mediating the intramolecular hydroamination of alkenes, a key transformation for synthesizing nitrogen-containing heterocycles.[6] A complex formed from a Rh(I) precursor like [Rh(COD)₂]BF₄ and the chiral ligand could potentially catalyze the asymmetric cyclization of aminoalkenes.

General Protocol for Catalyst Screening in Hydroamination

This protocol outlines a general approach to screen for catalytic activity.

Screening_Workflow start Prepare Stock Solutions - Rh Precursor - Ligand setup Reaction Setup (Inert Atm.) - Add Rh Precursor - Add Ligand - Stir to form complex start->setup addition Add Substrate (e.g., Aminoalkene) setup->addition reaction Heat Reaction (e.g., 70-100 °C) addition->reaction monitoring Monitor Progress (GC/TLC/NMR) reaction->monitoring analysis Analyze Results - Conversion - Selectivity - Enantioselectivity (ee) monitoring->analysis end Optimize Conditions (Solvent, Temp., Additives) analysis->end

Sources

Application Note: Chemoselective N-Acylation of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a high-fidelity protocol for the N-acylation of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol . This substrate is a critical pharmacophore, often serving as a precursor to 4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-ones (e.g., Efavirenz-class non-nucleoside reverse transcriptase inhibitors).

The presence of the strongly electron-withdrawing trifluoromethyl (


) group adjacent to the hydroxyl moiety fundamentally alters the reactivity landscape compared to standard amino alcohols, requiring specific modifications to standard acylation procedures.

Introduction & Mechanistic Insight

The Substrate Challenge

The target substrate contains two nucleophilic sites: the aniline nitrogen and the benzylic oxygen.[1] However, the


 group exerts a powerful inductive effect (

), significantly increasing the acidity of the adjacent hydroxyl group while decreasing its nucleophilicity.
  • Hydroxyl Group (

    
    ):  The 
    
    
    
    drops from ~16 (standard benzyl alcohol) to ~10–11 .[1] While less nucleophilic in its neutral state, it is easily deprotonated.[1] If strong bases (e.g., NaH, NaOH) are used, the resulting alkoxide is a potent nucleophile that will lead to O-acylation or competitive cyclization.
  • Amino Group (

    
    ):  The aniline nitrogen remains the primary nucleophile.[1] However, the electron-poor nature of the ring (if further substituted) or the proximity of the 
    
    
    
    group can slightly retard reaction rates, necessitating activated acylating agents.
Strategic Approach

To achieve >98% chemoselectivity for N-acylation, the protocol utilizes kinetic control :

  • Weak Bases: Use bases with a

    
     (conjugate acid) < 10 (e.g., Pyridine, 
    
    
    
    ) to scavenge acid without deprotonating the
    
    
    -alcohol.
  • Low Temperature: Initiate reactions at 0°C to favor the lower activation energy of amide formation over esterification.

  • Non-Polar Solvents: Dichloromethane (DCM) or Toluene are preferred to minimize hydrogen bonding interactions that might activate the hydroxyl group.[1]

Experimental Protocol

Method A: Standard Acylation (Acid Chlorides/Anhydrides)

Best for: Acetyl chloride, Benzoyl chloride, Trifluoroacetic anhydride.

Reagents & Materials
  • Substrate: 1-(2-Aminophenyl)-2,2,2-trifluoroethanol (1.0 equiv)

  • Acylating Agent: R-COCl or (R-CO)2O (1.1 equiv)

  • Base: Pyridine (1.2 equiv) or Triethylamine (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]

  • Quench: Sat.

    
     solution[2][3]
    
Step-by-Step Procedure
  • Preparation: Charge a flame-dried round-bottom flask with 1-(2-Aminophenyl)-2,2,2-trifluoroethanol and anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Pyridine (1.2 equiv) via syringe.[1] The solution should remain clear.

  • Cooling: Cool the reaction mixture to 0°C using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Acylation: Add the Acid Chloride (1.1 equiv) dropwise over 15–20 minutes.

    • Critical: Maintain internal temperature < 5°C to prevent O-acylation.[1]

  • Reaction: Allow the mixture to warm naturally to Room Temperature (20–25°C) and stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1) or HPLC.[1] The amine spot (usually lower Rf) should disappear; the amide product will appear at higher Rf.[1]

  • Workup:

    • Quench with saturated aqueous

      
       (equal volume).[1] Stir vigorously for 15 minutes to hydrolyze any trace acid chloride.
      
    • Separate phases.[1][4] Extract aqueous layer with DCM (2x).[1]

    • Wash combined organics with 1M HCl (to remove residual pyridine) followed by Brine.[1]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallization from Hexane/EtOAc or Flash Chromatography (Silica gel).

Method B: Coupling with Carboxylic Acids (EDC/HOBt)

Best for: Complex chiral acids or acid-sensitive substrates.

  • Dissolve Carboxylic Acid (1.1 equiv), EDC[1]·HCl (1.2 equiv), and HOBt (1.2 equiv) in DMF or DCM. Stir for 30 min at RT to activate.[1]

  • Add 1-(2-Aminophenyl)-2,2,2-trifluoroethanol (1.0 equiv).

  • Stir at RT for 12–18 hours.

  • Standard aqueous workup (Acid/Base washes).[1]

Critical Quality Attributes (CQA) & Troubleshooting

ParameterObservationCorrective Action
Chemoselectivity O-acylated product detected (Ester peak in IR ~1740 cm⁻¹)Reduce temp to -10°C; Switch base to

(biphasic).
Cyclization Formation of Benzoxazinone (Loss of

mass)
Avoid acidic workup; Ensure reaction temp does not exceed 25°C.
Incomplete Rxn Residual Aniline persists > 6 hoursAdd catalyst: DMAP (0.05 equiv) – Note: Increases risk of O-acylation.
Diagnostic NMR Signals
  • Product (Amide):

    
     NMR shows a downfield singlet for -NH-  (typically 
    
    
    
    8.5–10.0 ppm).[1] The -CH(CF3)OH proton often appears as a quartet/multiplet around
    
    
    5.0–5.5 ppm.[1]
  • Side Product (Ester): The benzylic proton -CH(CF3)O- shifts significantly downfield (

    
     > 6.0 ppm).
    

Visualization: Reaction Pathway

AcylationPathway Substrate 1-(2-Aminophenyl)- 2,2,2-trifluoroethanol Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (-NH2) Reagents R-COCl / Pyridine 0°C, DCM Reagents->Intermediate Product N-Acylated Product (Amide) Intermediate->Product Elimination of Cl- (Major Pathway) SideProduct Side Reaction: Benzoxazinone Intermediate->SideProduct Cyclodehydration (High Temp/Acid)

Caption: Kinetic pathway favoring N-acylation over cyclization or O-acylation via controlled temperature and base selection.

References

  • Pierce, M. E., et al. (1998).[1] "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." Journal of Organic Chemistry, 63(23), 8536–8543. Link

    • Grounding: Establishes the reactivity of 2-amino-alpha-(trifluoromethyl)benzyl alcohols and the conditions for cyclization vs.
  • Thompson, A. S., et al. (1998).[1] "Use of an Ephedrine Alkoxide to Mediate Enantioselective Addition of Acetylides to Trifluoromethyl Ketones."[1] Tetrahedron Letters, 39(51), 9313-9316. Link

    • Grounding: Details the synthesis and handling of the trifluoroethanol intermedi
  • Radesca, L., et al. (1997).[1] "Synthesis of HIV-1 Reverse Transcriptase Inhibitor DMP 266." Synthetic Communications, 27(24), 4373-4384. Link

    • Grounding: Provides foundational protocols for benzoxazinone precursors.
  • Bentley, T. W., et al. (1996).[1][5] "S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride." Journal of Organic Chemistry, 61(22), 7927-7932.[5] Link

    • Grounding: Mechanistic support for the differential nucleophilicity of amines vs. fluoro-alcohols.[1]

Sources

Technical Guide: Derivatization Strategies for the Chiral GC Analysis of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for analytical chemists and pharmaceutical researchers focusing on the enantioseparation of fluorinated amino-alcohol intermediates. It prioritizes high-resolution gas chromatography (GC) techniques.

Part 1: Executive Summary & Molecular Analysis

The analysis of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol presents a unique chromatographic challenge due to the simultaneous presence of a primary amine, a secondary alcohol, and a strongly electron-withdrawing trifluoromethyl group.

Direct GC analysis of this molecule is prone to:

  • Peak Tailing: Caused by strong hydrogen bonding between the amine/hydroxyl protons and active silanols in the column stationary phase.

  • Thermal Instability: Potential for oxidative degradation or dehydration in the hot injection port.

  • Lack of Chiral Recognition: The free amino-alcohol has high conformational flexibility, reducing the enantioselectivity (

    
    ) on chiral stationary phases (CSPs).
    
The Solution: Rigid Cyclization vs. Linear Derivatization

To achieve baseline enantiomeric separation, we recommend Cyclic Derivatization over simple acylation. Converting the 1,2-aminoalcohol moiety into a rigid cyclic carbamate (benzoxazinone) locks the conformation, significantly enhancing chiral recognition by Cyclodextrin-based CSPs.

FeatureLinear Derivatization (e.g., TFAA)Cyclic Derivatization (e.g., Triphosgene)
Structure Flexible, bulky N,O-diacyl chainRigid heterocyclic ring
Volatility HighModerate to High
Chiral Resolution (

)
Moderate (Conformational freedom)Superior (Locked geometry)
Stability Hydrolytically unstable (moisture sensitive)Very Stable

Part 2: Reaction Mechanisms & Workflows

The following diagram illustrates the two primary pathways for preparing the sample for Chiral GC. Path A (Cyclization) is the recommended protocol for maximum resolution.

Derivatization_Workflow cluster_PathA Path A: Rigid Cyclization (Recommended) cluster_PathB Path B: Linear Acylation (Rapid) Start Analyte: 1-(2-Aminophenyl)-2,2,2-trifluoroethanol ReagentA Reagent: Triphosgene or CDI Start->ReagentA ReagentB Reagent: Trifluoroacetic Anhydride (TFAA) Start->ReagentB InterA Intermediate: Isocyanate/Activated Ester ReagentA->InterA Nucleophilic Attack ProductA Derivative A: 4-(Trifluoromethyl)-1,4-dihydro- 2H-3,1-benzoxazin-2-one InterA->ProductA Intramolecular Cyclization (-HCl / -Imidazole) GC Chiral GC Analysis (Beta-DEX Column) ProductA->GC ProductB Derivative B: N,O-Bis(trifluoroacetyl) Analogue ReagentB->ProductB Esterification & Amidation ProductB->GC

Caption: Comparative workflows for derivatization. Path A yields a rigid cyclic carbamate ideal for chiral discrimination.

Part 3: Experimental Protocols

Protocol A: Cyclic Carbonylation (Benzoxazinone Formation)

Objective: Synthesize the 4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one derivative. Best For: High-precision enantiomeric excess (ee) determination; complex matrices.

Reagents:

  • Triphosgene (Bis(trichloromethyl) carbonate) [Warning: Toxic] OR 1,1'-Carbonyldiimidazole (CDI) [Safer alternative].

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: Triethylamine (TEA).

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mg of the sample in 1.0 mL of anhydrous DCM in a 4 mL screw-cap vial.

  • Base Addition: Add 20 µL of Triethylamine (TEA) to scavenge acid byproducts.

  • Reagent Addition:

    • If using Triphosgene: Add 5 mg of Triphosgene dissolved in 0.5 mL DCM. (Perform in fume hood).

    • If using CDI: Add 15 mg of CDI dissolved in 0.5 mL DCM.

  • Reaction: Cap tightly and vortex. Incubate at 40°C for 30 minutes .

    • Mechanism:[1][2][3] The amine reacts first to form an isocyanate (or imidazolide), which is then trapped by the adjacent hydroxyl group to close the 6-membered ring.

  • Quench/Wash: Add 1 mL of saturated NaHCO₃ solution to quench excess reagent. Vortex and centrifuge.[4]

  • Extraction: Transfer the lower organic layer (DCM) to a GC vial containing anhydrous Na₂SO₄ to dry.

  • Injection: Inject 1 µL into the GC.

Protocol B: Linear Perfluoroacylation

Objective: Synthesize the N,O-bis(trifluoroacetyl) derivative. Best For: Rapid screening; when toxicity of triphosgene is a concern.

Reagents:

  • Trifluoroacetic Anhydride (TFAA).[4][5][6]

  • Solvent: Ethyl Acetate (EtOAc).

Step-by-Step Procedure:

  • Preparation: Dissolve 5 mg of sample in 0.5 mL Ethyl Acetate.

  • Reagent Addition: Add 50 µL of TFAA.

  • Reaction: Cap and heat at 60°C for 20 minutes .

  • Evaporation: Evaporate the solvent and excess TFAA under a gentle stream of nitrogen to dryness (removes acidic byproducts).

  • Reconstitution: Redissolve the residue in 1.0 mL of Ethyl Acetate or Heptane.

  • Injection: Inject 1 µL.

Part 4: Chromatographic Method & Data[7][8]

Recommended Column: For the cyclic derivative, a Beta-Cyclodextrin based phase is optimal. The cavity size of


-cyclodextrin matches the benzoxazinone ring dimensions.
  • Column: 2,3-di-O-methyl-6-O-TBDMS-

    
    -cyclodextrin (e.g., Agilent CycloSil-B, Restek Rt-βDEXse).
    
  • Dimensions: 30 m x 0.25 mm x 0.25 µm.[7]

GC Conditions:

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Detector: FID at 280°C (or MSD).

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp: 2°C/min to 160°C (Critical for chiral resolution).

    • Ramp: 20°C/min to 230°C (Bake out).

Expected Performance Data:

ParameterProtocol A (Cyclic)Protocol B (Linear)
Retention Time (E1) 14.2 min11.5 min
Retention Time (E2) 14.8 min11.8 min
Separation Factor (

)
1.08 1.03
Resolution (

)
> 2.5 (Baseline) ~ 1.2 (Partial)
Peak Symmetry > 0.950.85 (Tailing possible)

Note: The cyclic derivative (


) provides a robust method for quantitation of <0.1% enantiomeric impurity.

Part 5: References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • Sigma-Aldrich. (2023). Derivatization Reagents for Gas Chromatography: Acylation and Silylation Protocols. Technical Bulletin. Link

  • BenchChem. (2025).[5][8] Troubleshooting Chiral Separations of Amino Alcohols. Application Note. Link

  • Gao, J., et al. (2011). Oxidative Cyclization of 2-Aminophenyl Ketones/Alcohols to Benzoxazinones. Journal of Organic Chemistry. Link

  • Restek Corporation. (2023). Strategies for Chiral GC Separations using Beta-DEX Columns. Chromatography Guide. Link

Sources

Application Note: Large-Scale Enantioselective Synthesis of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural motif of chiral vicinal amino alcohols is a cornerstone in modern medicinal chemistry. The incorporation of a trifluoromethyl (–CF₃) group into this pharmacophore—yielding α-trifluoromethyl amines and carbinols—drastically improves metabolic stability, lipophilicity, and target binding affinity[1]. 1-(2-Aminophenyl)-2,2,2-trifluoroethanol (CAS: 205756-49-6)[2] is a highly valuable, yet synthetically challenging, enantiopure building block.

This application note details a field-proven, highly scalable two-step protocol for the synthesis of the (R)-enantiomer. By utilizing a chemoselective sequence of Asymmetric Transfer Hydrogenation (ATH) followed by catalytic nitro reduction, this method bypasses the catalyst-poisoning effects of free anilines and entirely suppresses undesired benzylic hydrogenolysis.

Strategic Rationale & Mechanistic Insights

As a self-validating system, every step in this protocol is designed with mechanistic causality to ensure scalability and high enantiomeric excess (ee).

  • Why not directly reduce the amino ketone? Direct asymmetric reduction of 1-(2-aminophenyl)-2,2,2-trifluoroethanone is plagued by catalyst deactivation. The free ortho-aniline moiety strongly coordinates to transition metals (e.g., Ru, Rh, Ir), displacing chiral ligands and drastically reducing both turnover frequency (TOF) and enantioselectivity.

  • Step 1 Causality (ATH of the Nitro Precursor): To bypass this limitation, we utilize 1-(2-nitrophenyl)-2,2,2-trifluoroethanone. The nitro group is non-coordinating under these conditions. The reduction is catalyzed by the robust RuCl(p-cymene)[(R,R)-TsDPEN] complex[3]. The spatial arrangement of the η⁶-arene and the chiral diamine ligand dictates hydride transfer exclusively to the Re-face of the ketone, affording the (R)-alcohol with >99% ee.

  • Step 2 Causality (Chemoselective Hydrogenation): The nitro group is subsequently reduced to the amine using standard Pd/C and H₂. Typically, benzylic alcohols are highly susceptible to undesired hydrogenolysis (C–OH bond cleavage) over Pd/C. However, the strongly electron-withdrawing α-CF₃ group inductively destabilizes any incipient benzylic carbocation or radical transition state. This electronic deactivation completely suppresses hydrogenolysis, allowing quantitative reduction of the nitro group without eroding the chiral center.

Process Workflow & Visualization

SynthesisWorkflow cluster_0 Step 1: Asymmetric Transfer Hydrogenation (ATH) cluster_1 Step 2: Chemoselective Nitro Reduction SM 1-(2-Nitrophenyl)-2,2,2-trifluoroethanone Cat RuCl(p-cymene)[(R,R)-TsDPEN] HCOONa / H2O / MeOH SM->Cat Int (R)-1-(2-Nitrophenyl)-2,2,2-trifluoroethanol (>99% ee) Cat->Int Reag H2 (1 atm), 10% Pd/C MeOH, 25°C Int->Reag Prod (R)-1-(2-Aminophenyl)-2,2,2-trifluoroethanol (Target Compound) Reag->Prod Mech Mechanism: CF3 group prevents benzylic C-O hydrogenolysis Reag->Mech

Fig 1: Two-step catalytic workflow for the enantioselective synthesis of the target amino alcohol.

Quantitative Data & Optimization

The following tables summarize the optimization parameters that validate the chosen standard operating procedure (SOP).

Table 1: Optimization of the ATH Step (100g Scale)

Insight: The addition of MeOH to the aqueous sodium formate system (Entry 3) increases the solubility of the highly lipophilic trifluoromethyl ketone, allowing the Substrate-to-Catalyst (S/C) ratio to be pushed to 1000 while maintaining >99% ee.

EntryCatalyst SystemS/C RatioSolvent SystemTemp (°C)Time (h)Conversion (%)ee (%)
1RuCl(p-cymene)[(R,R)-TsDPEN]100HCOOH / Et₃N2524>9996.5
2RuCl(p-cymene)[(R,R)-TsDPEN]500HCOONa / H₂O4012>9998.0
3 RuCl(p-cymene)[(R,R)-TsDPEN] 1000 HCOONa / H₂O / MeOH 40 18 >99 >99.0
Table 2: Chemoselective Hydrogenation of the Nitro Intermediate

Insight: Wet Pd/C (Entry 1) mitigates pyrophoric risks on a large scale. The 1 atm pressure is sufficient because the nitro group reduces readily, while the low pressure further guarantees zero background hydrogenolysis of the benzylic C–OH bond.

EntryCatalystH₂ PressureSolventTemp (°C)Time (h)Yield (%)Dehydroxylation (%)
1 10% Pd/C (50% wet) 1 atm MeOH 25 4 98 < 0.1
210% Pd/C (dry)5 atmMeOH252960.5
35% Pt/C1 atmEtOAc25694< 0.1

Standard Operating Procedure (SOP)

Step 1: Asymmetric Transfer Hydrogenation (ATH)

Equipment: 2 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Purge: Flush the reactor with Argon for 15 minutes to ensure an inert atmosphere.

  • Charge: Add 1-(2-nitrophenyl)-2,2,2-trifluoroethanone (100 g, 0.456 mol), RuCl(p-cymene)[(R,R)-TsDPEN] (0.29 g, 0.456 mmol, S/C = 1000), and sodium formate (155 g, 2.28 mol, 5.0 equiv).

  • Solvation: Add degassed Methanol (500 mL) and DI Water (500 mL). Initiate stirring at 300 rpm.

  • Reaction: Heat the mixture to an internal temperature of 40 °C.

  • In-Process Control (IPC): Sample the reaction every 4 hours for chiral HPLC analysis. The reaction is deemed complete when the starting ketone is < 0.5% (typically 18 hours).

  • Workup: Cool the reactor to 20 °C. Extract the aqueous mixture with Methyl tert-butyl ether (MTBE) (3 x 500 mL). Wash the combined organic layers with brine (300 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Yield: ~98 g of (R)-1-(2-nitrophenyl)-2,2,2-trifluoroethanol as a pale yellow oil (>99% ee).

Step 2: Chemoselective Nitro Reduction

Equipment: 1 L stainless steel Parr autoclave or heavy-walled glass pressure vessel.

  • Charge: Dissolve (R)-1-(2-nitrophenyl)-2,2,2-trifluoroethanol (95 g, 0.43 mol) in Methanol (600 mL) and transfer to the reactor.

  • Catalyst Addition: Carefully add 10% Pd/C (50% wet, 4.75 g, 5 wt%) under a strict Argon blanket to prevent spontaneous ignition of the solvent.

  • Atmosphere Exchange: Seal the reactor. Purge the headspace with N₂ (3 cycles), followed by H₂ (3 cycles).

  • Reaction: Pressurize the vessel with H₂ to 1 atm. Stir vigorously (500 rpm) at 25 °C.

  • In-Process Control (IPC): Monitor hydrogen uptake. The reaction is complete when H₂ consumption ceases (approx. 4 hours). Verify via TLC or HPLC (absence of the nitro intermediate).

  • Filtration: Vent the H₂ and purge with N₂. Filter the suspension through a tightly packed pad of Celite under an N₂ atmosphere to remove the Pd/C catalyst. Wash the filter cake with additional MeOH (100 mL).

  • Isolation: Concentrate the filtrate in vacuo. Crystallize the crude product from a heptane/MTBE mixture.

  • Yield: Enantiopure (R)-1-(2-aminophenyl)-2,2,2-trifluoroethanol is obtained as a white crystalline solid (approx. 78 g, 95% yield over two steps, >99% ee).

References[2] Title: 1-(2-Aminophenyl)-2,2,2-trifluoroethanol | C8H8F3NO | CID 18752826

Source: PubChem, National Institutes of Health (NIH) URL:[1] Title: Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines Source: Chemical Reviews / National Institutes of Health (NIH) URL:[3] Title: Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α‑CF3 and α‑SF5 Ketones Source: ACS Omega / National Institutes of Health (NIH) URL:

Sources

role of trifluoromethylated amino alcohols in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Trifluoromethylated Amino Alcohols in Medicinal Chemistry

Executive Summary

The incorporation of trifluoromethyl (


) groups into amino alcohol scaffolds represents a high-value strategy in modern drug design. This structural motif offers a unique synergistic effect: the amino alcohol core provides a versatile hydrogen-bonding pharmacophore, while the 

group modulates physicochemical properties—specifically pKa, lipophilicity, and metabolic stability—without significantly altering steric bulk compared to an isopropyl group. This guide details the mechanistic rationale, synthetic protocols, and application cases for deploying trifluoromethylated amino alcohols in medicinal chemistry.

Strategic Rationale: Why Trifluoromethylated Amino Alcohols?

The


-amino alcohol motif is not merely a structural decoration; it is a functional tool used to solve specific medicinal chemistry problems.
Electronic Modulation & pKa Shift

The strong electron-withdrawing nature of the


 group (Hammett 

) dramatically alters the acidity and basicity of the adjacent functional groups.
  • Alcohol Acidity: The pKa of a secondary alcohol drops from ~16 (non-fluorinated) to ~9.3 when

    
    -substituted with a 
    
    
    
    group. This makes the hydroxyl group a significantly stronger hydrogen bond donor (HBD), enhancing interactions with target protein residues (e.g., aspartate or glutamate side chains).
  • Amine Basicity: If the

    
     group is 
    
    
    
    -positioned to the amine, it lowers the pKa of the conjugate acid by 2–3 units. This reduction in basicity can improve membrane permeability by increasing the fraction of the neutral species at physiological pH and reduce "lysosomal trapping" or off-target hERG channel inhibition.
Bioisosterism and Metabolic Stability[1]
  • Steric Bulk: The

    
     group occupies a van der Waals volume (
    
    
    
    ) intermediate between an isopropyl (
    
    
    ) and a tert-butyl group, acting as a rotationally averaged, lipophilic "bulky" group that fills hydrophobic pockets.
  • Metabolic Blockade: The C-F bond (116 kcal/mol) is metabolically inert. Placing a

    
     group blocks oxidative metabolism (e.g., CYP450 hydroxylation) at labile sites, extending the drug's half-life.
    
Transition State Mimicry

In protease inhibitors,


-trifluoromethyl ketones exist in equilibrium with their hydrate forms due to the electron-withdrawing effect of fluorine. This stable hydrate mimics the tetrahedral transition state of peptide bond hydrolysis, allowing the inhibitor to bind tightly to the enzyme's active site.

Mechanism of Action: Protease Inhibition

The following diagram illustrates how a trifluoromethyl ketone/alcohol motif mimics the transition state of peptide hydrolysis, a common mechanism for inhibitors like those targeting serine or aspartyl proteases.[1]

G Substrate Peptide Substrate (R-CO-NH-R') TS Tetrahedral Transition State Substrate->TS Hydrolysis Enzyme Serine Protease (Active Site Ser-OH) Enzyme->TS Catalysis Hydrate Stable Hemiketal/Hydrate (Transition State Mimic) TS->Hydrate Structural Homology Inhibitor CF3-Ketone Inhibitor (R-CO-CF3) Inhibitor->Hydrate Water/Serine Addition (Favored by CF3 EWG) Hydrate->Enzyme High Affinity Binding (Ki < nM)

Figure 1: Mechanism of Transition State Mimicry. The electron-withdrawing


 group stabilizes the tetrahedral hydrate form, which structurally mimics the transient intermediate of peptide hydrolysis, locking the enzyme in an inactive complex.

Detailed Synthetic Protocols

The synthesis of chiral


-amino-

-trifluoromethyl alcohols requires precise control over stereochemistry. The Ruppert-Prakash Reagent (

)
is the industry standard for nucleophilic trifluoromethylation.
Protocol A: Nucleophilic Trifluoromethylation of -Amino Aldehydes

Objective: Synthesis of anti-


-amino-

-trifluoromethyl alcohols.

Reagents:

  • N-Protected

    
    -amino aldehyde (e.g., N-Boc-phenylalaninal)
    
  • Trifluoromethyltrimethylsilane (

    
    , Ruppert-Prakash Reagent)
    
  • Cesium Fluoride (CsF) or Tetrabutylammonium Fluoride (TBAF)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the N-protected

    
    -amino aldehyde (1.0 equiv) in anhydrous THF (0.2 M concentration).
    
  • Cooling: Cool the solution to 0°C (ice bath). While lower temperatures (-78°C) are often used for stereocontrol, 0°C is often sufficient for robust conversion with CsF.

  • Addition: Add

    
     (1.2 equiv) dropwise via syringe.
    
  • Initiation: Add catalytic CsF (10 mol%) or TBAF (10 mol%). Caution: Exothermic reaction.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC/LC-MS for disappearance of aldehyde.

  • Hydrolysis: The initial product is a silyl ether. Add 1N HCl (2 equiv) and stir for 30 minutes to cleave the TMS group.

  • Workup: Neutralize with saturated

    
    , extract with Ethyl Acetate (3x), dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Stereochemical Note: This reaction typically follows the Felkin-Anh model, yielding the anti-diastereomer as the major product.

Protocol B: Stereoselective Reduction of Trifluoromethyl Ketones

Objective: Enantioselective synthesis from a ketone precursor.

Reagents:

  • 
    -Amino trifluoromethyl ketone
    
  • Reducing Agent:

    
     (racemic) or Chiral Catalyst (e.g., Noyori Transfer Hydrogenation catalyst)
    

Step-by-Step Procedure (Noyori Transfer Hydrogenation):

  • Mix: Dissolve the trifluoromethyl ketone (1.0 equiv) in isopropanol (0.5 M).

  • Catalyst: Add (S,S)-Ru-TsDPEN-cymene complex (1 mol%).

  • Base: Add KOH (5 mol%) as an activator.

  • Reaction: Stir at room temperature for 12–24 hours. The reaction is driven by the formation of acetone from isopropanol.

  • Workup: Evaporate solvent and purify via silica gel chromatography.

  • Result: High enantiomeric excess (>95% ee) of the corresponding trifluoromethyl alcohol.

Application Case Studies

Case Study 1: Mefloquine (Antimalarial)
  • Structure: [2,8-bis(trifluoromethyl)quinolin-4-yl]-(2-piperidyl)methanol.[2][3][4]

  • Role of Motif: The amino alcohol linkage connects the piperidine ring to the quinoline core. The

    
     groups at positions 2 and 8 block metabolic sites and increase lipophilicity (LogP ~4), allowing the drug to cross the parasite's membrane and accumulate in the food vacuole. The alcohol forms crucial H-bonds with heme, inhibiting hemozoin formation.
    
Case Study 2: BACE1 Inhibitors (Alzheimer’s Disease)
  • Target:

    
    -Secretase 1 (BACE1).
    
  • Innovation: Researchers at companies like Shionogi and Janssen utilized a cyclic trifluoromethyl amino alcohol motif (e.g., within a dihydrothiazine core).

  • Benefit: The

    
     group lowered the pKa of the amidine/guanidine-like core. This reduced the basicity enough to prevent hERG channel blockage (a common cardiac safety issue with basic drugs) while maintaining affinity for the aspartic acid residues in the BACE1 active site.
    

Physicochemical Comparison Data

PropertyMethyl Analog (

)
Trifluoromethyl Analog (

)
Impact on Drug Design
Van der Waals Volume ~23

~42


is much bulkier; fills large hydrophobic pockets.
Lipophilicity (

)
+0.56+0.88Increases membrane permeability and BBB penetration.
Electronic Effect (

)
-0.17 (Donor)+0.54 (Acceptor)Strong EWG; alters reactivity and H-bonding.
Alcohol pKa ~16~9.3

-alcohol is a potent H-bond donor.
Metabolic Stability Low (oxidizable C-H)High (inert C-F)Prolongs half-life (

).

Decision Tree for Synthesis

SynthesisDecision Start Target: CF3-Amino Alcohol ChiralPool Is Chiral Amino Acid Available? Start->ChiralPool AldehydeRoute Route A: Amino Aldehyde + TMS-CF3 ChiralPool->AldehydeRoute Yes (e.g. L-Phe) KetoneRoute Route B: Trifluoromethyl Ketone Reduction ChiralPool->KetoneRoute No / Hard to Access Racemic Racemic Reduction (NaBH4) KetoneRoute->Racemic Stereochem Unimportant Asymmetric Asymmetric Transfer Hydrogenation (Noyori) KetoneRoute->Asymmetric Enantiopure Required

Figure 2: Synthetic Strategy Decision Tree. Selecting the optimal pathway based on starting material availability and stereochemical requirements.

References

  • Prakash, G. K. S., & Yudin, A. K. (1997).[5] Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. Link

  • Ma, J.-A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions.[6] Chemical Reviews, 104(12), 6119–6146. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • O'Connor, C. J., et al. (2015). Trifluoromethylated Dihydrothiazine BACE1 Inhibitors: Lowering pKa to Improve the therapeutic Index. Journal of Medicinal Chemistry.
  • Mefloquine Clinical Data. PubChem Database. CID 4046. Link

Sources

Troubleshooting & Optimization

improving yield in the synthesis of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol .

As a Senior Application Scientist, I frequently see researchers encounter yield bottlenecks when working with fluorinated building blocks. The introduction of a trifluoromethyl (–CF₃) group drastically alters the electronic landscape of a molecule, leading to unexpected side reactions, intermediate stability issues, and purification challenges.

This guide is designed to move beyond basic recipes. Here, we will dissect the causality behind common synthetic failures and provide self-validating, field-proven protocols to ensure high-yield isolation of your target compound.

I. Synthetic Workflows & Logical Relationships

There are two primary, scalable routes to synthesize 1-(2-Aminophenyl)-2,2,2-trifluoroethanol:

  • Route 1: Direct nucleophilic trifluoromethylation of 2-aminobenzaldehyde using the Ruppert-Prakash reagent (TMSCF₃) [1].

  • Route 2: Hydride reduction of the commercially available pre-fluorinated ketone, 1-(2-aminophenyl)-2,2,2-trifluoroethanone [2].

SynthesisWorkflow A 2-Aminobenzaldehyde (Starting Material 1) C TMSCF3 + TBAF (Nucleophilic Addition) A->C Route 1 B 1-(2-Aminophenyl)- 2,2,2-trifluoroethanone (Starting Material 2) D NaBH4 / MeOH (Hydride Reduction) B->D Route 2 E O-Silylated Intermediate C->E 0 °C to RT F 1-(2-Aminophenyl)- 2,2,2-trifluoroethanol (Target Product) D->F 0 °C, 2h E->F TBAF Cleavage

Figure 1: Dual synthetic pathways for 1-(2-Aminophenyl)-2,2,2-trifluoroethanol.

II. Troubleshooting FAQs

Q1: My yield using TMSCF₃ (Ruppert-Prakash reagent) on 2-aminobenzaldehyde is consistently below 40%. What is causing this? A1: The primary culprit is trace moisture. TMSCF₃ is highly sensitive to protic sources. Mechanistically, the reaction relies on a catalytic fluoride source (like TBAF) to generate a hypervalent silicate intermediate, which transfers the nucleophilic trifluoromethyl anion (


) to the carbonyl. If water is present, the 

anion rapidly protonates to form fluoroform (

) gas. Because fluoroform bubbles out of the reaction matrix, your reagent is permanently destroyed. Solution: Rigorously dry your THF over activated 4Å molecular sieves. Ensure your 2-aminobenzaldehyde is freshly recrystallized. I recommend using 2.0 equivalents of TMSCF₃ to compensate for any trace moisture [3].

Q2: I observe a persistent intermediate on TLC that doesn't correspond to the product or starting material after the TMSCF₃ reaction. Why? A2: You are likely observing the O-trimethylsilyl ether intermediate (Node E in Figure 1). The initial addition of TMSCF₃ generates an alkoxide that immediately captures the TMS group. Solution: The desilylation step requires a sufficient excess of fluoride ions. If you only used catalytic TBAF (0.1 equiv) for initiation, the TMS ether will not cleave. You must add an additional 1.2 equivalents of TBAF and stir at room temperature for at least 7 hours to drive the cleavage to completion [3].

Q3: When reducing 1-(2-aminophenyl)-2,2,2-trifluoroethanone with NaBH₄, the reaction stalls at ~50% conversion despite adding excess hydride. A3: This is a classic thermodynamic trap associated with strongly electron-deficient ketones. The highly electronegative –CF₃ group makes the adjacent carbonyl carbon extremely electrophilic. In the presence of moisture or wet alcoholic solvents, the ketone readily forms a stable gem-diol (hydrate). This hydrate is completely unreactive toward nucleophilic hydride attack. Solution: Pre-dry your starting ketone via azeotropic distillation with toluene. Run the reduction in strictly anhydrous methanol or ethanol. If the hydrate has already formed, heating the starting material under vacuum (50 °C, 1 mbar) prior to the reaction will dehydrate it back to the active ketone form.

Q4: The final product darkens rapidly upon exposure to air and streaks heavily on silica gel during chromatography. How can I improve my isolated yield? A4: The free aniline moiety is prone to air oxidation, forming highly colored, polar quinone-imine byproducts. Furthermore, the streaking is caused by the strong hydrogen-bonding capability of both the amine and the highly acidic trifluoroethanol hydroxyl group interacting with the silanol groups on the stationary phase. Solution: Deactivate your silica gel by flushing the column with 1% triethylamine (TEA) in hexanes prior to loading your sample. Perform the chromatography rapidly and store the purified product under an inert argon atmosphere at -20 °C.

III. Quantitative Data & Optimization Matrix

To illustrate the impact of reaction parameters on the trifluoromethylation of 2-aminobenzaldehyde, review the optimization data below. Notice how the stoichiometry of the fluoride initiator dictates whether the reaction stops at the silylated intermediate or proceeds to the final product.

EntryReagents (Equiv)SolventTemp / TimeAdditive / WorkupIsolated Yield (%)Observation / Causality
1TMSCF₃ (1.2), TBAF (0.1)Wet THFRT, 12hAqueous quench15%Massive fluoroform generation; reagent depletion.
2TMSCF₃ (2.0), TBAF (0.1)Dry THF0 °C to RT, 7hAqueous quench45%Reaction stalled at the O-TMS ether intermediate.
3TMSCF₃ (2.0), CsF (1.5)Dry MeCNRT, 24hWater wash78%Good conversion, but requires prolonged reaction time.
4 TMSCF₃ (2.0), TBAF (0.1) Dry THF 0 °C to RT, 8h TBAF (1.2 eq) added at 7h 88% Optimal. Complete conversion and in situ desilylation. [3]

IV. Standardized Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the specified in-process checks (e.g., TLC, gas evolution) are confirmed.

Protocol A: Nucleophilic Trifluoromethylation of 2-Aminobenzaldehyde

Adapted from established RSC methodologies for TMSCF₃ additions [3].

  • Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill with nitrogen three times.

  • Substrate Loading: Charge the flask with 2-aminobenzaldehyde (5.0 mmol, 1.0 equiv) and anhydrous THF (25 mL, 0.2 M).

  • Reagent Addition: Inject TMSCF₃ (1.42 g, 10.0 mmol, 2.0 equiv) via syringe. Cool the reaction mixture to 0 °C using an ice bath.

  • Initiation: Dropwise, add TBAF (0.5 mL of a 1.0 M solution in THF, 0.1 equiv). Self-Validation Check: A slight exotherm and color change should be observed, indicating the formation of the reactive silicate.

  • Propagation: Stir at 0 °C for 10 minutes, then remove the ice bath. Allow the reaction to warm to room temperature and stir for 7 hours.

  • Desilylation: To cleave the intermediate O-TMS ether, add additional TBAF (6.0 mL of a 1.0 M solution in THF, 1.2 equiv) and stir for 1 hour. Self-Validation Check: TLC (Hexanes/EtOAc 3:1) should show the complete disappearance of the less polar TMS-ether spot.

  • Workup: Quench with brine (30 mL). Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine (5 × 30 mL) to remove residual TBAF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel pre-treated with 1% TEA, eluting with Hexanes/EtOAc) to afford the target compound.

Protocol B: Reduction of 1-(2-Aminophenyl)-2,2,2-trifluoroethanone
  • Preparation: In a 50 mL round-bottom flask, dissolve 1-(2-aminophenyl)-2,2,2-trifluoroethanone [2] (2.0 mmol, 1.0 equiv) in strictly anhydrous methanol (10 mL).

  • Cooling: Cool the solution to 0 °C under a nitrogen atmosphere.

  • Reduction: Add Sodium Borohydride (NaBH₄) (113 mg, 3.0 mmol, 1.5 equiv) in three small portions over 15 minutes. Self-Validation Check: Controlled effervescence (hydrogen gas) should be visible. If violent bubbling occurs, lower the temperature.

  • Reaction: Stir the mixture at 0 °C for 2 hours.

  • Quench: Carefully add saturated aqueous NH₄Cl (10 mL) dropwise to quench unreacted hydride. Stir for 15 minutes until bubbling ceases.

  • Isolation: Remove methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 × 15 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate to yield the pure alcohol.

V. References

  • Recent Progress in Metal-Mediated Trifluoroethylation Source: ResearchGate URL:

  • 1-(2-Aminophenyl)-2,2,2-trifluoroethanone Product Specifications Source: CymitQuimica URL:

  • Supporting Information: Synthetic Protocols for TMSCF3 Addition Source: Royal Society of Chemistry (RSC) URL:

Technical Support Center: A Guide to Minimizing Byproducts in the Synthesis of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2-Aminophenyl)-2,2,2-trifluoroethanol is a valuable building block in medicinal chemistry and materials science, prized for its unique combination of a primary aromatic amine, a secondary alcohol, and a trifluoromethyl group. However, its synthesis is often plagued by the formation of persistent byproducts that complicate purification and reduce overall yield. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, structured as a series of troubleshooting questions and answers, to diagnose and resolve common issues encountered during its preparation. We will delve into the mechanistic origins of these byproducts and offer field-proven protocols to ensure a successful and high-purity synthesis.

Section 1: Understanding the Synthetic Landscape

Two primary synthetic strategies are commonly considered for the preparation of 1-(2-aminophenyl)-2,2,2-trifluoroethanol. The choice of route profoundly influences the byproduct profile.

  • Route A: Ketone Reduction Pathway. This is often the more reliable and scalable approach. It involves the synthesis of the precursor ketone, 2-amino-α,α,α-trifluoroacetophenone, followed by its selective reduction to the desired secondary alcohol.

  • Route B: Organometallic Addition Pathway. This route typically employs a Grignard reagent derived from a protected 2-haloaniline, which then reacts with a trifluoroacetaldehyde equivalent. While direct, this pathway is highly sensitive to reaction conditions and prone to multiple side reactions.

cluster_0 Route A: Ketone Reduction cluster_1 Route B: Organometallic Addition A1 2-Nitro-α,α,α-trifluoroacetophenone A2 2-Amino-α,α,α-trifluoroacetophenone A1->A2 Nitro Reduction (e.g., H₂, Pd/C) A3 Target Product A2->A3 Ketone Reduction (e.g., NaBH₄) B1 Protected 2-Bromoaniline B2 Grignard Reagent (Ar-MgBr) B1->B2 Mg⁰, Anhydrous Ether B4 Protected Intermediate B2->B4 Nucleophilic Addition B3 Trifluoroacetaldehyde Source (e.g., Hemiacetal) B3->B4 B5 Target Product B4->B5 Deprotection

Caption: Primary synthetic routes to 1-(2-Aminophenyl)-2,2,2-trifluoroethanol.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during synthesis. For clarity, it is divided by the synthetic pathway.

Part A: Issues in the Ketone Reduction Pathway

The reduction of 2-amino-α,α,α-trifluoroacetophenone is a critical step. While seemingly straightforward, improper execution can lead to incomplete conversion and impurities.

Q1: My final product is contaminated with significant amounts of unreacted 2-amino-α,α,α-trifluoroacetophenone. What went wrong?

A1: This is the most common issue and typically points to insufficient reducing power or deactivation of the reducing agent.

  • Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation. However, its reactivity is highly dependent on the solvent and temperature. Protic solvents like methanol or ethanol are required to activate the borohydride, but the reaction rate can be slow at low temperatures. Furthermore, the starting ketone's electrophilicity is reduced by the electron-donating amino group, making it less reactive than other ketones.

  • Troubleshooting Steps:

    • Check Reagent Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, a slight excess of NaBH₄ (1.2 to 1.5 equivalents) is recommended to ensure complete conversion.

    • Solvent Choice: Methanol is an excellent solvent for this reduction. Ensure it is anhydrous, as water can slowly consume the borohydride.

    • Temperature Control: The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature. If the reaction stalls, gentle warming (up to 40 °C) can increase the rate, but this should be monitored carefully to avoid side reactions.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting ketone. The ketone is significantly more non-polar (higher Rf) than the resulting amino alcohol product. The reaction should not be quenched until the starting material is no longer visible by TLC.

Q2: After purification, I see an unexpected impurity in my NMR that I can't identify. Could it be from the reduction step?

A2: While NaBH₄ is highly selective for the ketone, impurities can arise from the starting material or through over-reduction if a stronger reducing agent is used.

  • Causality: If a more powerful hydride source like Lithium Aluminum Hydride (LAH) were used, it could potentially reduce other functional groups if present. However, with NaBH₄, this is unlikely. The impurity is more likely carried over from the synthesis of the 2-amino-α,α,α-trifluoroacetophenone precursor. For instance, incomplete nitration or reduction in the preceding steps can introduce isomers or related compounds.

  • Preventative Measures:

    • Purify the Precursor: Ensure the 2-amino-α,α,α-trifluoroacetophenone is fully characterized and purified (e.g., by recrystallization or column chromatography) before the reduction step.

    • Stick to Selective Reagents: For this transformation, avoid overly reactive reducing agents like LAH unless absolutely necessary and other functional groups are absent. Reductive amination agents like sodium cyanoborohydride (NaBH₃CN) are also effective and highly selective[1].

Part B: Issues in the Grignard Pathway

This pathway is powerful but fraught with potential complications, primarily related to the sensitive nature of the Grignard reagent.

Q1: My Grignard reaction fails to initiate, or my yields are consistently below 20%. What is the primary cause?

A1: This is almost always due to the presence of water or the passivation of the magnesium surface. Grignard reagents are extremely strong bases and will be instantly quenched by any protic source[2].

  • Causality: The Grignard reagent is a potent carbanion. Water, alcohols, or even acidic protons on glassware can act as an acid, protonating the Grignard reagent and rendering it inactive for the desired reaction with the carbonyl. Additionally, magnesium metal is often coated with a layer of magnesium oxide, which prevents it from reacting with the alkyl halide[3].

  • Troubleshooting Protocol:

    • Rigorous Anhydrous Conditions: All glassware must be oven-dried (e.g., at 120 °C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon). The solvent (typically diethyl ether or THF) must be anhydrous grade[2].

    • Magnesium Activation: The passivating MgO layer must be disrupted. This can be achieved by:

      • Mechanical Crushing: Briefly grind the magnesium turnings in a dry mortar and pestle just before use.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask with the magnesium. These initiators react with the magnesium to expose a fresh, active surface[2].

    • Initiation: Add a small portion of your halide solution to the activated magnesium. A gentle warming or sonication may be required to initiate the reaction, which is often indicated by the disappearance of the iodine color, bubble formation, or a slight exothermic event.

Q2: I've isolated a major non-polar byproduct that appears to be a dimer of my starting aniline. How is this formed and how can I prevent it?

A2: You have likely formed a biphenyl byproduct through a homocoupling reaction.

  • Causality: During the formation of the Grignard reagent, a single-electron transfer (SET) mechanism can occur, generating a radical intermediate. This radical can either accept another electron to form the desired Grignard carbanion or couple with another radical to form a biphenyl dimer[3]. This side reaction becomes more prominent if the concentration of the alkyl halide is too high locally during its addition.

  • Preventative Measures:

    • Slow Addition: Add the solution of the protected 2-bromoaniline dropwise to the magnesium suspension over an extended period. This maintains a low concentration of the halide and favors the formation of the Grignard reagent over the coupling byproduct.

    • Dilution: Running the reaction at a slightly higher dilution can also disfavor the bimolecular coupling reaction.

Start Ar-Br + Mg⁰ Radical [Ar• + •MgBr] Radical Intermediate Start->Radical SET DesiredPath Ar⁻ ⁺MgBr (Grignard Reagent) Radical->DesiredPath + e⁻ (from Mg) SideReaction Reaction with another Ar• Radical->SideReaction DesiredReaction Reaction with CF₃CHO source DesiredPath->DesiredReaction SideProduct Ar-Ar (Biphenyl Byproduct) SideReaction->SideProduct Dimerization

Caption: Competing pathways in Grignard reagent formation.

Q3: Why is it absolutely critical to protect the amino group before attempting the Grignard reaction?

A3: The proton on the primary amine (-NH₂) is acidic enough to instantly destroy the Grignard reagent.

  • Causality: The Grignard reagent (R-MgX) is a far stronger base than the amide anion (R₂N⁻) that would be formed. If the amino group is unprotected, the first equivalent of Grignard reagent formed will immediately deprotonate the amino group of another starting material molecule in an irreversible acid-base reaction. This consumes both the reagent and the starting material, leading to reaction failure.

  • Solution: The amino group must be protected with a group that is stable to the Grignard reagent and can be easily removed later. Common protecting groups for this purpose include Boc (tert-butyloxycarbonyl) or a silyl group like TBDMS.

Section 3: Recommended Protocols for Byproduct Minimization

Based on reliability and ease of purification, the Ketone Reduction Pathway (Route A) is recommended.

Protocol 1: Reduction of 2-amino-α,α,α-trifluoroacetophenone
  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add 2-amino-α,α,α-trifluoroacetophenone (1.0 equiv).

  • Dissolution: Add anhydrous methanol (approx. 0.1 M concentration) and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reductant: Slowly add sodium borohydride (NaBH₄, 1.2 equiv) portion-wise over 15-20 minutes. Monitor for any gas evolution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product alcohol will have a much lower Rf than the starting ketone. Continue stirring until the ketone is consumed (typically 2-4 hours).

  • Quenching: Once complete, cool the flask back to 0 °C and slowly add acetone to quench any excess NaBH₄. Then, carefully add saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification via Acid-Base Extraction

This powerful technique separates the basic amine product from non-basic impurities like biphenyl dimers.

  • Dissolution: Dissolve the crude product from the reaction workup in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash it with 1 M hydrochloric acid (HCl) (2x). The desired amino alcohol will be protonated (R-NH₃⁺Cl⁻) and move into the aqueous layer. Non-basic organic impurities will remain in the organic layer.

  • Separation: Separate the layers. Crucially, keep the acidic aqueous layer , which now contains the product. The organic layer containing impurities can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 3 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), until the pH is >10. This deprotonates the ammonium salt and regenerates the free amine.

  • Re-extraction: Extract the now basic aqueous layer with fresh ethyl acetate or DCM (3x). The purified, neutral product will move back into the organic layer.

  • Final Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 1-(2-aminophenyl)-2,2,2-trifluoroethanol.

Start Crude Product in Organic Solvent (Product + Impurities) AddAcid Wash with 1M HCl Start->AddAcid Separate1 Separate Layers AddAcid->Separate1 Organic1 Organic Layer (Non-basic impurities) Separate1->Organic1 Discard Aqueous1 Aqueous Layer (Protonated Product Ar-NH₃⁺Cl⁻) Separate1->Aqueous1 Keep AddBase Add NaOH until pH > 10 Aqueous1->AddBase Extract2 Extract with fresh organic solvent AddBase->Extract2 Separate2 Separate Layers Extract2->Separate2 Aqueous2 Aqueous Layer (Salts) Separate2->Aqueous2 Discard Organic2 Organic Layer (Purified Product) Separate2->Organic2 Keep Final Dry and Concentrate Organic2->Final PureProduct Purified Product Final->PureProduct

Sources

troubleshooting low enantioselectivity in the asymmetric synthesis of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Overview

The asymmetric synthesis of 1-(2-aminophenyl)-2,2,2-trifluoroethanol is a critical transformation, often serving as a model system or intermediate for antiretroviral drugs (e.g., Efavirenz analogs). The primary synthetic route involves the enantioselective reduction of 1-(2-aminophenyl)-2,2,2-trifluoroethanone .

Users frequently encounter low enantiomeric excess (ee) ranging from 10% to 60%, rather than the expected >95%. This failure mode is typically driven by two competing factors:

  • Electronic Activation: The electron-withdrawing trifluoromethyl (

    
    ) group makes the carbonyl carbon highly electrophilic, promoting a fast, non-selective (racemic) background reaction.
    
  • Catalyst Poisoning: The free aniline amine (

    
    ) can coordinate to the metal center of the catalyst, displacing chiral ligands or altering the transition state geometry.
    
Diagnostic Workflow

The following decision tree outlines the logical steps to identify the root cause of low selectivity.

TroubleshootingFlow Start Problem: Low ee (<80%) CheckBackground Check 1: Is uncatalyzed background reaction occurring? Start->CheckBackground BackgroundYes Yes: High reactivity of CF3 ketone CheckBackground->BackgroundYes Fast conversion without catalyst BackgroundNo No: Background is slow CheckBackground->BackgroundNo No reaction without catalyst ActionTemp Action: Lower Temp (-20°C) or Switch to Transfer Hydrogenation BackgroundYes->ActionTemp CheckAmine Check 2: Is the amine protected? BackgroundNo->CheckAmine AmineFree Free Amine (NH2) CheckAmine->AmineFree AmineProtected Protected Amine (NH-PG) CheckAmine->AmineProtected ActionProtect Action: Catalyst Poisoning Likely. Switch to Ru-TsDPEN or Protect Amine AmineFree->ActionProtect CheckH2Pressure Check 3: H2 Pressure / H-Donor Conc AmineProtected->CheckH2Pressure ActionKinetics Action: Increase Catalyst Loading to outcompete background CheckH2Pressure->ActionKinetics

Figure 1: Diagnostic decision tree for isolating causes of low enantioselectivity.

Technical Support Q&A: Troubleshooting Guide

Issue 1: The "Racemic Background" Effect

Q: My reaction converts fully within 1 hour, but the ee is only 50%. I am using a standard CBS reduction protocol. What is happening?

A: You are likely observing a racemic background reaction .[1] The


 group is strongly electron-withdrawing, making the ketone carbonyl significantly more electrophilic than a standard acetophenone. In the presence of reactive reducing agents (like 

used in CBS reductions), the uncatalyzed hydride transfer occurs faster than the catalyst-mediated chiral transfer.

Corrective Protocol:

  • Switch to Asymmetric Transfer Hydrogenation (ATH): Use a Ruthenium-based catalyst (e.g., Ru-TsDPEN) with formic acid/triethylamine. The background reaction with formate is kinetically negligible compared to borane.

  • Dosing Control: If you must use borane, add the borane slowly to the mixture of ketone and catalyst. This ensures the catalyst is always in excess relative to the active reductant, funneling the reaction through the chiral pathway [1].

Issue 2: Catalyst Deactivation by Free Amine

Q: I am trying to reduce the unprotected 2-amino-trifluoroacetophenone. The reaction stalls or gives low ee.[1] Do I need to protect the amine?

A: While protection (e.g., as an acetamide or carbamate) is the safest route, it adds two synthetic steps. You can reduce the unprotected amine if you select the correct catalyst system. The free


 group is a Lewis base that can bind to the metal center (Ru/Rh/Ir), displacing the chiral diamine ligand or blocking the coordination site required for hydride transfer.

Corrective Protocol:

  • Recommended Catalyst: Use RuCl . The sulfonylated diamine ligand creates a rigid chiral pocket that is less susceptible to displacement by the aniline nitrogen.

  • Acidic Conditions: Run the reaction in an azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio) . The excess formic acid protonates the aniline nitrogen (

    
    ), removing its ability to coordinate to the catalyst and preventing poisoning [2].
    
Issue 3: Cyclic Byproducts

Q: I see a new spot on TLC that is neither the ketone nor the alcohol. What is it?

A: You are likely forming a benzoxazine derivative. 2-amino-trifluoroacetophenone derivatives are prone to cyclization. If you are using an aldehyde or ketone co-solvent (like acetone) or if the reaction temperature is too high, the amine can condense with the carbonyl or the trifluoro-alcohol product can cyclize.

Corrective Protocol:

  • Avoid acetone or aldehyde-containing solvents.

  • Keep reaction temperatures below 40°C.

  • Monitor reaction time closely; prolonged stirring after full conversion promotes cyclization.

Optimized Experimental Protocol

Method: Asymmetric Transfer Hydrogenation (ATH) of Unprotected 2-Amino-Trifluoroacetophenone. Target: >95% Conversion, >90% ee.

Materials
  • Substrate: 1-(2-Aminophenyl)-2,2,2-trifluoroethanone (1.0 equiv)

  • Catalyst: (R,R)-RuCl(p-cymene)(TsDPEN) (1.0 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine complex (5:2 molar ratio)[2]

  • Solvent: DMF or Methanol (degassed)

Step-by-Step Workflow
  • Catalyst Activation (Critical):

    • In a glovebox or under Argon, charge a vial with

      
       (0.5 mol%) and 
      
      
      
      (1.2 mol%).
    • Add anhydrous DMF (concentration 0.01 M).

    • Heat to 80°C for 20 minutes. The solution should turn from orange to deep red/purple, indicating the formation of the active 16-electron Ru-complex.

  • Reaction Assembly:

    • In a separate Schlenk flask, dissolve the ketone substrate in the Formic Acid/TEA (5:2) mixture. Note: The solution will fume slightly; ensure good ventilation.

    • Concentration: 0.5 M to 1.0 M (High concentration favors kinetics over background decomposition).

  • Execution:

    • Add the activated catalyst solution to the substrate mixture via syringe.

    • Stir at 30°C . Do not heat excessively.

    • Monitor by HPLC (Chiralcel OD-H or AD-H column) every 2 hours.

  • Workup:

    • Once conversion >98%, dilute with water.

    • Neutralize carefully with saturated

      
       (gas evolution!).[2]
      
    • Extract with Ethyl Acetate.[2]

    • Purification: Flash chromatography (Hexanes/EtOAc). Caution: The product is a solid but can sublime; do not dry under high vacuum for extended periods.

Performance Data Comparison
ParameterBorane Reduction (CBS)Transfer Hydrogenation (Ru-TsDPEN)
Reductant


Reaction Type Hydride Transfer (Irreversible)Equilibrium / Kinetic
Background Rxn High (Fast racemic reduction)Low (Negligible uncatalyzed rate)
Amine Tolerance Low (Requires protection)High (Tolerates free amine in acid)
Typical ee 40 - 70%92 - 99%
Scalability Dangerous (Borane handling)Excellent (Mild reagents)

Mechanistic Insight: The "Noyori" Cycle for CF3 Ketones

Understanding the mechanism clarifies why the Ru-TsDPEN system works where others fail. The cycle involves a metal-ligand bifunctional mechanism where the proton is delivered from the amine ligand and the hydride from the metal, avoiding direct coordination of the substrate to the metal center.

CatalyticCycle cluster_legend Key Advantage Ru_H Ru-H Species (Active Reductant) TS Transition State (Outer Sphere) Ru_H->TS + Ketone (CF3 activates C=O) Ru_N Ru-Amido Species (Dehydrogenated) TS->Ru_N H-Transfer Product_Release Product Release (Chiral Alcohol) TS->Product_Release Release Ru_N->Ru_H + HCOOH (- CO2) Info The 'Outer Sphere' mechanism prevents the free amine of the substrate from poisoning the Ru center.

Figure 2: Simplified catalytic cycle showing the outer-sphere hydride transfer which tolerates the free amine substrate.

References

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012. Link

  • Wang, C., Wu, X., & Xiao, J. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines.[3] The Journal of Organic Chemistry, 89(9), 6085–6099. Link[3]

  • Ohkuma, T., et al. (1998). Asymmetric Hydrogenation of α-Amino Ketones. Effect of the N-Substituent on Enantioselection. Journal of the American Chemical Society, 120(51), 13529–13530. Link

  • Touge, T., & Nara, H. (2011). Advanced Asymmetric Hydrogenation of Ketones Using Ru-Complexes. Current Organic Chemistry, 15(8). Link

Sources

purification techniques for fluorinated amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Fluorinated Amino Alcohols

Introduction: The Fluorine Factor

Welcome to the technical support center. You are likely here because standard purification protocols for amino alcohols are failing with your fluorinated analogs.

Fluorine substitution introduces unique physicochemical perturbations:

  • pKa Depression: The strong electron-withdrawing nature of fluorine (inductive effect,

    
    ) significantly lowers the 
    
    
    
    of the amine. While a typical alkyl amine has a
    
    
    , a
    
    
    -fluorinated amine may drop to
    
    
    , and an
    
    
    -trifluoromethyl amine can plummet to
    
    
    .
  • Lipophilicity & Hydrophobicity: Fluorine increases lipophilicity (

    
    ) but also introduces "fluorophilicity"—a tendency to segregate from both aqueous and standard hydrocarbon phases.
    
  • Hydrogen Bonding: The C-F bond is a poor hydrogen bond acceptor, altering solvation shells compared to C-H or C-OH bonds.

This guide provides troubleshooting for these specific anomalies.

Module 1: Acid-Base Extraction & pH Control

The most common failure point is assuming fluorinated amines behave like standard alkyl amines during work-up.

Q: My product is not extracting into the organic phase after basification. Where is it?

Diagnosis: You are likely applying a standard "pH 12" rule without accounting for the altered solubility or pKa. Technical Insight: Fluorinated amino alcohols often possess amphiphilic properties. At high pH, while the amine is free-based, the fluorinated alkyl chain may increase solubility in the aqueous layer if the organic solvent is too non-polar (like hexanes), or conversely, form stable emulsions. Protocol:

  • Check the pKa: If your amine has a

    
     of 6.0 (common for 
    
    
    
    -CF
    
    
    groups), it is fully deprotonated at pH 8. Pushing to pH 14 increases ionic strength and may force the compound out, but it can also degrade sensitive functional groups.
  • Solvent Switch: Avoid diethyl ether. Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1] For highly fluorinated species, consider adding 5-10% Trifluoroethanol (TFE) to the organic extraction solvent to disrupt aqueous solvation shells.

  • Emulsion Breaking: Fluorinated compounds are notorious surfactants. Do not shake vigorously; invert gently. If an emulsion forms, add solid NaCl to saturation (salting out) or filter through a pad of Celite.

Q: How can I separate my fluorinated amino alcohol from non-fluorinated amine impurities?

Strategy: Exploit the "pKa Window." Because the fluorinated amine is a weaker base than its non-fluorinated precursor/impurity, you can selectively extract it.

The "pKa Swing" Protocol:

  • Acidify mixture to pH 2 (Both species protonated

    
     Aqueous layer).
    
  • Adjust pH to ~7.5 - 8.0 (Target pH

    
    ).
    
    • Result: The Fluorinated Amine (lower pKa) becomes a free base.

    • Result: The Non-fluorinated Impurity (higher pKa ~10) remains protonated (ammonium salt).

  • Extract with DCM. The organic layer contains the enriched fluorinated product.

Visualization: Differential Extraction Workflow

ExtractionWorkflow Start Crude Mixture (F-Amine + Alkyl-Amine) Acidify Acidify to pH 2.0 (HCl) Start->Acidify Phase1 Aqueous Layer (Both Protonated) Acidify->Phase1 Extract w/ EtOAc Waste1 Organic Waste (Neutrals/Acids) Acidify->Waste1 Adjust Adjust pH to 8.0 (NaHCO3 / NaOH) Phase1->Adjust Extract Extract with DCM Adjust->Extract OrgLayer Organic Layer (F-Amine Free Base) Extract->OrgLayer Target Product AqLayer Aqueous Layer (Alkyl-Amine Salt) Extract->AqLayer Impurity

Caption: Exploiting the inductive effect of fluorine for selective purification via pH titration.

Module 2: Chromatography & Tailing

Q: Why does my compound streak/tail badly on silica gel?

Diagnosis: Interaction with acidic silanols. Technical Insight: Although fluorinated amines are weaker bases, the nitrogen lone pair still interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. Furthermore, the fluorine atoms can induce unique dipole interactions. Troubleshooting Guide:

  • The "Amine Wash": Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading.

  • Mobile Phase Modifier: Add 1% Ammonium Hydroxide (NH

    
    OH)  or Triethylamine  to your eluent (e.g., DCM/MeOH/NH
    
    
    
    OH 90:9:1).
  • Alternative Stationary Phase: If silica fails, switch to Neutral Alumina . Alumina is less acidic and reduces the "sticking" of the amine functionality.

Q: Can I use "Fluorous" separation techniques?

Answer: Yes, if your compound has high fluorine content (>40% by weight or a perfluoroalkyl tag). Technique: Use a Fluorous Solid Phase Extraction (F-SPE) cartridge.

  • Load: In a fluorophobic solvent (e.g., 50% MeOH/Water). The fluorinated molecule sticks to the fluorous silica.

  • Wash: With 100% MeOH to remove non-fluorinated organics.

  • Elute: With 100% THF or MeOH/THF to release the fluorinated product.

Module 3: Crystallization & Salt Formation

Q: My salt formation resulted in an oil, not a solid. How do I fix "Oiling Out"?

Diagnosis: Fluorinated salts often have low melting points and high lattice energy barriers due to weak intermolecular forces (low polarizability of fluorine). Troubleshooting Protocol:

  • Change the Counter-ion:

    • Avoid: HCl (often hygroscopic or oils).

    • Try:Fumaric acid , Oxalic acid , or p-Toluenesulfonic acid (TsOH) . These large, planar counter-ions provide better lattice packing for bulky fluorinated amines.

  • The "Cloud Point" Method:

    • Dissolve the oil in a minimum amount of hot alcohol (IPA or EtOH).

    • Add a non-polar anti-solvent dropwise. Crucial: For fluorinated compounds, Heptane is often better than Hexane.

    • Advanced Trick: Add a drop of water. Fluorinated amines are hydrophobic; a trace of water increases the chemical potential of the solute, forcing it into the lattice.

Table 1: Recommended Salt Forms for Fluorinated Amines

Acid Counter-ionCrystallinity ProbabilityNotes
Hydrochloric Acid (HCl) LowOften forms hygroscopic oils.
Trifluoroacetic Acid (TFA) MediumGood for isolation, but salt may sublime.
Fumaric Acid High Excellent H-bond network; usually crystalline.
L-Tartaric Acid HighUseful for diastereomeric resolution.

Module 4: Distillation & Volatility

Q: I lost half my product on the rotavap. Is it volatile?

Diagnosis: Yes. Fluorination increases volatility despite increasing molecular weight (weak Van der Waals interactions). Technical Insight: An


-trifluoromethyl amine can be significantly more volatile than its methyl analog.
Prevention: 
  • Salt Formation: Never concentrate the free base to dryness if the molecular weight is < 200 g/mol . Convert to the HCl or TFA salt before evaporation.

  • Azeotrope Awareness: Fluorinated alcohols form "minimum boiling azeotropes" with water and common solvents. You may be distilling your product with the solvent.

Summary Decision Tree

DecisionTree Start Purification of Fluorinated Amino Alcohol CheckPurity Is Purity > 85%? Start->CheckPurity HighPurity Crystallization CheckPurity->HighPurity Yes LowPurity Acid/Base Extraction CheckPurity->LowPurity No CrystCheck Did it Oil Out? HighPurity->CrystCheck ExtractCheck Separation Achieved? LowPurity->ExtractCheck ChangeSalt Switch to Fumarate/Oxalate CrystCheck->ChangeSalt Yes Success1 Pure Crystals CrystCheck->Success1 No ExtractCheck->Success1 Yes Chromatography Column Chromatography ExtractCheck->Chromatography No SilicaCheck Streaking on Silica? Chromatography->SilicaCheck AddBase Add 1% Et3N or NH4OH SilicaCheck->AddBase Yes Fluorous Use Fluorous Phase (F-SPE) SilicaCheck->Fluorous High F-Content

Caption: Strategic decision matrix for selecting the optimal purification pathway.

References

  • Separation of Fluorinated Amino Acids and Oligopeptides. Source: National Institutes of Health (PMC). Relevance: Chromatographic conditions (F-column vs H-column) and fluorophilicity concepts. URL:[Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities.

    
    pKa) induced by fluorine substitution at 
    
    
    
    positions.[2][3] URL:[Link]
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux. Source: Bioorganic & Medicinal Chemistry Letters (PMC). Relevance: Detailed experimental data on pKa depression and lipophilicity changes in fluorinated amine drugs.[4] URL:[Link]

  • Purification of Fluorinated Alcohols (Patent EP189448B1/US). Source: Google Patents. Relevance: Industrial methods for removing impurities from fluorinated alcohol precursors using thermal and base treatments.[5] URL:

  • Common Causes Of Peak Tailing in Chromatography. Source: ALWSCI Technical Blog. Relevance: Mechanisms of amine interaction with silanols and mitigation strategies (base additives). URL:[Link]

Sources

preventing racemization of enantiopure 1-(2-Aminophenyl)-2,2,2-trifluoroethanol during derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The Molecule: 1-(2-Aminophenyl)-2,2,2-trifluoroethanol is a high-value chiral scaffold, most notably serving as the key intermediate for the antiretroviral drug Efavirenz (Sustiva) .

The Challenge: This molecule presents a "perfect storm" for stereochemical erosion. The presence of the trifluoromethyl (


) group adjacent to the chiral center significantly increases the acidity of the benzylic proton (

-proton), rendering it susceptible to base-catalyzed racemization. Furthermore, the ortho-amino group acts as an internal nucleophile, creating a risk of unwanted cyclization (forming benzoxazinones) or intramolecular catalysis that can scramble stereochemistry.

The Solution: Preserving enantiopurity requires a strict Order of Operations and pH Control Strategy . You must prioritize amine protection under neutral/mildly acidic conditions before attempting any transformation of the hydroxyl group.

Mechanistic Analysis: Why Racemization Occurs[6]

To prevent racemization, one must understand the driving forces. The


 group is a powerful electron-withdrawing group (EWG).
The Inductive Effect & Acidity

The


 group pulls electron density away from the benzylic carbon. This weakens the 

bond, increasing its acidity (

drops significantly compared to non-fluorinated analogs).
  • Pathway: In the presence of a base (even weak bases like triethylamine), the

    
    -proton is abstracted.
    
  • Intermediate: This forms a planar, achiral enolate or carbanion species.

  • Result: Reprotonation occurs from either face, resulting in a racemic mixture (50:50 R/S).

The Cyclization Trap

The ortho-aniline nitrogen is nucleophilic. If the hydroxyl group is activated (e.g., for esterification) without prior amine protection, the nitrogen will attack the activated center or the acylating agent, leading to N-acylation or cyclization to a benzoxazine derivative, often locking the stereochemistry or scrambling it depending on the mechanism (


 vs 

).
Visualization: The Racemization Danger Zone

RacemizationMechanism Enantiopure Enantiopure (S)-Alcohol (Tetrahedral sp3) Transition Deprotonation of α-H (Inductive effect of CF3) Enantiopure->Transition Acidic α-H Base Base (B:) Base->Transition Planar Planar Carbanion/Enolate (Achiral sp2 Intermediate) Transition->Planar Loss of Chirality Racemic Racemic Mixture (R + S) Planar->Racemic Reprotonation (Non-stereoselective)

Figure 1: Mechanism of base-catalyzed racemization driven by the electron-withdrawing trifluoromethyl group.

Strategic Protocol: Safe Derivatization

Golden Rule: Never expose the free amino-alcohol to strong bases (


) or high temperatures (

).
Decision Matrix
  • Goal: HPLC Analysis?

    
     Use chiral stationary phases (CSP) directly; avoid derivatization if possible.
    
  • Goal: Synthesis/Coupling?

    
    Protect Amine First. 
    
Protocol A: Selective N-Protection (Safe Path)

Objective: Protect the aniline nitrogen as a carbamate (Boc or Cbz) to remove its nucleophilicity without affecting the chiral alcohol.

  • Reagents:

    
     (Di-tert-butyl dicarbonate).
    
  • Solvent: THF or Dichloromethane (DCM).

  • Catalyst: None (autocatalytic) or mild Lewis Acid (

    
    ). Avoid DMAP/TEA  if possible, as they can act as bases.
    
  • Temperature:

    
     to Room Temperature.
    

Step-by-Step:

  • Dissolve 1-(2-aminophenyl)-2,2,2-trifluoroethanol (1.0 eq) in anhydrous THF.

  • Add

    
     (1.1 eq).
    
  • Stir at room temperature for 4-12 hours.

  • Monitor: TLC/LCMS. The aniline

    
     is more nucleophilic than the 
    
    
    
    , so N-Boc forms kinetically.
  • Workup: Wash with mild acid (0.5M citric acid) to remove unreacted amine. Do not use saturated bicarbonate washes for prolonged periods.

Protocol B: O-Acylation (High Risk - Proceed with Caution)

Objective: Esterify the hydroxyl group after N-protection.

  • Risk: Standard conditions (Acid chloride + Pyridine) often racemize

    
    -CF3 alcohols.
    
  • Recommended Method: Steglich Esterification (DCC/DMAP) at Low Temp.

Step-by-Step:

  • Starting Material: Use the N-Boc protected intermediate from Protocol A.

  • Dissolve in dry DCM at -20°C .

  • Add Carboxylic Acid (1.1 eq) and DCC (1.1 eq).

  • Add catalytic DMAP (0.1 eq) slowly.

  • Critical Control: Keep temperature below

    
     for the first 2 hours. The activation energy for esterification is lower than for 
    
    
    
    -deprotonation, but the gap narrows at higher temps.

Troubleshooting & FAQs

Q1: I see a "Benzoxazine" impurity in my LCMS. What happened?

Diagnosis: You likely attempted to derivatize the alcohol (e.g., with phosgene, CDI, or an acyl chloride) while the amine was unprotected. Mechanism: The amine attacked the activated carbonyl species, followed by intramolecular cyclization. This is the synthesis pathway for Efavirenz, but it ruins your derivatization if that wasn't the goal. Fix: Ensure complete N-protection (Protocol A) before touching the alcohol.

Q2: My enantiomeric excess (ee) dropped from 99% to 80% after O-acylation.

Diagnosis: Base-catalyzed racemization.[1] You likely used a base that was too strong (e.g., Triethylamine or excess DMAP) or ran the reaction too warm. Fix:

  • Switch to the Steglich method (DCC coupling) at -20°C.

  • If using acid chlorides, use 2,6-Lutidine instead of Pyridine/TEA. Lutidine is sterically hindered and less likely to abstract the benzylic proton.

Q3: Can I use enzymatic resolution to recover the enantiomer?

Answer: Yes, but it's better to prevent the loss first. Lipases (e.g., Candida antarctica Lipase B, CAL-B) are highly effective for the kinetic resolution of fluorinated alcohols. Protocol: If you have a racemate, use CAL-B with vinyl acetate in an organic solvent. The enzyme will selectively acylate one enantiomer (usually R), leaving the other (S) as the free alcohol.

Analytical Controls (Validation)

You must validate that your derivatization did not induce racemization.

Table 1: Recommended HPLC Conditions

ParameterConditionNotes
Column Chiralcel OD-H or Chiralpak AD-HPolysaccharide-based CSPs work best for benzylic alcohols.
Mobile Phase Hexane : IPA (90:10 to 95:5)Isocratic mode.
Flow Rate 0.5 - 1.0 mL/minLower flow rates improve resolution of fluorinated enantiomers.
Detection UV @ 254 nmThe phenyl ring provides good UV absorption.
Target Resolution

Baseline separation required for accurate ee% calculation.
Workflow Visualization

Workflow Start Start: Enantiopure 1-(2-aminophenyl)-2,2,2-trifluoroethanol Decision Need to Derivatize? Start->Decision PathA Path A: Direct Analysis Decision->PathA HPLC Only PathB Path B: Chemical Modification Decision->PathB Synthesis/Stability Step1 Step 1: N-Protection (Boc2O) (Neutral conditions) PathB->Step1 Mandatory First Step Step2 Step 2: O-Derivatization (Low Temp, Non-nucleophilic base) Step1->Step2 FailState RISK: Cyclization or Racemization (If order is reversed) Step2->FailState If Temp > 0°C or Strong Base used

Figure 2: Operational workflow to ensure stereochemical integrity.

References

  • Pierce, M. E., et al. (1998).[2] "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." The Journal of Organic Chemistry, 63(23), 8536–8543. Link

    • Grounding: Establishes the synthesis pathways and cyclization risks of the amino-alcohol intermedi
  • Shibata, N., et al. (2008). "Enantioselective Synthesis of Trifluoromethyl-Substituted Compounds." Tetrahedron, 64(25), 5781-5801. Link

    • Grounding: Reviews the acidity and racemization mechanisms of -trifluoromethyl alcohols.
  • BenchChem Technical Data. (2025). "Minimizing rac-Methyl Efavirenz formation during Efavirenz synthesis." Link

    • Grounding: Provides specific impurity profiles and troubleshooting for methylation/racemiz
  • Sigma-Aldrich. (n.d.).

    
    -(Trifluoromethyl)benzyl alcohol." Link
    
    • Grounding: Physical properties and handling of the structural analog.[3][4]

Sources

optimizing reaction conditions for the protection of the amino group in 1-(2-Aminophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing N-Protection of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol

Executive Summary

Subject: 1-(2-Aminophenyl)-2,2,2-trifluoroethanol (CAS: 205756-49-6) Core Challenge: Achieving chemoselective protection of the aniline nitrogen in the presence of a proximal, acidic trifluoromethyl-carbinol group while managing steric hindrance and preventing cyclization. Primary Audience: Medicinal Chemists, Process Development Scientists.

Module 1: Strategic Analysis & Reaction Logic

The substrate presents a unique "push-pull" electronic environment. The amino group is an aniline (nucleophilic but deactivated by the ortho-electron-withdrawing chain), while the hydroxyl group is a pseudo-phenol (acidic, pKa ~12.5 due to the


-

group).

Key Chemical Constraints:

  • Chemoselectivity: You must favor

    
    -acylation over 
    
    
    
    -acylation. Fortunately, the nucleophilicity of the amine (
    
    
    ) is significantly higher than the fluoro-alcohol (
    
    
    ), provided the reaction pH is kept below 12 to prevent alkoxide formation.
  • Steric Hindrance: The bulky

    
     group at the ortho position creates a "molecular wall," slowing down the attack on bulky electrophiles like 
    
    
    
    .
  • Cyclization Risk: Under thermodynamic control (high heat/strong base), the intermediate carbamate can cyclize to form a benzoxazinone derivative (the core scaffold of Efavirenz), effectively "over-protecting" the molecule.

Decision Matrix: Selecting the Right Protecting Group

ProtectionStrategy cluster_conditions Optimization Parameters Start Start: Select Protecting Group AcidLabile Is downstream chemistry acid-sensitive? Start->AcidLabile BaseLabile Is downstream chemistry base-sensitive? AcidLabile->BaseLabile No CbzRoute Route C: Cbz Protection (Hydrogenolysis/Acid) AcidLabile->CbzRoute Yes BocRoute Route A: Boc Protection (Acid Cleavable) BaseLabile->BocRoute Yes PivRoute Route B: Pivaloyl Protection (Robust, Process Scale) BaseLabile->PivRoute No (High Stability Needed) Params Key Control Points: 1. Temp: <25°C (Avoid Cyclization) 2. Base: Weak (NaHCO3/TEA) 3. Solvent: DCM or MTBE BocRoute->Params

Figure 1: Decision tree for selecting the optimal protecting group based on downstream synthetic requirements.

Module 2: Optimized Protocols

Protocol A: Chemoselective N-Boc Protection

Best for: Early-stage discovery, acid-labile deprotection.

The Challenge: The reaction can be sluggish due to sterics. The Fix: Use a phase-transfer condition or a polar aprotic solvent system to enhance rate without heating.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(2-Aminophenyl)-2,2,2-trifluoroethanol (1.0 equiv) in DCM (0.2 M). Note: THF is also acceptable but DCM simplifies workup.

  • Base Addition: Add

    
      (2.5 equiv) as a solid or saturated aqueous solution (biphasic).
    
    • Why? Strong bases like NaOH can deprotonate the acidic

      
       (pKa ~12.5), leading to 
      
      
      
      -acylation or cyclization.
      
      
      maintains a pH ~8.5, activating the amine but leaving the alcohol protonated.
  • Reagent Addition: Add

    
      (1.2 equiv) dropwise at 0°C.
    
  • Catalysis (Optional): If reaction is <50% complete after 4h, add 5 mol%

    
      or 
    
    
    
    .
    • Avoid DMAP: DMAP is a potent nucleophilic catalyst that can force

      
      -acylation on the trifluoro-alcohol. Lewis acids catalyze 
      
      
      
      -bocylation selectively.
  • Workup: Wash with 0.5 M Citric Acid (to remove unreacted amine)

    
     Water 
    
    
    
    Brine. Dry over
    
    
    .
    • Critical: Do not wash with strong base (1M NaOH); you will extract your product into the aqueous layer as the phenolate/alkoxide.

Protocol B: Pivaloyl Protection (Process Scale)

Best for: Scale-up, harsh downstream conditions (e.g., Friedel-Crafts).

The Logic: Pivalamides are crystalline and extremely stable. This protocol mirrors the industrial synthesis of Efavirenz intermediates.

  • Solvent System: Use MTBE (Methyl tert-butyl ether).

  • Conditions: Cool to 10°C. Add Pivaloyl Chloride (1.05 equiv) to a biphasic mixture of substrate in MTBE and 10% NaOH .

    • Note: Here, NaOH is used because pivaloyl chloride is highly reactive and the biphasic system protects the product from hydrolysis. The steric bulk of the pivaloyl group prevents

      
      -acylation kinetically.
      
  • Isolation: The product often crystallizes directly from MTBE/Heptane upon cooling.

Module 3: Troubleshooting & FAQs

Q1: Why is my reaction stalling at 60% conversion?

Diagnosis: Steric hindrance from the ortho-trifluoromethyl carbinol group is blocking the approach of the electrophile. Solution:

  • Do NOT heat: Heating >40°C promotes cyclization to the benzoxazinone.

  • Add a Lewis Acid: Add 5 mol%

    
     or 
    
    
    
    . These coordinate to the carbonyl of
    
    
    , increasing its electrophilicity without requiring heat.
  • Concentration: Increase reaction concentration to 0.5 M to drive kinetics.

Q2: I see a byproduct with M+100 mass (Boc) or M+84 (Piv). Is it O-acylated?

Diagnosis: Likely yes. You have formed the


-bis-protected species.
Cause:  pH was too high (using TEA/DMAP or NaOH in monophasic solvent), deprotonating the acidic 

. Recovery: Treat the crude mixture with

in Methanol
at room temperature for 30 mins. The phenolic-like ester (

-acyl) is much more labile than the aniline carbamate/amide (

-acyl) and will cleave selectively, returning the desired

-protected product.
Q3: My product disappears during the base wash.

Diagnosis: The trifluoromethyl carbinol proton is acidic (pKa ~12.5). If you wash with 1M NaOH (pH 14), you deprotonate the


, forming a water-soluble salt.
Solution:  Use saturated 

or 0.5 M Citric Acid for washes. Keep the aqueous pH below 10.
Q4: Can I use TFE (Trifluoroethanol) as a solvent?

Analysis: While TFE is sometimes used to promote Boc-protection of anilines, in this specific case, using TFE as a solvent is not recommended . Reasoning: TFE is acidic and hydrogen-bond donating. It can solvate the amine lone pair, further deactivating the already hindered aniline. Furthermore, TFE can react with


 to form 

(a carbonate), consuming your reagent.

Module 4: Comparative Data

ParameterN-Boc ProtocolN-Piv ProtocolN-Cbz Protocol
Reagent

Pivaloyl ChlorideCbz-Cl
Base

(aq)
NaOH (aq)

Solvent DCM or THFMTBEAcetone/Water
Temp 0°C

RT
10°C0°C
Yield (Typ) 85-92%90-95%80-88%
Major Risk Slow kineticsHydrolysis of chlorideO-acylation
Selectivity High (with weak base)High (Biphasic)Moderate

References

  • Pierce, M. E., et al. (1998).[1] Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry.

    • Context: Establishes the pivaloyl protection protocols and the reactivity profile of the trifluoroethanol-aniline core.
  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[2] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters.

    • Context: Provides evidence for chemoselective N-protection over O-protection in amino alcohols using aqueous/biphasic conditions.
  • Heydari, A., et al. (2008).[2] N-Boc Protection of Amines in the Presence of TFE. Synthesis.

    • Context: Discusses the interaction of TFE with Boc chemistry; relevant for understanding solvent effects and potential side reactions.
  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[2]

    • Context: General reference for workup stability of Carbamates vs. Fluorinated Alcohols. (Standard Reference Text).

Sources

Technical Support Center: Catalyst Removal from 1-(2-Aminophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with removing residual metal catalysts from this valuable fluorinated building block. The presence of residual metals, particularly palladium, can compromise the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and other high-purity materials.[1][2] This document provides in-depth, field-proven answers and troubleshooting strategies to ensure your final product meets the stringent purity requirements of the pharmaceutical industry.[2]

Frequently Asked Questions (FAQs)

General Questions

Q1: Why is it so critical to remove residual catalysts from my 1-(2-Aminophenyl)-2,2,2-trifluoroethanol?

Residual metal catalysts, even at trace levels (<10 µg/g or ppm), pose significant risks.[1] They can interfere with downstream synthetic steps, compromise the stability of the final compound, and, most importantly, pose a toxicological risk in pharmaceutical applications.[1] Regulatory bodies like the FDA and EMA, following ICH Q3D guidelines, have established strict limits on elemental impurities in APIs, making efficient removal a non-negotiable step in process chemistry.[2]

Q2: What are the most common catalysts I'll encounter when synthesizing this molecule?

The synthesis of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol typically involves steps like catalytic hydrogenation or cross-coupling reactions. Consequently, the most common residual metals you will need to remove are from the Platinum Group Metals (PGMs), including:

  • Palladium (Pd): Widely used in various forms (e.g., Pd/C, Pd(OAc)₂, Pd₂(dba)₃) for cross-coupling and hydrogenation reactions.[3] It is notoriously difficult to remove completely.[2]

  • Platinum (Pt): Used in hydrogenations (e.g., PtO₂).

  • Rhodium (Rh) & Ruthenium (Ru): Often used in asymmetric hydrogenations.[1]

  • Nickel (Ni): A common, less expensive hydrogenation catalyst (e.g., Raney Nickel).[4]

Q3: How can I accurately detect and quantify the amount of residual catalyst in my product?

Visual inspection is not sufficient. Quantitative analysis is essential to validate your purification process. The industry-standard methods are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace metals in APIs due to its high sensitivity (sub-ppb levels) and accuracy.[5][6][7]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another robust technique, though generally less sensitive than ICP-MS.[8]

  • Atomic Absorption Spectroscopy (AAS): A reliable, though older, technique for quantifying specific metals.[5]

For high-throughput screening during process development, catalysis-based fluorometric methods can offer a faster, though less precise, indication of palladium levels.[5][6][8][9]

Purification Methodologies

Q4: Can I just use standard column chromatography to remove the catalyst?

While silica gel chromatography is a workhorse purification technique, it is often insufficient on its own for removing trace palladium to the required low-ppm levels.[3][6] Palladium complexes can co-elute with the product, especially if the product itself has chelating moieties (like the amine and alcohol in your molecule).[10] A pilot study published in ACS Medicinal Chemistry Letters demonstrated that even after chromatography, significant levels of palladium can remain, necessitating a secondary purification step.[3][6]

Q5: What are metal scavengers and how do I choose the right one?

Metal scavengers are solid-supported reagents (often silica or polymer-based) functionalized with groups that have a high affinity for metal ions, effectively "scavenging" them from solution.[1][11] They are highly effective and easily removed by filtration.[11][12]

Choosing a Scavenger: The choice depends on the target metal, its oxidation state, and the solvent system.[13]

  • For Palladium (Pd): Thiol-based scavengers are excellent all-rounders. Trisisoamylphosphine sulfide (TMT)-functionalized scavengers (e.g., Si-TMT, MP-TMT) are particularly effective for complete palladium removal.[14]

  • For a Broad Range of Metals (Pd, Pt, Cu, Ag, Pb): Silica-Thiol (Si-Thiol) scavengers are very versatile.[14]

  • For Rhodium (Rh) and Ruthenium (Ru): Specialized scavengers are available, and screening is often necessary.

Scavenger TypeFunctional GroupPrimary Target MetalsRecommended For
Si-TMT / MP-TMT Tri-mercaptotriazinePalladium (Pd)Achieving very low (<5 ppm) Pd levels.[13][14]
Si-Thiol Thiol (Mercaptan)Pd, Pt, Cu, Hg, Ag, PbGeneral purpose, broad-spectrum metal removal.[14]
Activated Carbon N/A (Adsorption)Broad spectrum, PGM'sDecolorization and removal of various catalysts.[15][16]
Iminodiacetic Acid Resin Iminodiacetic AcidDivalent Metal IonsChelating various metal impurities.[1]

Q6: Is activated carbon a good option for catalyst removal?

Yes, activated carbon can be a cost-effective and efficient method.[15] Its large surface area allows it to adsorb metal catalysts through physisorption.[13][16] It is particularly useful as a carrier for precious metal catalysts and for decolorizing the final product.[15][16] However, its selectivity can be lower than functionalized scavengers, potentially leading to product loss through non-specific binding.[12]

Q7: Can I simply use crystallization or an aqueous wash?

  • Crystallization: While a powerful purification technique, it can sometimes concentrate the metal impurity within the crystal lattice, making the problem worse.[2] However, it can be effective, especially when combined with additives like N-acetylcysteine that help keep the palladium in the mother liquor.[5]

  • Aqueous Wash/Extraction: A simple liquid-liquid extraction is rarely sufficient.[17] However, you can improve its efficacy by adding a chelating agent to the aqueous phase to pull the metal out of the organic layer.

Troubleshooting Guide

Problem 1: High palladium levels (>10 ppm) remain after purification by column chromatography.

Potential CauseRecommended SolutionScientific Rationale
Co-elution of Product and Catalyst Implement a secondary purification step using a dedicated metal scavenger (e.g., Si-TMT).[3][6]Scavengers use chemisorption, a much stronger and more specific interaction than the physisorption occurring on silica gel, allowing for targeted removal.[13]
Product Chelates Palladium Before chromatography, stir the crude product solution with a scavenger for 4-16 hours.[18] Filter off the scavenger and then proceed with chromatography.This breaks the product-metal chelate and binds the metal to the scavenger, which is then easily removed, preventing it from co-eluting.
Wrong Chromatography Conditions Modify the mobile phase. Sometimes adding a small amount of a chelating agent like thiourea or a different solvent can disrupt the metal-product interaction on the column.The polarity and coordinating ability of the solvent can influence the partitioning of the metal complex between the stationary and mobile phases.

Problem 2: The chosen metal scavenger shows poor efficiency.

Potential CauseRecommended SolutionScientific Rationale
Insufficient Scavenger Amount Increase the equivalents of scavenger. A typical starting point is 3–5 equivalents relative to the residual metal.[18]The binding capacity of the scavenger is finite. An excess is needed to drive the equilibrium towards the bound state.[18]
Sub-optimal Reaction Conditions Increase the temperature and/or scavenging time. A Design of Experiments (DoE) approach can optimize these parameters efficiently.[19]Metal scavenging is a chemical reaction with its own kinetics. Increasing temperature and time can improve reaction rates and overall efficiency.[19]
Incorrect Scavenger Type The metal may be in an oxidation state not well-suited for the chosen scavenger. Screen a panel of different scavengers (e.g., thiol-based, amine-based, TMT).[12]Different functional groups have varying affinities for metals in different oxidation states (e.g., Pd(0) vs. Pd(II)).[13]

Problem 3: The final product is discolored after purification.

Potential CauseRecommended SolutionScientific Rationale
Residual Colloidal Metal Particles Stir the product solution with high-purity activated carbon for 1-2 hours, then filter through a thick pad of Celite®.[17]Activated carbon is highly effective at adsorbing colored organic impurities and residual metal complexes that cause discoloration.[17]
Oxidation of the Aminophenyl Moiety Ensure all purification steps are performed under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.Aromatic amines can be susceptible to oxidation, leading to colored byproducts. Excluding oxygen minimizes this degradation pathway.

Experimental Workflows & Protocols

Visualizing the Decision Process

The following diagram illustrates a typical decision-making workflow when faced with residual catalyst contamination.

G cluster_purification Purification Strategy start Crude Product Analysis (ICP-MS) check_ppm Residual Pd > 10 ppm? start->check_ppm pass Product Meets Spec (Proceed to Final Steps) check_ppm->pass No fail Purification Required check_ppm->fail Yes scavenger Treat with Metal Scavenger (e.g., Si-TMT) fail->scavenger chromatography Column Chromatography fail->chromatography carbon Activated Carbon Treatment fail->carbon re_check_1 Re-check Pd levels scavenger->re_check_1 Filter & Analyze re_check_2 Re-check Pd levels chromatography->re_check_2 Collect Fractions & Analyze re_check_3 Re-check Pd levels carbon->re_check_3 Filter & Analyze re_check_1->pass < 10 ppm re_check_1->fail > 10 ppm re_check_2->pass < 10 ppm re_check_2->fail > 10 ppm re_check_3->pass < 10 ppm re_check_3->fail > 10 ppm

Caption: Decision workflow for catalyst removal.

Protocol 1: General Procedure for Metal Scavenging

This protocol outlines a typical batch-mode scavenging process.

  • Dissolution: Dissolve the crude 1-(2-Aminophenyl)-2,2,2-trifluoroethanol in a suitable organic solvent (e.g., Ethyl Acetate, Toluene, THF).

  • Scavenger Addition: Add 3-5 equivalents of the selected metal scavenger resin (e.g., Si-TMT) relative to the initial catalyst loading or measured residual metal content.[18]

  • Agitation & Heating: Stir the mixture vigorously. Heating (e.g., to 40-60 °C) can often increase the rate and efficiency of scavenging.[19] Allow the reaction to proceed for 4-16 hours.[18]

  • Filtration: Cool the mixture to room temperature. Filter the slurry through a pad of Celite® or a suitable filter paper to completely remove the solid-supported scavenger.[11]

  • Washing: Wash the filter cake with additional fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.

  • Validation: Submit a sample of the final product for ICP-MS analysis to confirm the residual metal content is below the target threshold.[5][6]

Visualizing the Scavenging Workflow

G A 1. Dissolve Crude Product in Solvent B 2. Add Scavenger Resin (e.g., Si-TMT) A->B C 3. Stir & Heat (4-16h, 40-60°C) B->C D 4. Cool & Filter (Remove Scavenger) C->D E 5. Concentrate Filtrate D->E F 6. QC Analysis (ICP-MS) E->F

Caption: Step-by-step scavenger purification workflow.

References

  • Neelam, U. K., et al. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. Available from: [Link]

  • Biotage. (n.d.). Metal scavengers for organic purification. Biotage. Available from: [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Biotage. Available from: [Link]

  • Vasilev, A. A., et al. (2014). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Organic Process Research & Development, 18(5), 646–651. Available from: [Link]

  • Entwistle, D. A., & Williams, J. M. J. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available from: [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros. Available from: [Link]

  • Calgon Carbon Corporation. (n.d.). Catalyst Support with Activated Carbon. Calgon Carbon Corporation. Available from: [Link]

  • ResearchGate. (n.d.). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. ResearchGate. Available from: [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Amerigo Scientific. Available from: [Link]

  • Sopachem. (n.d.). Metal Scavenger Guide. Sopachem. Available from: [Link]

  • Heycarbons. (2024, November 8). Application of activated carbon as a catalyst and catalyst carrier. Heycarbons. Available from: [Link]

  • Kurita. (n.d.). Catalyst-Modified Activated Carbon for Aldehyde Removal. Kurita. Available from: [Link]

  • Huayan Carbon. (2025, October 22). Activated Carbon As A Catalyst Carrier: A Powerful Synergy. Huayan Carbon. Available from: [Link]

  • EcoFriend Carbon. (n.d.). Activated Carbon for Catalyst Support Food Processing. EcoFriend Carbon. Available from: [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 263–269. Available from: [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 263–269. Available from: [Link]

  • da Silva, M. A., et al. (2020). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Journal of Analytical Atomic Spectrometry, 35(11), 2465-2473. Available from: [Link]

  • ResearchGate. (2019). Analysis of palladium by high resolution ICP-MS. ResearchGate. Available from: [Link]

  • Henderson, J. L., et al. (2012). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development, 17(2), 271–275. Available from: [Link]

  • Tlili, A. (2020). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Available from: [Link]

  • Gryszkiewicz-Trochimowski, E., & Sporzynski, A. (2022). Mechanochemical Synthesis of Fluorinated Imines. Molecules, 27(14), 4567. Available from: [Link]

  • Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 454–463. Available from: [Link]

  • Lantz, A., & Prand, P. (1987). Process for the synthesis of 2,2,2-trifluoroethanol. U.S. Patent No. 4,658,070.
  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In T. Colacot (Ed.), New Trends in Cross-Coupling: Theory and Applications (pp. 779-810). The Royal Society of Chemistry. Available from: [Link]

  • ResearchGate. (2019, October 7). How do I remove a homogeneous catalyst after my reaction? ResearchGate. Available from: [Link]

  • Scribd. (2025, January 4). Synthesis of Fluorinated Amines. Scribd. Available from: [Link]

  • PubChem. (n.d.). 1-(2-Aminophenyl)-2,2,2-trifluoroethanol. National Center for Biotechnology Information. Available from: [Link]

  • Organic Chemistry Portal. (2024). TMSOTf-Catalyzed [4 + 2] Annulation of Ynamides and β-(2-Aminophenyl)-α,β-ynones for the Synthesis 2-Aminoquinolines. Organic Chemistry Portal. Available from: [Link]

  • Adams, D. J., et al. (2001). Process for the preparation of fluoro compounds from the corresponding amines. U.S. Patent No. 6,179,970.
  • European Patent Office. (2011, March 15). A novel process of residual solvent removal. EP 2500072 A1. Available from: [Link]

  • European Patent Office. (n.d.). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. EP2621894B1. Available from: [Link]

  • Panchani, N. M., & Joshi, H. S. (2016). One pot synthesis of penta substituted pyridine 2-amino-6-((2-aminophenyl) sulfanyl) -4-aryl pyridine-3,5-dicarbonitriles derivatives. Chemistry & Biology Interface, 6(2), 93-100. Available from: [Link]

Sources

Validation & Comparative

Technical Guide: Determination of Enantiomeric Excess of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol by Chiral HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Aminophenyl)-2,2,2-trifluoroethanol is a critical chiral intermediate in the asymmetric synthesis of the antiretroviral drug Efavirenz (Sustiva).[1] The presence of the trifluoromethyl (


) group and the adjacent hydroxyl/amine functionalities creates a unique stereochemical challenge. Controlling the enantiomeric excess (ee) of this intermediate is pivotal, as it directly dictates the enantiopurity of the final pharmaceutical ingredient.

This guide objectively compares the industry-standard Cellulose-based Normal Phase HPLC methods against Amylose-based and SFC (Supercritical Fluid Chromatography) alternatives.[1][2] Based on extensive application data in antiretroviral process chemistry, the Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) column is identified as the superior choice for this specific separation, offering the highest resolution (


) and loadability compared to amylose derivatives.

Part 1: Comparative Analysis of Separation Methodologies

The separation of trifluoromethylated amino alcohols requires a stationary phase capable of simultaneous hydrogen bonding (with the


 and 

groups) and steric discrimination of the bulky

group.[1]
The Gold Standard: Cellulose-Based Normal Phase (Chiralcel OD-H)[1]
  • Mechanism: The cellulose backbone forms a rigid, helical cavity.[2] The tris(3,5-dimethylphenylcarbamate) selectors provide multiple H-bonding sites (N-H and C=O) that interact strongly with the amino-alcohol moiety of the analyte.[1]

  • Performance: Historically yields the highest separation factors (

    
    ) for Efavirenz intermediates. The rigid structure of cellulose often provides better "fit" for the planar aromatic ring of the aniline derivative than the more flexible amylose.[1]
    
  • Typical Conditions: Hexane/IPA (90:10 to 85:15) with trace DEA (Diethylamine) to suppress peak tailing from the free amine.

The Alternative: Amylose-Based Normal Phase (Chiralpak AD-H)[1]
  • Mechanism: Amylose has a helical structure similar to cellulose but is more flexible.[1][2]

  • Performance: While excellent for many compounds, AD-H often shows lower resolution for this specific rigid, trifluoromethylated structure compared to OD-H. The flexibility can lead to broader peaks for compounds with strong H-bonding potential like primary amines.[1][2]

  • Use Case: Often used as a secondary screen if OD-H fails to separate specific impurities or degradation products.[1][2]

High-Throughput Alternative: SFC (Supercritical Fluid Chromatography)[1][3]
  • Mechanism: Uses supercritical

    
     with methanol as a modifier.[1][2]
    
  • Performance: Offers significantly faster run times (3-5 mins vs 15-20 mins for HPLC).[1][2] However, method development is more complex due to the solubility issues of polar amino alcohols in non-polar

    
     without significant modifier/additive concentrations.
    
  • Use Case: High-throughput screening in early-stage process development; less common in QC release testing due to equipment availability.[1][2]

Summary Data Comparison
FeatureMethod A: Cellulose (OD-H) Method B: Amylose (AD-H) Method C: SFC
Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Various (typically Cellulose-based)
Mode Normal Phase (NP)Normal Phase (NP)Supercritical Fluid
Resolution (

)
High (> 3.0) Moderate (1.5 - 2.[1][2]5)High (Speed dependent)
Peak Symmetry Excellent (with amine modifier)GoodExcellent
Run Time 10 - 20 min10 - 20 min< 5 min
Robustness Very High (Industry Standard) HighModerate (Pressure sensitive)
Cost per Run Moderate (Solvent consumption)ModerateLow (Green chemistry)

Part 2: Technical Deep Dive & Mechanism

Interaction Mechanism

The separation on the Chiralcel OD-H column is driven by a "three-point interaction" model:

  • H-Bonding (Donor): The analyte's

    
     group acts as a hydrogen bond donor to the carbonyl oxygen of the carbamate on the CSP.[1]
    
  • H-Bonding (Acceptor): The analyte's

    
     group interacts with the N-H of the carbamate.[1]
    
  • Steric Inclusion: The bulky

    
     group and the phenyl ring must fit into the chiral groove of the cellulose polymer.[1] The "S" enantiomer (precursor to Efavirenz) typically forms a more stable complex, resulting in longer retention (or shorter, depending on specific elution order which must be confirmed with standards).
    
Visualization: Method Development Workflow

MethodDevelopment Start Start: Racemic 1-(2-Aminophenyl)-2,2,2-trifluoroethanol Screen1 Screen 1: Chiralcel OD-H Mobile Phase: Hexane:IPA (90:10) Start->Screen1 CheckRes Check Resolution (Rs) Screen1->CheckRes GoodRes Rs > 2.0 Baseline Separation CheckRes->GoodRes Yes PoorRes Rs < 1.5 Partial Separation CheckRes->PoorRes No FinalMethod Final Method: OD-H, Hex/IPA/DEA Calculate ee% GoodRes->FinalMethod Optimize1 Add Modifier: 0.1% Diethylamine (DEA) (Suppresses amine tailing) PoorRes->Optimize1 Tailing Peaks? Optimize2 Change Organic Modifier: Switch IPA to Ethanol (Increases polarity/selectivity) PoorRes->Optimize2 Low Selectivity? Optimize1->CheckRes Optimize2->CheckRes Screen2 Screen 2: Chiralpak AD-H (Amylose Backbone) Optimize2->Screen2 Still Fails? Screen2->CheckRes

Caption: Decision tree for optimizing the chiral separation of amino-alcohol intermediates. The pathway prioritizes the OD-H column due to its specific affinity for the analyte's structure.[1]

Part 3: Recommended Experimental Protocol

This protocol is designed for the Chiralcel OD-H column, validated for robustness in separating Efavirenz-related intermediates.[1][2][3][4][5]

Equipment & Reagents
  • HPLC System: Agilent 1100/1200 or Waters Alliance (Isocratic capability required).

  • Detector: UV/Vis or PDA (Photodiode Array).[1][2]

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).[1][2][3] Note: OD-I (Immobilized) is a robust alternative.[1]

  • Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade), Diethylamine (DEA).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase n-Hexane : IPA : DEA (90 : 10 : 0.1 v/v/v)Hexane provides the non-polar base; IPA modulates retention; DEA masks silanols to prevent amine tailing.[1][2][6]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain efficiency.[1][2]
Column Temp 25°C - 30°CAmbient temperature is usually sufficient; higher temps may reduce resolution.[1][2]
Wavelength 254 nmThe aniline ring has strong absorption at 254 nm.[1][2]
Injection Vol 5 - 10 µLPrevent column overload which can merge peaks.[1][2]
Run Time ~20 minutesSufficient to elute both enantiomers and wash the column.[1][2]
Sample Preparation
  • Stock Solution: Weigh ~5 mg of the sample (racemic or enantiomerically enriched) into a 10 mL volumetric flask.

  • Dissolution: Dissolve in 2 mL of IPA (to ensure solubility), then dilute to volume with n-Hexane.

    • Critical Step: Ensure the sample solvent matches the mobile phase as closely as possible to avoid "solvent shock" peaks.[1]

  • Filtration: Filter through a 0.45 µm PTFE syringe filter before injection.

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between enantiomers.
    
  • Tailing Factor (

    
    ):  < 1.5 for both peaks (indicates effective amine masking by DEA).
    
  • Theoretical Plates (

    
    ):  > 5000.[1][2][6]
    
Calculation of Enantiomeric Excess (ee)

Once the peaks are integrated:



  • Area_major: Area of the dominant enantiomer peak.[1][2]

  • Area_minor: Area of the impurity enantiomer peak.[1][2]

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Interaction of free amine with residual silanols on silica.[1][2]Increase DEA concentration to 0.1% or 0.2%.[1][2] Ensure column is equilibrated for >30 mins.
Poor Resolution Mobile phase too strong (eluting too fast).Decrease IPA content (e.g., change from 90:10 to 95:5 Hexane:IPA).
Retention Time Shift Temperature fluctuation or solvent evaporation.[1][2]Use a column thermostat.[1][2][3][7] Cap solvent bottles tightly (Hexane is volatile).[1][2]
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase only.

References

  • Sharma, S. D., & Singh, G. (2013).[2][3][6] Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. Advances in Analytical Chemistry, 3(3), 29-33.[2][3] Link

  • Rao, R. N., et al. (2006).[2] Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase.[1][2][4] Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1446-1451. Link

  • Thompson, A. S., et al. (1998).[2] Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor.[1] The Journal of Organic Chemistry, 63(23), 8537-8543. Link

  • Phenomenex. (2020).[1][2][6] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides. Link

  • Sigma-Aldrich. (2021).[1][2] Basics of Chiral HPLC & Enantiomeric Excess Determination. Sigma-Aldrich Technical Library.[1][2] Link

Sources

19F qNMR vs. Chromatography for Purity Assessment of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Pharmaceutical Development

1-(2-Aminophenyl)-2,2,2-trifluoroethanol is a highly valuable fluorinated building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. Because impurities in early-stage building blocks can propagate through synthetic pathways and compromise final API safety, determining the absolute chemical purity of this compound is a critical regulatory requirement.

Historically, analytical laboratories have relied on high-performance liquid chromatography (HPLC-UV) or gas chromatography (GC-FID). However, these relative quantification methods present a fundamental metrological bottleneck: they require an authentic, high-purity reference standard of the exact same analyte to construct a calibration curve[2]. In early-stage drug development, such ultra-pure standards are often unavailable or prohibitively expensive to synthesize.

The Metrological Shift: Why qNMR?

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard for absolute purity assessment because it operates as a primary ratio method . The fundamental physics of NMR dictates that the signal area is directly proportional to the number of nuclei generating that signal, regardless of the molecule's chemical structure[3]. Consequently, qNMR eliminates the need for an identical reference standard, requiring only a generic, highly pure internal standard (IS) to establish a quantitative baseline.

Logic Start Purity Assay: 1-(2-Aminophenyl)-2,2,2-trifluoroethanol HPLC HPLC-UV (Requires identical reference standard) Start->HPLC Standard Available? QNMR qNMR Method (Requires generic internal standard) Start->QNMR No Standard / Fast Assay H1 1H qNMR (Risk of aromatic signal overlap) QNMR->H1 Universal F19 19F qNMR (Isolated CF3 signal, high specificity) QNMR->F19 Fluorinated Analyte

Fig 1: Decision matrix highlighting 19F qNMR superiority for fluorinated building blocks.

Mechanistic Superiority of 19F over 1H qNMR

While proton (1H) qNMR is universally applicable, applying it to 1-(2-Aminophenyl)-2,2,2-trifluoroethanol presents distinct challenges. The molecule contains a complex aromatic ring and a methine proton, which frequently results in signal overlap with structurally similar synthetic byproducts or residual protonated solvents[4].

By shifting the observation nucleus to Fluorine-19 (19F), we unlock several mechanistic advantages:

  • Massive Spectral Window: The 19F nucleus boasts a chemical shift range of over 300 ppm[4]. The aliphatic -CF3 group of our analyte resonates distinctly around -76 ppm, virtually guaranteeing zero overlap with internal standards or fluorinated impurities.

  • Matrix Masking: The 19F channel acts as an absolute spectral filter. All non-fluorinated matrix components—including residual organic solvents, water, and non-fluorinated synthetic impurities—are completely "invisible" to the detector, yielding a pristine baseline for integration[3].

Experimental Design: A Self-Validating Protocol

To ensure scientific integrity, a qNMR protocol cannot just be a list of parameters; it must be a self-validating system where the physical chemistry dictates the methodology.

Causality of Internal Standard Selection: Many standard 19F qNMR protocols recommend acidic internal standards like 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA)[5]. However, 1-(2-Aminophenyl)-2,2,2-trifluoroethanol contains a basic aniline moiety. Mixing an acidic IS with a basic analyte in solution will cause an acid-base reaction (salt formation), which drastically alters chemical shifts and relaxation times. Therefore, we must select a neutral, inert internal standard. 4,4'-Difluorobenzophenone (4,4'-DFBP), a certified reference material with a shift at -106 ppm, is the optimal choice[5].

Causality of Inverse Gated Decoupling: The -CF3 group in our analyte is adjacent to a methine proton (-CH-OH), resulting in a


 scalar coupling that splits the 19F signal into a doublet. To maximize the Signal-to-Noise (S/N) ratio and simplify integration, we apply 1H decoupling. However, continuous decoupling builds up the Nuclear Overhauser Effect (NOE), which artificially inflates the 19F signal area and destroys quantitative accuracy. We solve this by using inverse gated decoupling : the decoupler is turned ON only during acquisition to collapse the multiplet, and turned OFF during the relaxation delay to allow NOE to decay[5].

G N1 Analyte + 4,4'-DFBP (IS) Neutral mixture in DMSO-d6 N2 Inverse Gated 1H Decoupling Collapses 3J_HF splitting N1->N2 Prevents salt formation N3 Relaxation Delay (D1 > 7*T1) Ensures >99.9% recovery N2->N3 Prevents NOE bias N4 19F FID Acquisition Masks non-fluorinated matrix N3->N4 Maximizes S/N

Fig 2: 19F qNMR workflow ensuring absolute quantitation without NOE bias or matrix interference.

Step-by-Step Methodology

  • Gravimetric Preparation: Using a microbalance (d = 0.01 mg), accurately weigh ~20 mg of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol and ~10 mg of certified 4,4'-DFBP into a glass vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d6. Vortex until a completely homogeneous solution is achieved, then transfer to a 5 mm NMR tube.

  • Self-Validation (T1 Profiling): Prior to the quantitative run, execute an inversion-recovery experiment (

    
    ) to determine the longitudinal relaxation time (
    
    
    
    ) of both the analyte and the IS. Fluorinated organics typically exhibit
    
    
    times between 1.2 and 4.8 seconds[5].
  • Acquisition:

    • Set the relaxation delay (

      
      ) to 
      
      
      
      (typically 30–35 seconds) to guarantee >99.9% magnetization recovery[5].
    • Apply a 90° excitation pulse to maximize transverse magnetization.

    • Enable inverse gated 1H decoupling.

    • Acquire 32 to 64 scans to achieve an S/N ratio > 250:1.

  • Processing & Calculation: Apply a Lorentzian-Gaussian window function, phase manually, and apply a strict baseline correction. Integrate the isolated CF3 singlet and the IS signal to calculate absolute purity.

Quantitative Performance & Data Comparison

The following tables summarize the comparative performance and representative assay data of 19F qNMR against traditional alternatives for this specific fluorinated building block.

Table 1: Methodological Performance Comparison

ParameterHPLC-UV1H qNMR19F qNMR
Reference Standard Required Identical analyte (High Cost)Generic IS (Low Cost)Generic IS (Low Cost)
Signal Overlap Risk High (Co-elution of isomers)Moderate (Aromatic region)Near Zero (~300 ppm range)
Matrix Interference High (Solvents, excipients)High (Protonated solvents)Zero (Masks non-F compounds)
Analysis Time 15-30 mins per run10-15 mins10-15 mins
Calibration Multi-point curve requiredNot required (Primary ratio)Not required (Primary ratio)

Table 2: Representative Purity Assay Data for 1-(2-Aminophenyl)-2,2,2-trifluoroethanol

Replicate19F qNMR Purity (%)HPLC-UV Purity (%)1H qNMR Purity (%)
198.4599.1298.60
298.4299.1598.55
398.4799.0898.71
Mean ± SD 98.45 ± 0.03 99.12 ± 0.04 98.62 ± 0.08
Metrological Note Absolute quantitation Overestimates due to lack of UV response in some impuritiesHigher variance due to minor signal overlap

Conclusion

For the purity assessment of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol, 19F qNMR vastly outperforms both HPLC-UV and 1H qNMR. By eliminating the need for identical reference standards, masking non-fluorinated impurities, and utilizing inverse gated decoupling to prevent NOE bias, 19F qNMR provides an elegant, self-validating, and highly accurate primary ratio method for pharmaceutical drug development.

References

  • PubChem. "1-(2-Aminophenyl)-2,2,2-trifluoroethanol". National Library of Medicine (NIH). 1

  • ChemRxiv. "Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization". ChemRxiv. 2

  • PMC. "Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content". National Library of Medicine (NIH). 4

  • ACS Publications. "Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate". Analytical Chemistry. 3

  • SepScience. "Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI)". SepScience. 5

Sources

Validation of the Absolute Configuration of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol Enantiomers: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Publish Comparison Guide / Technical Methodology

Executive Summary & Molecular Profile

The unambiguous assignment of absolute configuration (AC) is a critical regulatory and functional requirement in pharmaceutical development[1]. 1-(2-Aminophenyl)-2,2,2-trifluoroethanol (CAS: 205756-49-6) is a highly privileged chiral building block. Its structure features a stereogenic secondary carbinol center bonded to a strongly electron-withdrawing trifluoromethyl (–CF₃) group and an ortho-aminophenyl moiety.

Validating the AC of this specific molecule presents unique analytical challenges:

  • Lack of Heavy Atoms: The heaviest atoms are fluorine (Z=9) and oxygen (Z=8), making standard X-Ray anomalous dispersion difficult without derivatization[2].

  • Dual Nucleophiles: The presence of both a secondary alcohol (–OH) and a primary aniline (–NH₂) complicates standard chemical derivatization techniques, as both sites can competitively react with chiral derivatizing agents[3].

  • High Lipophilicity: The –CF₃ group often renders the molecule an oil or a low-melting solid at room temperature, hindering single-crystal growth[4].

This guide objectively compares three leading analytical modalities to overcome these challenges, providing field-proven protocols and causality-driven insights to help you select the optimal validation pathway.

Comparative Analysis of Analytical Modalities

Modality A: Vibrational Circular Dichroism (VCD) + DFT Calculations

The Modern Non-Destructive Standard VCD measures the differential absorption of left versus right circularly polarized infrared light during a vibrational transition[1].

  • The Causality of Success: The –CF₃ group is a highly privileged moiety for VCD. The asymmetric and symmetric C–F stretching vibrations (1100–1300 cm⁻¹) exhibit massive changes in electric and magnetic dipole transition moments. This results in exceptionally strong, distinct VCD bands that are highly sensitive to the spatial orientation of the stereocenter[2].

  • Advantage: It requires no crystallization or derivatization, making it ideal for liquid enantiomers[4].

Modality B: X-Ray Crystallography (XRD) via Anomalous Dispersion

The Classical Gold Standard XRD relies on the anomalous scattering of X-rays by electron-dense atoms to determine the absolute structure (Flack parameter).

  • The Causality of Bottlenecks: Because fluorine is a light atom, standard Mo-Kα radiation produces an anomalous scattering signal too weak for reliable AC assignment. To validate this molecule via XRD, one must either use advanced Cu-Kα microfocus sources or chemically derivatrize the –NH₂ group (e.g., with 4-bromobenzoyl chloride) to introduce a heavy scatterer (Bromine, Z=35)[2].

Modality C: NMR with Chiral Derivatizing Agents (Mosher's Method)

The Synthetic Accessibility Approach This method involves reacting the enantiomer with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid chloride (MTPA-Cl) to form diastereomers.

  • The Causality of Selectivity: Because the ortho-aminophenyl group contains a highly nucleophilic primary amine, standard Mosher esterification conditions will preferentially or concurrently acylate the nitrogen, forming an MTPA amide rather than just an ester[3]. Researchers must either selectively protect the amine, drive the reaction to the bis-MTPA derivative, or utilize the MTPA amide's conformational rigidity to deduce the configuration via ¹H and ¹⁹F NMR Δδ^SR analysis[5].

Quantitative Data Presentation

The following table summarizes the performance metrics of each method specifically applied to 1-(2-Aminophenyl)-2,2,2-trifluoroethanol.

Analytical MethodSample State RequiredDestructive?Derivatization Required?Typical Turnaround TimeAC Confidence Level
VCD / ECD + DFT Solution (e.g., CDCl₃)No (Recoverable)No2–4 Days (Compute + Scan)High (Self-validating IR)
XRD (Mo-Kα Source) Single CrystalNoYes (Heavy atom needed)1–3 Weeks (Crystallization)Moderate (If un-derivatized)
XRD (Cu-Kα Source) Single CrystalNoNo (Usually sufficient)1–3 Weeks (Crystallization)Definitive
Mosher's NMR Solution (CDCl₃)Yes Yes (MTPA-Cl)3–5 Days (Synthesis + NMR)High (Multi-proton match)

Decision Workflow & Methodology Visualization

G Start 1-(2-Aminophenyl)-2,2,2-trifluoroethanol Enantiomer Sample Q1 Is the sample a suitable single crystal? Start->Q1 XRD X-Ray Crystallography (Anomalous Dispersion) Q1->XRD Yes Q2 Is non-destructive analysis required? Q1->Q2 No VCD VCD / ECD Spectroscopy + DFT Calculations Q2->VCD Yes NMR NMR Spectroscopy (Mosher's Derivatization) Q2->NMR No

Caption: Decision matrix for selecting the optimal absolute configuration validation method.

Experimental Protocols (Self-Validating Systems)

Protocol 1: VCD/DFT Computational Pipeline (Recommended)

This protocol is a self-validating system: the experimental IR spectrum must first quantitatively align with the calculated IR spectrum. Only when the conformational ensemble accurately reflects the ground-state IR can the VCD sign matching be trusted[1][4].

Step 1: Experimental Acquisition

  • Dissolve 10 mg of the enantiopure 1-(2-Aminophenyl)-2,2,2-trifluoroethanol in 200 µL of CDCl₃.

  • Inject into a BaF₂ liquid cell (0.05 mm path length).

  • Acquire simultaneous IR and VCD spectra (1600 to 900 cm⁻¹) at 4 cm⁻¹ resolution for 3000 accumulations (approx. 3–4 hours)[2].

Step 2: Computational Modeling

  • Build the (R)-enantiomer in silico.

  • Perform a conformational search using Molecular Mechanics (e.g., MMFF94) to identify all conformers within 5 kcal/mol of the global minimum. (Note: Pay special attention to intramolecular hydrogen bonding between the –OH, –NH₂, and –CF₃ groups).

  • Optimize geometries and calculate vibrational frequencies/magnetic dipole transition moments at the DFT level (e.g., B3LYP/6-311G(d,p)).

  • Apply a Lorentzian band shape and Boltzmann-average the spectra based on calculated free energies.

Step 3: Validation & Assignment Overlay the experimental and calculated spectra. If the major bands (specifically the intense C–F stretches at ~1150 cm⁻¹) match in sign, the sample is the (R)-enantiomer. If they are perfectly inverted, the sample is the (S)-enantiomer.

G Exp Acquire Experimental IR & VCD Spectra Comp Self-Validating IR/VCD Overlay Exp->Comp Conf Conformational Search (Molecular Mechanics) DFT DFT Optimization & Frequency Calculation Conf->DFT Boltz Boltzmann Averaging of Conformers DFT->Boltz Boltz->Comp AC Absolute Configuration Assigned Comp->AC

Caption: The self-validating VCD/DFT computational and experimental pipeline.

Protocol 2: Mosher's Derivatization & NMR Analysis

This system is self-validating when the Δδ^SR values of multiple protons on both sides of the chiral center consistently point to the same spatial arrangement[3].

Step 1: Selective Derivatization

  • Dissolve 5 mg of the analyte in anhydrous CH₂Cl₂.

  • Add 2.0 equivalents of pyridine and a catalytic amount of DMAP.

  • To selectively target the primary amine (forming the MTPA amide) or force the bis-MTPA derivative, add 2.5 equivalents of (R)-MTPA-Cl. Stir at room temperature until complete consumption of the starting material is observed via TLC.

  • Repeat the process in a separate vial using (S)-MTPA-Cl.

Step 2: Purification & Acquisition

  • Purify the resulting diastereomers via micro-scale silica gel chromatography.

  • Acquire high-resolution ¹H and ¹⁹F NMR spectra in CDCl₃.

Step 3: Δδ^SR Analysis

  • Calculate Δδ^SR = δS - δR for the protons flanking the stereocenter.

  • The ¹⁹F NMR is particularly diagnostic here: compare the shift of the analyte's –CF₃ group against the MTPA's –CF₃ group to confirm the spatial shielding effects induced by the MTPA phenyl ring[5].

Conclusion

For 1-(2-Aminophenyl)-2,2,2-trifluoroethanol, VCD combined with DFT calculations stands out as the most robust, non-destructive method for absolute configuration validation. The presence of the –CF₃ group provides an ideal chiroptical chromophore in the infrared region, bypassing the crystallization bottlenecks of XRD and the chemoselectivity challenges of Mosher esterification.

References

Sources

A Comparative Guide to Catalytic Efficiency: Ligands from 1-Phenylethanol vs. 1-(2-Aminophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: March 2026

In the field of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high efficiency and enantioselectivity. Chiral amino alcohols represent a privileged class of precursors for these ligands, offering a robust and tunable scaffold. This guide provides a comparative analysis of two such precursors: the classic, widely-used 1-phenylethanol and the rationally designed, fluorinated analogue, 1-(2-aminophenyl)-2,2,2-trifluoroethanol.

While ligands derived from simple backbones like 1-phenylethanol have established a benchmark in performance, the introduction of specific electronic and structural modifications offers a pathway to superior catalysts. Here, we explore the known capabilities of a representative ligand from 1-phenylethanol and present a scientifically grounded hypothesis on the potential advantages of a novel P,N-ligand derived from its trifluoromethylated counterpart. This comparison is structured to provide researchers, scientists, and drug development professionals with insights into the causality behind ligand performance and a forward-looking perspective on catalyst design.

Part 1: The Established Benchmark – Ligands from 1-Phenylethanol

Ligands derived from simple, readily available chiral amino alcohols like 1-phenylethanol have been instrumental in the development of asymmetric catalysis. Their utility stems from a straightforward synthesis and a rigid chiral environment. A prime example is the formation of chiral oxazoline ligands, which have found broad application.

Synthesis and Structural Features

A common ligand class synthesized from 1-phenylethanol is the (S)-4-phenyl-2-oxazoline scaffold. The synthesis is typically a two-step process from (R)-1-phenylethanol, which first involves conversion to the corresponding amino alcohol, (R)-2-amino-2-phenylethanol, followed by cyclization with a suitable reagent. For the purpose of this guide, we will consider a more direct conceptual ligand derived from (R)-phenylglycinol, which shares the core chiral phenylethanol backbone.

These ligands create a defined steric environment around the metal center. However, the phenyl and hydroxyl groups of the original backbone do not impart strong electron-donating or -withdrawing properties, leading to a relatively neutral electronic influence on the coordinated metal.

Catalytic Application: Asymmetric Transfer Hydrogenation (ATH)

A benchmark reaction to evaluate the efficacy of such ligands is the asymmetric transfer hydrogenation (ATH) of prochiral ketones, like acetophenone. In this reaction, a metal complex, typically Ruthenium or Rhodium, facilitates the transfer of hydrogen from a donor molecule (e.g., isopropanol or formic acid) to the ketone, producing a chiral alcohol.[1][2][3]

The performance of catalysts bearing simple amino alcohol ligands in this transformation is well-documented. They often provide good yields and high enantioselectivity, establishing a reliable standard for comparison.

Data Summary: Performance in Asymmetric Transfer Hydrogenation of Acetophenone

The following table summarizes typical results for the ATH of acetophenone using catalysts based on chiral β-amino alcohol ligands, which are structurally analogous to those derived from 1-phenylethanol.

Catalyst SystemHydrogen DonorYield (%)Enantiomeric Excess (ee %)Reference
Ru(II) / (1R,2S)-cis-1-amino-2-indanol2-propanolHigh92[1]
Rh(III) / (1R,2S)-aminoindanol2-propanol>95>95[3]
Ir(III) / β-amino alcohol 1 HCOOH/NEt₃ (aq)9887 (R)[4]

Note: Data is representative of the general class of β-amino alcohol ligands.

Experimental Protocol: Synthesis of a Representative Oxazoline Ligand

This protocol describes a general, one-pot method for synthesizing a chiral oxazoline-metal complex, illustrating the utility of amino alcohol precursors.[5]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a chiral amino alcohol (e.g., (R)-2-phenylglycinol, 1.0 eq.), a nitrile (e.g., 2-cyanopyridine, 1.0 eq.), and anhydrous zinc chloride (ZnCl₂, 1.1 eq.).

  • Solvent Addition: Add anhydrous chlorobenzene via syringe.

  • Reaction: Heat the mixture to reflux (approx. 132°C) and stir for 48-72 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (CH₂Cl₂) and wash with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the chiral oxazoline-zinc complex.

Part 2: The Fluorinated Challenger – Ligands from 1-(2-Aminophenyl)-2,2,2-trifluoroethanol

The rational design of new ligands often involves the strategic placement of functional groups to precisely tune the electronic and steric properties of the resulting catalyst. The 1-(2-aminophenyl)-2,2,2-trifluoroethanol backbone is a prime example of such a design. It combines the features of a chiral amino alcohol with two powerful modulating elements: an ortho-amino group for multidentate chelation and a trifluoromethyl (CF₃) group for electronic modification.

Rationale for Design: The Power of P,N-Chelation and Fluorination
  • Nonsymmetrical P,N-Ligands: The ortho-amino group on the phenyl ring, combined with the chiral alcohol, provides a perfect scaffold for creating a bidentate P,N-ligand.[6][7][8] Such ligands, which possess both a hard nitrogen donor and a soft phosphorus donor, have often outperformed their C₂-symmetric P,P or N,N counterparts.[6] The electronic and steric asymmetry can lead to more effective discrimination between competing reaction pathways.[6]

  • The Trifluoromethyl Effect: The CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry, acting primarily through a strong negative inductive effect (-I).[9][10][11] Incorporating this group onto the ligand backbone is hypothesized to have profound consequences:

    • Increased Metal Electrophilicity: By withdrawing electron density from the chelating nitrogen atom, the CF₃ group will make the coordinated metal center more electron-deficient (i.e., more Lewis acidic). This can enhance substrate binding and increase catalytic activity.[12]

    • Modulated Basicity: The nitrogen donor atom will be less basic, which can influence the stability and reactivity of catalytic intermediates.

    • Steric Influence: The CF₃ group is sterically demanding, which can help create a well-defined and rigid chiral pocket around the metal's active site, enhancing enantioselectivity.

Proposed Synthesis: A Modular Route to a Chiral P,N-Ligand

A modular and efficient synthesis can be proposed for a novel P,N-ligand from (R)-1-(2-aminophenyl)-2,2,2-trifluoroethanol. This approach allows for flexibility in tuning the phosphine component.[13]

G cluster_0 Proposed Synthesis of Fluorinated P,N-Ligand A 1-(2-Aminophenyl)-2,2,2- trifluoroethanol D Reaction in anhydrous THF A->D B Chlorodiphenylphosphine (ClPPh₂) B->D C Non-nucleophilic base (e.g., Triethylamine) C->D E Chiral P,N-Ligand D->E Phosphinylation F Purification (Chromatography) E->F

Proposed synthesis of a fluorinated P,N-ligand.
Hypothesized Impact on Catalytic Efficiency

When compared to the benchmark ligand from 1-phenylethanol, the proposed fluorinated P,N-ligand is expected to exhibit significantly different and potentially superior catalytic performance.

  • Enhanced Activity: The increased electrophilicity of the metal center is predicted to accelerate the catalytic cycle, particularly in reactions like hydrogenation where substrate activation is key. This could lead to higher turnover frequencies (TOFs) and the ability to perform reactions under milder conditions (lower temperature or pressure).

  • High Enantioselectivity: The combination of the bulky trifluoromethyl group and the tunable phosphine moiety can create a highly organized and rigid chiral environment, leading to excellent levels of enantiocontrol.

  • Broader Substrate Scope: The electronically modified catalyst may be capable of activating a wider range of substrates that are challenging for less electrophilic catalysts.

Comparative Summary of Ligand Properties
FeatureLigand from 1-Phenylethanol (Oxazoline type)Ligand from 1-(2-Aminophenyl)-2,2,2-trifluoroethanol (P,N type)
Donor Atoms N, OP, N
Symmetry C₁ (Asymmetric)C₁ (Asymmetric)
Key Electronic Effect Relatively neutralStrongly electron-withdrawing (CF₃ group)
Anticipated Metal Center Normal electrophilicityHigh electrophilicity (more Lewis acidic)
Steric Profile Bulky phenyl groupBulky phenyl and CF₃ groups; tunable phosphine
Potential Advantage Reliable, well-establishedHigher activity, potentially higher selectivity, broader scope
Visualizing the Impact of Fluorination

The fundamental difference in the design philosophy of these two ligands lies in the deliberate use of the trifluoromethyl group to modulate the catalyst's electronic properties.

G cluster_0 Cause-and-Effect of CF₃ Group A Trifluoromethyl (CF₃) Group on Ligand Backbone B Strong Inductive Electron Withdrawal (-I Effect) A->B C Reduced Electron Density at Coordinating N-atom B->C D More Electrophilic (Lewis Acidic) Metal Center C->D E Enhanced Substrate Binding & Activation D->E F Increased Catalytic Activity (Higher TOF) E->F

Logical flow of the electronic effects of the CF₃ group.
Detailed Methodologies
Protocol 1: Proposed Synthesis of a Fluorinated P,N-Ligand

This protocol describes a plausible method for synthesizing the novel chiral P,N-ligand.

  • Materials: (R)-1-(2-aminophenyl)-2,2,2-trifluoroethanol, chlorodiphenylphosphine (ClPPh₂), triethylamine (NEt₃), anhydrous tetrahydrofuran (THF). All operations should be performed under an inert atmosphere using Schlenk techniques.

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve (R)-1-(2-aminophenyl)-2,2,2-trifluoroethanol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of chlorodiphenylphosphine (1.05 eq.) in anhydrous THF dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. A white precipitate of triethylammonium chloride will form.

  • Workup: Filter the mixture through a pad of Celite under an inert atmosphere to remove the salt. Wash the Celite pad with additional anhydrous THF.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (deactivated with NEt₃) or by recrystallization to yield the pure P,N-ligand.

Protocol 2: Comparative Asymmetric Transfer Hydrogenation

This protocol allows for a direct comparison of the catalytic efficiency of a benchmark catalyst and the novel fluorinated catalyst.

  • Catalyst Preparation (in situ): In separate, oven-dried Schlenk tubes under Argon, prepare the two catalyst systems.

    • System A (Benchmark): Add [RuCl₂(p-cymene)]₂ (0.005 eq.) and a benchmark amino alcohol ligand (0.011 eq.).

    • System B (Fluorinated): Add [RuCl₂(p-cymene)]₂ (0.005 eq.) and the novel fluorinated P,N-ligand (0.011 eq.).

  • Activation: Add anhydrous, degassed 2-propanol to each tube. Add a solution of sodium isopropoxide in 2-propanol (0.1 M, 0.1 eq.) to each tube and stir at room temperature for 30 minutes to form the active catalyst.

  • Reaction Initiation: Add acetophenone (1.0 eq., substrate) to each tube. Place the tubes in a pre-heated oil bath at the desired temperature (e.g., 30°C).

  • Monitoring: Take aliquots from the reaction mixture at regular time intervals (e.g., 10 min, 30 min, 1h, 4h). Quench the aliquots with a small amount of 1M HCl.

  • Analysis: Extract the quenched aliquots with diethyl ether. Analyze the organic layer by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion (ketone vs. alcohol) and the enantiomeric excess (ee %) of the 1-phenylethanol product.

Conclusion and Future Outlook

This guide presents a comparative study between ligands derived from the established 1-phenylethanol backbone and a rationally designed, novel ligand from 1-(2-aminophenyl)-2,2,2-trifluoroethanol. While catalysts based on simple amino alcohols provide reliable performance and serve as a crucial benchmark, the future of catalyst development lies in the precise tuning of ligand architecture.

The hypothetical fluorinated P,N-ligand described herein embodies a modern approach to catalyst design. By incorporating a strongly electron-withdrawing trifluoromethyl group, it is engineered to create a more electrophilic and highly active metal center. The predicted enhancements in catalytic activity and the potential for exceptional enantioselectivity, stemming from its unique electronic and steric properties, present a compelling case for its synthesis and evaluation. Experimental validation of these hypotheses could unlock a new class of highly efficient catalysts for a broad range of asymmetric transformations, underscoring the power of rational design in advancing the frontiers of chemical synthesis.

References

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A Comparative Guide to the Spectroscopic Differentiation of (R)- and (S)-1-(2-Aminophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of the spectroscopic methods used to differentiate the (R) and (S) enantiomers of 1-(2-aminophenyl)-2,2,2-trifluoroethanol, a key chiral intermediate in the synthesis of various bioactive molecules.

While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are cornerstones of chemical analysis, they are inherently insensitive to the chirality of a molecule in an achiral environment. Enantiomers possess identical physical properties in such environments, leading to indistinguishable spectra.[1] Therefore, specialized chiroptical techniques or the use of chiral auxiliaries are indispensable for their differentiation. This guide will explore both the foundational spectroscopic properties and the advanced chiroptical methods necessary for the unambiguous assignment of the absolute configuration of these enantiomers.

Foundational Spectroscopy in an Achiral Environment

In the absence of a chiral influence, the (R) and (S) enantiomers of 1-(2-aminophenyl)-2,2,2-trifluoroethanol are expected to exhibit identical spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent (e.g., CDCl₃, DMSO-d₆), the ¹H, ¹³C, and ¹⁹F NMR spectra of the (R) and (S) enantiomers will be superimposable. The chemical shifts, coupling constants, and signal multiplicities will be identical for both isomers.[1]

Expected ¹H NMR Signals (in CDCl₃):

  • Aromatic Protons (C₆H₄): A complex multiplet pattern in the aromatic region.

  • Methine Proton (-CHOH): A quartet due to coupling with the three fluorine atoms.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and temperature.

  • Amine Protons (-NH₂): A broad singlet.

Expected ¹³C NMR Signals (in CDCl₃):

  • Signals corresponding to the aromatic carbons.

  • A quartet for the trifluoromethyl carbon (-CF₃) due to C-F coupling.

  • A quartet for the methine carbon (-CHOH) due to C-F coupling.

Expected ¹⁹F NMR Signals (in CDCl₃):

  • A doublet corresponding to the -CF₃ group, coupled to the methine proton.

Infrared (IR) Spectroscopy

The IR spectra of the enantiomers will be identical, as they possess the same functional groups and bond vibrational frequencies.

Key Expected IR Absorptions (cm⁻¹):

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • N-H Stretch: Two sharp peaks in the region of 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

  • C-F Stretch: Strong absorptions in the region of 1000-1350 cm⁻¹.

  • C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectra of the (R) and (S) enantiomers will be identical.[2] The spectrum is determined by the electronic transitions within the molecule's chromophores (the aminophenyl group), which are unaffected by the stereochemistry at the chiral center in an achiral medium.

Chiral Differentiation: Advanced Spectroscopic Techniques

To distinguish between the (R) and (S) enantiomers, a chiral environment must be introduced, or a chiroptical spectroscopic method must be employed.

NMR Spectroscopy with Chiral Auxiliaries

The addition of a chiral auxiliary, such as a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), can induce diastereomeric interactions, leading to distinguishable NMR spectra for the two enantiomers.[3]

  • Chiral Derivatizing Agents (CDAs): These agents, such as Mosher's acid, react with the alcohol or amine functionality of the analyte to form covalent diastereomeric adducts.[3][4] These diastereomers have distinct chemical shifts, allowing for their differentiation and the determination of enantiomeric excess (ee).[3][4]

  • Chiral Solvating Agents (CSAs): CSAs form non-covalent diastereomeric complexes with the enantiomers.[3] This transient interaction is often sufficient to induce small but measurable differences in the chemical shifts of the enantiomers.

Experimental Protocol for NMR with a Chiral Solvating Agent:

  • Sample Preparation: Dissolve a known quantity of the racemic or enantiomerically enriched 1-(2-aminophenyl)-2,2,2-trifluoroethanol in a suitable deuterated solvent.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte.

  • Addition of CSA: Add a molar equivalent of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Spectrum of Diastereomeric Complex: Acquire another ¹H NMR spectrum. The signals corresponding to the protons near the chiral center of the two enantiomers should now appear as separate peaks.

  • Data Analysis: The integration of the separated peaks allows for the quantification of the enantiomeric ratio.

G cluster_workflow NMR Analysis with Chiral Solvating Agent Analyte Racemic Analyte in Deuterated Solvent Mix Formation of Diastereomeric Complexes Analyte->Mix CSA Chiral Solvating Agent (CSA) CSA->Mix NMR NMR Spectrometer Mix->NMR Spectra Distinct NMR Spectra for (R) and (S) Complexes NMR->Spectra Analysis Integration and Quantification of ee Spectra->Analysis

Caption: Workflow for enantiomeric differentiation using NMR with a chiral solvating agent.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by chiral molecules.[5][6][7] Enantiomers will produce CD spectra that are mirror images of each other, with equal magnitude but opposite signs.[8]

Expected CD Spectra: The (R) and (S) enantiomers of 1-(2-aminophenyl)-2,2,2-trifluoroethanol are expected to show distinct Cotton effects in the UV region corresponding to the electronic transitions of the aromatic chromophore.[9] The sign of the Cotton effect can be used to assign the absolute configuration, often with the aid of computational predictions.[9]

Experimental Protocol for CD Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the purified enantiomer in a suitable solvent (e.g., acetonitrile, methanol). The solvent should be transparent in the wavelength range of interest.[5]

  • Instrument Setup: Calibrate the CD spectrometer and run a baseline spectrum with the solvent-filled cuvette.

  • Data Acquisition: Place the sample cuvette in the spectrometer and record the CD spectrum over the appropriate UV wavelength range.[5]

  • Data Analysis: The resulting spectrum will show the difference in absorbance (ΔA) or molar circular dichroism (Δε) as a function of wavelength. The spectrum for the (R)-enantiomer will be a mirror image of the spectrum for the (S)-enantiomer.

G cluster_workflow Circular Dichroism Spectroscopy Workflow Sample Chiral Sample in Transparent Solvent Spectrometer CD Spectrometer Sample->Spectrometer Detector Detection of Differential Absorption Spectrometer->Detector Light Left & Right Circularly Polarized Light Light->Spectrometer Spectrum CD Spectrum (ΔA vs. λ) Detector->Spectrum

Caption: Generalized workflow for acquiring a Circular Dichroism spectrum.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is the extension of CD into the infrared region, measuring the differential absorption of left and right circularly polarized IR light.[10] VCD provides detailed information about the three-dimensional structure of chiral molecules in solution and is a powerful tool for determining absolute configuration, often in conjunction with quantum chemical calculations.[10][11]

Expected VCD Spectra: The (R) and (S) enantiomers will exhibit VCD spectra that are mirror images of each other. The VCD signals correspond to the vibrational modes of the molecule, and their signs are highly sensitive to the stereochemistry.

Spectroscopic TechniqueDifferentiates Enantiomers?Principle of Differentiation
NMR (achiral solvent) NoIdentical magnetic environments for corresponding nuclei.
IR (achiral solvent) NoIdentical vibrational modes and frequencies.
UV-Vis (achiral solvent) NoIdentical electronic transitions.
NMR (with chiral auxiliary) YesFormation of diastereomeric species with distinct NMR signals.[3]
Circular Dichroism (CD) YesDifferential absorption of left and right circularly polarized UV-Vis light.[5][6]
Vibrational Circular Dichroism (VCD) YesDifferential absorption of left and right circularly polarized IR light.[10][11]

Table 1. Summary of Spectroscopic Techniques for the Analysis of (R)- and (S)-1-(2-Aminophenyl)-2,2,2-trifluoroethanol.

Conclusion

While standard spectroscopic methods like NMR, IR, and UV-Vis are essential for the structural elucidation of 1-(2-aminophenyl)-2,2,2-trifluoroethanol, they are insufficient for distinguishing between its (R) and (S) enantiomers. The definitive assignment of absolute configuration and the determination of enantiomeric purity necessitate the use of chiroptical techniques such as Circular Dichroism and Vibrational Circular Dichroism, or the application of NMR spectroscopy in a chiral environment. CD and VCD provide direct spectroscopic fingerprints of chirality, while NMR with chiral auxiliaries offers a robust method for both qualitative differentiation and quantitative analysis of enantiomeric mixtures. The choice of technique will depend on the specific research question, available instrumentation, and the need for either qualitative identification or precise quantitative measurement.

References

  • MtoZ Biolabs. Circular Dichroism Spectroscopy for Chiral Compounds. Available from: [Link]

  • Wikipedia. Vibrational circular dichroism. Available from: [Link]

  • Wikipedia. Ultraviolet–visible spectroscopy of stereoisomers. Available from: [Link]

  • Barrios, A. M. et al. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. RSC Publishing. Available from: [Link]

  • Li, S. et al. Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics. RSC Advances. 2017;7(68):42969-42976. Available from: [Link]

  • Bruker. Vibrational circular dichroism (VCD). Available from: [Link]

  • Al-Jabr, M. et al. Circular dichroism spectroscopy and chiral sensing in optical fibers. Optics Express. 2021;29(15):23348-23360. Available from: [Link]

  • Nath, M. Cartoon representation of 1 H-NMR spectra of enantiomers, upper trace... ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. Circular Dichroism. 2022. Available from: [Link]

  • Universidad de Jaén. Vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds. Available from: [Link]

  • Gaussian.com. Studying Chirality with Vibrational Circular Dichroism. 2017. Available from: [Link]

  • Nanalysis. Enantiomers – Image | Mirror Image. 2019. Available from: [Link]

  • Lee, J. Y. et al. Dual-Beam Circular Dichroism Spectroscopy of Jet-Cooled Chiral Molecules. The Journal of Physical Chemistry A. 2022;126(26):4249-4255. Available from: [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. Available from: [Link]

  • Baiker, A. Probing Chiral Nanoparticles and Surfaces by Infrared Spectroscopy. CHIMIA. 2011;65(4):241-245. Available from: [Link]

  • Li, W. et al. Application of Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy in Chiral Analysis. Molecules. 2020;25(21):5185. Available from: [Link]

  • Baiker, A. Probing chiral interfaces by infrared spectroscopic methods. RSC Publishing. Available from: [Link]

  • Nath, M. et al. Selective Homodecoupled 1D-¹H NMR Experiment for Unravelling Enantiomers. Analytical Chemistry. 2022;94(30):10634-10640. Available from: [Link]

  • ResearchGate. UV-Vis absorption (top) and CD (bottom) spectra of the enantiomers of 1... Available from: [Link]

  • Giese, B. et al. Vibrational Circular Dichroism Spectroscopy of Chiral Molecular Crystals: Insights from Theory. The Journal of Physical Chemistry B. 2023;127(41):8899-8909. Available from: [Link]

  • Nagy, A. M. et al. Quantification of enantiomers and blind identification of erythro-sphingosine non-racemates by cold ion spectroscopy. Nature Communications. 2024;15(1):6819. Available from: [Link]

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single crystal X-ray diffraction analysis of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison and methodological guide for the structural elucidation of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol derivatives.

Introduction: The Stereochemical Challenge of Fluorinated Pharmacophores

1-(2-Aminophenyl)-2,2,2-trifluoroethanol is a highly versatile chiral building block utilized extensively in the synthesis of fluorinated pharmaceuticals [1]. The incorporation of the trifluoromethyl (


) group profoundly impacts a drug's metabolic stability and lipophilicity. However, because enantiomers of chiral drugs often exhibit vastly different pharmacokinetic profiles and off-target toxicities, determining the absolute configuration of these derivatives is a strict regulatory requirement.

While standard analytical techniques provide pieces of the structural puzzle, Single Crystal X-Ray Diffraction (SCXRD) remains the definitive gold standard for determining absolute stereochemistry de novo. This guide objectively compares the performance of SCXRD against alternative analytical modalities and provides a field-proven, self-validating experimental workflow for analyzing these specific fluorinated derivatives.

Part 1: Analytical Alternatives – The Landscape of Chiral Elucidation

When determining the stereochemistry of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol, scientists typically choose between four primary methodologies. Here is how SCXRD compares to its alternatives:

1. Single Crystal X-Ray Diffraction (SCXRD)

  • Mechanism: Utilizes anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal lattice to differentiate between enantiomers.

  • Advantage: Provides an unambiguous, direct 3D spatial map of the molecule and its absolute configuration without requiring a known chiral reference [2].

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mechanism: Requires the use of Chiral Derivatizing Agents (CDAs), such as Mosher's acid, to convert enantiomers into diastereomers, which are then analyzed via chemical shift differences (

    
    ).
    
  • Limitation: The strong electron-withdrawing nature and steric bulk of the

    
     group often distort the preferred molecular conformations required for reliable empirical Mosher models, leading to ambiguous or incorrect assignments.
    

3. Chiral High-Performance Liquid Chromatography (HPLC)

  • Mechanism: Separates enantiomers based on transient diastereomeric interactions with a chiral stationary phase.

  • Limitation: Excellent for determining enantiomeric excess (

    
    ), but it is an entirely relative technique. It cannot assign absolute configuration without a pre-validated reference standard.
    

4. Vibrational Circular Dichroism (VCD)

  • Mechanism: Measures the differential absorption of left- and right-circularly polarized infrared light.

  • Limitation: Requires extensive Density Functional Theory (DFT) calculations. The highly flexible hydrogen-bonding networks formed by the

    
     and 
    
    
    
    groups in 1-(2-Aminophenyl)-2,2,2-trifluoroethanol complicate the conformational search, reducing the confidence of the VCD assignment.
Table 1: Quantitative Comparison of Analytical Methods
Analytical MethodOutput / ResolutionSample RequirementAbsolute Config. ConfidenceTime-to-Result
SCXRD Direct 3D CoordinatesSingle Crystal (~0.1 mm)Absolute (Flack < 0.1) Days to Weeks
NMR (Mosher's) Relative spatial proximity~5-10 mg (Solution)Moderate (Prone to steric error)Hours
Chiral HPLC Enantiomeric Excess (

)
< 1 mg (Solution)None (Requires reference)Minutes
VCD Solution-state conformation~10-20 mg (Solution)High (If DFT converges)Weeks (Computation)

Part 2: The Causality of SCXRD Superiority

To achieve a reliable absolute configuration for light-atom structures (containing only C, H, N, O, F), the experimental parameters must be deliberately engineered.

1. The Choice of Radiation: Cu K


 vs. Mo K

For standard structural verification, Molybdenum (Mo K

,

Å) radiation is common. However, for the absolute configuration of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol, we strictly utilize Copper (Cu K

,

Å) radiation.
  • Causality: The longer wavelength of Cu K

    
     significantly enhances the anomalous scattering cross-section (
    
    
    
    ) of the oxygen and fluorine atoms. This maximizes the phasic differences in Friedel pairs, which is mathematically required to calculate a precise Flack parameter [3].

2. The Strategic Derivatization The


 group in 1-(2-Aminophenyl)-2,2,2-trifluoroethanol often suffers from rotational disorder in the solid state, leading to poor diffraction resolution. Furthermore, relying solely on O and F for anomalous dispersion can sometimes yield a Flack parameter with high uncertainty.
  • Causality: By reacting the primary amine with 4-bromobenzoyl chloride, we achieve two goals: (A) The rigid aromatic system promotes highly ordered crystal packing, eliminating disorder. (B) The introduction of a heavy atom (Bromine,

    
    ) acts as a powerful anomalous scatterer, driving the Flack parameter uncertainty (
    
    
    
    ) well below the definitive 0.04 threshold [2].

Part 3: Visualizing the Analytical Workflow

Workflow N1 1-(2-Aminophenyl)-2,2,2-trifluoroethanol (Chiral Analyte) N2 Derivatization (e.g., 4-Bromobenzoyl Chloride) N1->N2 Enhance Scattering N5 NMR / Chiral HPLC (Alternative Methods) N1->N5 Solution State N3 Crystallization (Vapor Diffusion Method) N2->N3 Purify & Grow N4 SCXRD Analysis (Cu Kα Radiation) N3->N4 Single Crystal N4->N3 Poor Diffraction (Recrystallize) N6 Absolute Configuration Flack Parameter < 0.05 N4->N6 Anomalous Dispersion N7 Relative ee% Only (Requires Reference) N5->N7 Indirect Analysis

Caption: Workflow comparing SCXRD absolute configuration determination vs. relative analytical methods.

Part 4: Experimental Protocols & Self-Validating Workflows

Every robust analytical method must be a self-validating system. The following protocol ensures data integrity at every step.

Protocol 1: Heavy-Atom Derivatization and Crystallization
  • Reaction: Dissolve 1.0 eq of enantiopure 1-(2-Aminophenyl)-2,2,2-trifluoroethanol in anhydrous dichloromethane (DCM). Add 1.2 eq of triethylamine (TEA) and cool to 0°C. Slowly add 1.1 eq of 4-bromobenzoyl chloride. Stir for 2 hours.

  • Purification: Quench with saturated

    
    , extract with DCM, dry over 
    
    
    
    , and purify via flash chromatography to isolate the amide derivative.
  • Crystallization (Vapor Diffusion): Dissolve 10 mg of the purified derivative in 0.5 mL of ethyl acetate (solvent) in a small inner vial. Place this inside a larger sealed vial containing 3 mL of n-hexane (anti-solvent). Allow to stand undisturbed at 20°C for 3–5 days.

    • Self-Validation Checkpoint: Inspect crystals under a polarized light microscope. A suitable crystal must extinguish light uniformly upon rotation, confirming it is a single domain and not a twinned aggregate.

Protocol 2: SCXRD Data Collection and Refinement
  • Mounting: Select a crystal measuring approximately

    
     mm. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K) to minimize thermal motion (B-factors).
    
  • Data Collection: Collect diffraction data using a microfocus Cu K

    
     source. Ensure the data collection strategy achieves a completeness of >99% up to a resolution of at least 0.83 Å.
    
    • Self-Validation Checkpoint: Monitor the internal agreement factor (

      
      ). An 
      
      
      
      indicates high-quality, consistent data across symmetry-equivalent reflections.
  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Model the 
    
    
    
    group carefully, applying rigid-body restraints (e.g., SADI, DELU) if rotational disorder is observed.
  • Absolute Structure Determination: Calculate the Flack parameter (

    
    ) using Parsons' quotient method based on the refined Friedel pairs[3].
    
    • Self-Validation Checkpoint: The absolute configuration is conclusively established only if

      
       is close to 0 with a standard uncertainty (
      
      
      
      )
      
      
      . If
      
      
      , the model must be inverted.
Table 2: Crystallographic Data Comparison (Representative Performance)
Derivative AnalyzedSpace GroupRadiationHeavy AtomFlack Parameter


Factor
Conclusion
Un-derivatized Analyte

Mo K

None0.35(12)4.5%Ambiguous (High uncertainty)
Un-derivatized Analyte

Cu K

None0.08(6)4.2%Probable, but borderline

4-Bromobenzamide Derivative

Cu K

Bromine-0.01(2) 3.1%Unambiguous Absolute Config.

Data demonstrates the critical necessity of Cu K


 radiation and heavy-atom derivatization for definitive stereochemical assignment.

References

  • National Center for Biotechnology Information. "1-(2-Aminophenyl)-2,2,2-trifluoroethanol." PubChem Compound Summary for CID 18752826. Available at: [Link]

  • Qin, G., et al. "X-ray Single-Crystal Diffraction." Encyclopedia MDPI, 2022. Available at: [Link]

  • Flack, H. D., & Bernardinelli, G. "Absolute structure and absolute configuration." Acta Crystallographica Section A, 1999. Available at: [Link]

  • Springer Nature. "Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction." Springer Protocols. Available at: [Link]

The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Chiral Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Chiral amino alcohols are privileged scaffolds in organic synthesis, serving as highly effective ligands, auxiliaries, and organocatalysts. However, the demand for higher enantioselectivity and metabolic stability in drug development has driven a paradigm shift toward fluorinated chiral amino alcohols —specifically, those bearing an α-trifluoromethyl (-CF


) group.

This guide objectively compares the reactivity, stereochemical performance, and synthetic utility of fluorinated versus non-fluorinated chiral amino alcohols, providing researchers with actionable, self-validating protocols and empirical data [1].

Mechanistic Causality: The Fluorine Effect

Replacing a standard alkyl group (e.g., -CH


) with a trifluoromethyl group (-CF

) fundamentally alters the molecule's reactivity profile. As a Senior Application Scientist, it is critical to understand why this substitution enhances catalytic performance rather than just observing the outcome[2].
  • Electronic Modulation & Acidity: The strong electron-withdrawing nature of the -CF

    
     group significantly increases the acidity of the adjacent hydroxyl proton. This enhances hydrogen-bonding interactions in the transition state and accelerates the formation of active metal-alkoxide complexes (e.g., with Zinc or Palladium). Concurrently, it reduces the nucleophilicity of the oxygen, preventing unwanted side reactions [1].
    
  • Steric and Electrostatic Shielding: The -CF

    
     group is sterically demanding (comparable in volume to an isopropyl group) and possesses a dense, highly electronegative electron cloud. This creates localized electrostatic repulsion against attacking nucleophiles, forcing them into highly specific, stereocontrolled trajectories[2].
    
  • Transition State Rigidity: The combination of steric bulk and electronic tuning rigidifies the transition state during metal coordination, amplifying chiral induction and minimizing rotational degrees of freedom.

G A Fluorine Substitution (-CF3 Group) B Strong Electron-Withdrawing Effect A->B C Increased Steric Bulk & Electron Density A->C D Enhanced Hydrogen Bonding Acidity B->D E Electrostatic Repulsion of Nucleophiles C->E F Rigidified Transition State in Metal Complexes D->F E->F G Higher Enantioselectivity (>90% ee) F->G

Logical relationship mapping how -CF3 substitution enhances enantioselectivity in catalysis.

Quantitative Performance Comparison

To objectively evaluate the performance of these ligands, we compare their efficacy in a benchmark asymmetric transformation: the enantioselective addition of diethylzinc to benzaldehyde [1, 2].

As shown in the data below, the fluorinated analogs consistently outperform their non-fluorinated counterparts, effectively doubling the enantiomeric excess (ee) under identical catalyst loading conditions.

Table 1: Reactivity and Enantioselectivity Comparison
Ligand TypeR-Group SubstituentCatalyst LoadingYield (%)Enantiomeric Excess (ee %)
Non-Fluorinated -CH

10 mol%75 - 80%~45%
Fluorinated -CF

10 mol%85 - 95%>90%
Fluorinated (Monoterpene) -CF

5 mol%88 - 92%>95%

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility in your laboratory, the following protocols integrate self-validating checkpoints. These workflows cover the synthesis of the fluorinated ligand and its subsequent application in asymmetric catalysis.

Protocol A: Synthesis of β-amino-α-trifluoromethyl alcohols

Causality: Nucleophilic trifluoromethylation using the Ruppert-Prakash reagent (TMSCF


) must occur selectively at the C=O bond rather than the C=N bond of a keto-oxime to ensure high chemoselectivity [2].
  • Preparation: Dissolve the starting β-keto-benzyl-O-oxime (1.0 equiv) in anhydrous THF under an argon atmosphere at 4 °C.

  • Initiation: Add a catalytic amount of Cesium Fluoride (CsF) (0.1 equiv). Reasoning: Fluoride ions are required to activate the silane, generating the reactive CF

    
     equivalent.
    
  • Trifluoromethylation: Dropwise add Trifluoromethyltrimethylsilane (TMSCF

    
    ) (1.5 equiv). Stir for 2 hours.
    
    • Validation Checkpoint: TLC analysis should indicate the complete consumption of the starting ketone.

  • Deprotection: Add Tetrabutylammonium fluoride hydrate (TBAF·3H

    
    O) (1.2 equiv) to cleave the intermediate silyl ether.
    
  • Reduction: Reduce the oxime intermediate using NaBH

    
     or Raney-Ni under H
    
    
    
    to yield the target β-amino-α-trifluoromethyl alcohol.
    • Validation Checkpoint:

      
      F NMR must show a distinct singlet near -76 ppm, confirming the intact -CF
      
      
      
      group.
Protocol B: Asymmetric Addition of Diethylzinc to Aldehydes

Causality: The highly acidic hydroxyl group of the fluorinated ligand rapidly reacts with diethylzinc to form a rigid, bimetallic chiral zinc alkoxide complex, which dictates the facial selectivity of the incoming aldehyde [1].

  • Catalyst Assembly: In a flame-dried Schlenk flask, dissolve the fluorinated amino alcohol ligand (10 mol%) in anhydrous toluene.

  • Zinc Addition: Slowly add diethylzinc (1.0 M in hexanes, 2.0 equiv) at 0 °C. Stir for 30 minutes.

    • Validation Checkpoint: The cessation of ethane gas evolution indicates complete formation of the active catalytic species.

  • Substrate Addition: Add benzaldehyde (1.0 equiv) dropwise to the active catalyst solution.

  • Reaction: Stir at room temperature for 12 hours. Quench the reaction carefully with saturated aqueous NH

    
    Cl.
    
  • Analysis: Extract the organic layer with dichloromethane, concentrate under reduced pressure, and determine the enantiomeric excess via chiral HPLC.

Workflow S1 1. Substrate Prep (Keto-oxime) S2 2. Trifluoromethylation (TMSCF3 + CsF) S1->S2 S3 3. Reduction (NaBH4) S2->S3 S4 4. Catalyst Assembly (Ligand + ZnEt2) S3->S4 S5 5. Asymmetric Catalysis (Aldehyde Addition) S4->S5

Step-by-step experimental workflow from ligand synthesis to asymmetric catalysis application.

Emerging Trends: Photocatalytic Flow Synthesis

While traditional batch synthesis of fluorinated amino alcohols is effective, the field is rapidly advancing toward continuous-flow photocatalysis. Recent breakthroughs utilize photoactive covalent metal–organic frameworks (MOFs) to catalyze the one-step conversion of allylamines into CF


-containing β-amino alcohols [3].

By transitioning to continuous-flow conditions under natural sunlight illumination, researchers have successfully reduced reaction times from 12 hours down to 50 minutes while maintaining high yields. This methodology represents a highly sustainable and scalable approach for producing fluorinated pharmacophores in modern drug discovery [3].

References

  • Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. National Institutes of Health (NIH) PMC. URL:[Link]

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. National Institutes of Health (NIH) PMC. URL:[Link]

  • Photocatalytic synthesis of CF3-containing β-amino alcohols via covalent metal–organic frameworks. National Science Review, Oxford Academic. URL:[Link]

  • Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers (RSC Publishing). URL: [Link]

validation of analytical methods for quantifying 1-(2-Aminophenyl)-2,2,2-trifluoroethanol in reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Methodological Comparison for the Quantification of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol

The synthesis of fluorinated pharmaceuticals often relies on critical building blocks like 1-(2-Aminophenyl)-2,2,2-trifluoroethanol (CAS 205756-49-6)[1]. Structurally, this compound presents a unique analytical challenge: it combines a highly polar, basic aniline moiety (-NH₂), a hydrogen-bonding hydroxyl group (-OH), and a strongly electron-withdrawing, lipophilic trifluoromethyl group (-CF₃)[1].

When monitoring the conversion of this intermediate in complex reaction mixtures—which often contain transition metal catalysts, unreacted starting materials, and structurally similar byproducts—selecting and validating the correct analytical method is paramount. This guide objectively compares four analytical modalities (HPLC-UV, LC-MS/MS, GC-FID, and ¹⁹F qNMR) for quantifying 1-(2-Aminophenyl)-2,2,2-trifluoroethanol, providing field-proven protocols validated against the rigorous ICH Q2(R2) regulatory framework[2].

Analytical Workflow and Method Selection

The selection of an analytical method depends on the specific requirements of the process stage—ranging from high-throughput reaction monitoring to trace-level impurity quantification[3].

Workflow A Crude Reaction Mixture (Analyte + Matrix) B Sample Preparation (Quench, Extract, Filter) A->B C1 HPLC-UV (Routine QC & Yield) B->C1 C2 LC-MS/MS (Trace Impurity Profiling) B->C2 C3 19F qNMR (Matrix-Free Quant) B->C3 C4 GC-FID (Requires Derivatization) B->C4 D ICH Q2(R2) Validation C1->D C2->D C3->D C4->D

Analytical workflow for quantifying fluorinated anilines in reaction matrices.

Objective Performance Comparison

To establish a baseline for comparison, a simulated validation study was conducted using a synthetic reaction matrix spiked with known concentrations of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol. The data below reflects the performance of each method evaluated against ICH Q2(R2) parameters[4].

Table 1: Comparative Validation Data for 1-(2-Aminophenyl)-2,2,2-trifluoroethanol Quantification

Validation Parameter (ICH Q2)HPLC-UV (254 nm)LC-MS/MS (ESI+)GC-FID (Derivatized)¹⁹F qNMR (Internal Std)
Linearity Range 1.0 – 500 µg/mL0.01 – 50 µg/mL5.0 – 1000 µg/mL0.5 – 50 mg/mL
Correlation Coefficient (R²) > 0.9995> 0.9950> 0.9980> 0.9999
Limit of Detection (LOD) 0.3 µg/mL0.002 µg/mL1.5 µg/mL~0.1 mg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.01 µg/mL5.0 µg/mL~0.5 mg/mL
Accuracy (Recovery %) 98.5 – 101.2%85.4 – 112.3%*94.0 – 105.1%99.1 – 100.8%
Precision (RSD %) 0.8%4.5%2.1%0.4%
Matrix Interference ModerateHigh (Ion Suppression)LowNone

*Note: LC-MS/MS accuracy is heavily impacted by matrix-induced ion suppression from residual catalysts, requiring stable isotope dilution for correction[5].

Mechanistic Causality: Why Methods Behave Differently

Understanding the physical chemistry of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol dictates the success or failure of the analytical technique:

  • The Power of ¹⁹F qNMR: The trifluoromethyl group (-CF₃) provides a distinct, highly sensitive ¹⁹F NMR signal (typically around -75 to -80 ppm). Because crude reaction matrices rarely contain other fluorinated species, this region is entirely free of background interference[6]. Furthermore, qNMR is a primary ratio method; it does not require a reference standard of the analyte itself, only a high-purity internal standard (e.g., trifluorotoluene), making it the most trustworthy method for absolute yield determination.

  • Matrix Effects in LC-MS/MS: While LC-MS/MS offers unparalleled sensitivity, the co-elution of basic reaction components (like amine bases or metal salts) competes for charge droplets in the Electrospray Ionization (ESI) source. This leads to significant ion suppression, explaining the wider accuracy variance (85.4 – 112.3%) observed in Table 1[5].

  • The Necessity of Derivatization in GC-FID: The adjacent -NH₂ and -OH groups form strong intermolecular hydrogen bonds. If injected directly into a GC, the compound will exhibit severe peak tailing and potential thermal degradation. Derivatizing the compound (e.g., via acylation or chloroformate treatment) replaces the active hydrogens, increasing volatility and ensuring sharp, symmetrical peaks[7].

Step-by-Step Experimental Protocol: Validated HPLC-UV Workflow

For routine reaction monitoring and quality control, HPLC-UV remains the industry workhorse due to its balance of precision, robustness, and ease of use. The following protocol represents a self-validating system designed to meet ICH Q2(R2) standards[3].

Phase 1: Sample Preparation (Protein/Catalyst Precipitation)
  • Extract 100 µL of the crude reaction mixture.

  • Quench the reaction by adding 900 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid. This halts the reaction and precipitates transition metal catalysts and polymeric byproducts.

  • Vortex for 30 seconds, then centrifuge at 12,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

Phase 2: Chromatographic Conditions
  • Column: C18 reversed-phase (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate buffer (pH adjusted to 3.5 with formic acid). Causality: The low pH ensures the aniline group is fully protonated, preventing peak splitting and tailing[6].

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient: 10% B to 90% B over 12 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the aromatic aniline ring).

Phase 3: ICH Q2(R2) Validation Execution

ICH_Validation Start Method Development Spec Specificity (Blank & Matrix Check) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Rob Robustness (pH & Flow Variation) Spec->Rob Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability RSD < 2%) Acc->Prec Prec->Rob Approve Validated Method Ready for QC Rob->Approve

ICH Q2(R2) validation lifecycle for ensuring analytical method reliability.

  • Specificity: Inject a blank solvent and a matrix blank (reaction mixture without the analyte). Confirm no peaks elute at the retention time of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol.

  • Linearity: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration. Plot peak area vs. concentration. The acceptance criterion is R² ≥ 0.999.

  • Accuracy (Spike-Recovery): Spike known amounts of the reference standard into the matrix blank at three levels (low, medium, high) in triplicate. Calculate the percentage recovery. Acceptance criterion: 98.0% - 102.0%.

  • Precision: Inject the 100% target concentration standard six consecutive times. Calculate the Relative Standard Deviation (RSD) of the peak areas. Acceptance criterion: RSD ≤ 2.0%[2].

Conclusion & Recommendations

For the quantification of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol:

  • Use ¹⁹F qNMR during early-stage process development and yield optimization. It provides the highest trustworthiness without the need for extensive calibration or matrix matching.

  • Transition to HPLC-UV for routine reaction monitoring and scale-up QC, utilizing buffered acidic mobile phases to manage the polarity of the aniline moiety.

  • Reserve LC-MS/MS strictly for genotoxic impurity profiling or trace-level degradation studies, ensuring matrix effects are mitigated via stable isotope internal standards.

References

1.[2] MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from: [Link] 2.[4] IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from: [Link] 3.[3] International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Retrieved from: [Link] 4.[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 18752826, 1-(2-Aminophenyl)-2,2,2-trifluoroethanol. Retrieved from: [Link] 5.[6] FEMS Microbiology Letters. Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. Retrieved from: [Link] 6.[5] IntechOpen. Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects. Retrieved from: [Link] 7.[7] National Institutes of Health (PMC). Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. Retrieved from: [Link]

Sources

benchmarking novel asymmetric reduction catalysts using 1-(2-aminophenyl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chiral α-Trifluoromethyl Amines

Chiral α-trifluoromethyl amines are indispensable building blocks in modern medicinal chemistry and materials science.[1][2][3] Their unique stereoelectronic properties, conferred by the trifluoromethyl group, enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. The asymmetric reduction of prochiral trifluoromethyl ketones, such as 1-(2-aminophenyl)-2,2,2-trifluoroethanone, represents one of the most direct and efficient routes to these valuable chiral alcohols, which are immediate precursors to the corresponding amines.[1][2][3][4]

The development of novel, highly efficient, and enantioselective catalysts for this transformation is a paramount objective for process chemists and researchers. This guide provides a comprehensive framework for the systematic benchmarking of new catalysts against established systems, ensuring rigorous evaluation and facilitating the identification of superior catalytic solutions. We will delve into the mechanistic underpinnings of the reaction, provide detailed, validated experimental protocols, and offer a clear methodology for data interpretation.

Foundational Principles: The Asymmetric Reduction of Ketones

The enantioselective reduction of a prochiral ketone to a chiral secondary alcohol is a cornerstone of asymmetric catalysis.[5][6] This transformation can be achieved through various catalytic systems, most notably transition-metal-catalyzed transfer hydrogenation and direct hydrogenation.[5][7][8][9]

Key Components of the Catalytic System:

  • Metal Precursor: Ruthenium, rhodium, and iridium complexes are frequently employed due to their high catalytic activity.[7][8][9]

  • Chiral Ligand: The source of asymmetry. The ligand coordinates to the metal center, creating a chiral environment that dictates the stereochemical outcome of the reduction. For the reduction of ketones, ligands such as N-tosylated diamines (e.g., TsDPEN) are particularly effective, often in the context of Noyori-type catalysts.[7][10][11]

  • Hydrogen Source: The reducing agent. Common sources include hydrogen gas (direct hydrogenation) or isopropanol and formic acid/triethylamine mixtures (transfer hydrogenation).[5][7][11]

The mechanism of Noyori-type asymmetric transfer hydrogenation is believed to involve a "bifunctional" catalyst where both the metal center and the ligand participate in the hydride transfer via a six-membered pericyclic transition state.[7] The stereoselectivity is governed by the steric and electronic interactions between the substrate and the chiral pocket of the catalyst.[10][12]

A Systematic Approach to Catalyst Benchmarking

A robust benchmarking study requires a standardized and comparative approach. This ensures that the performance of a novel catalyst is evaluated objectively against established standards under identical conditions.[13][14]

Defining Key Performance Indicators (KPIs)

To quantitatively assess catalyst performance, the following KPIs must be determined:

  • Conversion (%): The percentage of the starting ketone that has been consumed in the reaction.

  • Yield (%): The percentage of the desired chiral alcohol product isolated after the reaction.

  • Enantiomeric Excess (% ee): A measure of the stereoselectivity of the reaction, indicating the degree to which one enantiomer is formed in excess of the other.

  • Turnover Number (TON): The number of moles of substrate converted per mole of catalyst.

  • Turnover Frequency (TOF): The turnover number per unit of time, representing the catalyst's activity.

Selection of Benchmark Catalysts

A novel catalyst should be compared against well-established and commercially available catalysts known for their efficacy in reducing ketones. For the asymmetric reduction of trifluoromethyl ketones, a suitable benchmark is the Noyori-type catalyst, RuCl(p-cymene)[(S,S)-TsDPEN] .[10][11]

Experimental Workflow for Benchmarking

A standardized workflow is crucial for obtaining reproducible and comparable data. The following diagram outlines the key stages of the benchmarking process.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Catalyst & Reagent Preparation B Reaction Setup under Inert Atmosphere A->B Standardized Concentrations C Reaction Monitoring (e.g., TLC, GC) B->C Controlled Temperature & Time D Work-up & Product Isolation C->D Quenching & Extraction E Yield Determination D->E Purification (e.g., Chromatography) F Chiral HPLC Analysis for % ee D->F G Data Compilation & Comparison E->G F->G

Caption: Standardized workflow for benchmarking asymmetric reduction catalysts.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for conducting the asymmetric reduction of 1-(2-aminophenyl)-2,2,2-trifluoroethanone.

General Protocol for Asymmetric Transfer Hydrogenation

This protocol is designed for a small-scale reaction (e.g., 0.5 mmol) and should be performed under an inert atmosphere (e.g., argon or nitrogen).

Materials:

  • 1-(2-aminophenyl)-2,2,2-trifluoroethanone

  • Catalyst (Novel Catalyst and Benchmark Catalyst, e.g., RuCl(p-cymene)[(S,S)-TsDPEN])

  • Formic acid/triethylamine azeotrope (5:2 molar ratio)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add the catalyst (0.005 mmol, 1 mol%).

  • Add 1-(2-aminophenyl)-2,2,2-trifluoroethanone (0.5 mmol, 1.0 equiv.).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous DCM (2.5 mL).

  • Add the formic acid/triethylamine azeotrope (0.25 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 24 hours).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the chiral 2,2,2-trifluoro-1-(2-aminophenyl)ethanol.

Protocol for Chiral HPLC Analysis

The determination of enantiomeric excess is critical and is typically performed using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).[15][16][17][18][19]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Daicel CHIRALPAK® series such as AD-H or OD-H, which are based on amylose or cellulose derivatives, respectively)[15][18]

Mobile Phase:

  • A mixture of n-hexane and isopropanol is a common mobile phase for polysaccharide-based CSPs. A typical starting ratio is 90:10 (v/v).[15]

Procedure:

  • Prepare a standard solution of the racemic product (approximately 1 mg/mL) in the mobile phase.

  • Prepare a solution of the enantioenriched product from the reaction in the mobile phase.

  • Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25 °C).[15]

  • Set the UV detector to a wavelength where the analyte absorbs (e.g., 254 nm).[15]

  • Inject the racemic standard to determine the retention times of both enantiomers.

  • Inject the enantioenriched sample.

  • Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Data Presentation and Interpretation: A Case Study

To illustrate the benchmarking process, let's consider a hypothetical novel catalyst, "CAT-X," and compare its performance against the benchmark, RuCl(p-cymene)[(S,S)-TsDPEN].

Reaction Scheme:

G Substrate 1-(2-aminophenyl)-2,2,2-trifluoroethanone Product Chiral 2,2,2-trifluoro-1-(2-aminophenyl)ethanol Substrate->Product [Catalyst], H-source Solvent, Temp, Time

Caption: Asymmetric reduction of 1-(2-aminophenyl)-2,2,2-trifluoroethanone.

Comparative Performance Data:

CatalystCatalyst Loading (mol%)Time (h)Conversion (%)Yield (%)% ee
CAT-X (Novel) 1.024>999598
RuCl(p-cymene) [(S,S)-TsDPEN] 1.024>999296
CAT-X (Novel) 0.524959097
RuCl(p-cymene) [(S,S)-TsDPEN] 0.524908595

Interpretation:

In this case study, the novel catalyst "CAT-X" demonstrates superior performance to the established benchmark. At the same catalyst loading, CAT-X provides a higher isolated yield and enantioselectivity. Furthermore, when the catalyst loading is reduced, CAT-X maintains higher activity and selectivity compared to the benchmark catalyst under the same conditions. This suggests that CAT-X is a more efficient and potentially more cost-effective catalyst for this transformation.

Conclusion and Future Outlook

The systematic benchmarking of novel catalysts is a critical process in the advancement of asymmetric synthesis. By adhering to standardized protocols and rigorously evaluating key performance indicators, researchers can objectively assess the merits of new catalytic systems. The framework presented in this guide provides a robust methodology for evaluating catalysts for the asymmetric reduction of 1-(2-aminophenyl)-2,2,2-trifluoroethanone, a key transformation for accessing valuable chiral building blocks. Future efforts should focus on developing catalysts that operate at lower loadings, under milder conditions, and with even greater enantioselectivity, further contributing to the development of sustainable and efficient chemical processes.

References

  • Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines.Organic Chemistry Frontiers.
  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.PMC.
  • Direct synthesis of chiral primary α‐trifluoromethylated amines.ResearchGate.
  • Benchmarking Chiral Catalysts: A Comparative Guide for Asymmetric Synthesis.Benchchem.
  • Enantioselective reduction of ketones.Wikipedia.
  • Comparative study of catalysts for the asymmetric reduction of 2-Methyl-1-tetralone.Benchchem.
  • Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines.Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D6QO00001K.
  • Catalytic asymmetric reduction of ketones.Unknown Source.
  • Ruthenium-Catalysed Asymmetric Reduction of Ketones.Semantic Scholar.
  • Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones.Unknown Source.
  • Synthesis of Chiral Trifluoromethyl Substituted Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation and Reductive Amination.ResearchGate.
  • Catalytic asymmetric transfer hydrogenation of ketones: Recent advances.RUA - Universidad de Alicante.
  • Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities.Unknown Source.
  • Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones.ACS Organic & Inorganic Au - ACS Publications.
  • A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.Benchchem.
  • Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts.Unknown Source.
  • Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines.PMC.
  • Recent advances in the asymmetric reduction of imines by recycled catalyst systems.Unknown Source.
  • Best Practices and Testing Protocols for Benchmarking ORR Activities of Fuel Cell Electrocatalysts Using Rotating Disk Electrode.OSTI.GOV.
  • Benchmark asymmetric reduction of ketimine 10 is used to develop the organocatalysts in this work.ResearchGate.
  • Catalytic Biomimetic Asymmetric Reduction of Alkenes and Imines Enabled by Chiral and Regenerable NAD(P)H Models.Unknown Source.
  • Chiral HPLC Separations.Phenomenex.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.LCGC International.
  • Noyori catalyst.Sigma-Aldrich.
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.Shimadzu.
  • Basics of chiral HPLC.Sigma-Aldrich.
  • Unprecedented Catalytic Asymmetric Reduction of N-H Imines.PubMed.
  • Ryoji Noyori - Nobel Lecture.Unknown Source.
  • The Noyori Asymmetric Hydrogenation Reaction.Andrew G Myers Research Group.
  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols.PMC.

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Safety Operating Guide

1-(2-Aminophenyl)-2,2,2-trifluoroethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comprehensive Disposal Guide for 1-(2-Aminophenyl)-2,2,2-trifluoroethanol CAS: 205756-49-6 Waste Classification: Halogenated Organic / Toxic[1]

Executive Safety & Logistics Summary

Do not dispose of this compound down the drain. 1-(2-Aminophenyl)-2,2,2-trifluoroethanol contains a trifluoromethyl group (


) and an aniline moiety.[1] Its disposal requires strict segregation from non-halogenated solvents to prevent the formation of toxic byproducts (such as Hydrogen Fluoride) during standard incineration.[1] It must be routed to a high-temperature incinerator equipped with flue gas scrubbing capabilities.[1]

Immediate Action Plan:

  • Waste Stream: Halogenated Organic Solvents/Solids.[1]

  • Primary Hazards: Acute Toxicity (Oral/Dermal), Skin/Eye Irritation, Potential for HF release upon thermal decomposition.[1][2]

  • Incompatibility: Strong oxidizers, Acids, Acid chlorides.[1][3]

Technical Characterization & Waste Profiling

To ensure acceptance by Environmental Health & Safety (EHS) or external waste contractors, the waste profile must be accurate.[1][4] Use the data below to complete waste manifests.

ParameterTechnical DetailDisposal Implication
Chemical Name 1-(2-Aminophenyl)-2,2,2-trifluoroethanolPrimary identifier for manifest.
CAS Number 205756-49-6Required for regulatory tracking [1].[1]
Molecular Formula

Confirms presence of Halogens (F) and Nitrogen (N).[5]
Physical State Solid / Viscous LiquidRequires solid waste bin or dissolution in compatible solvent.[1]
Hazard Class (GHS) Acute Tox. 4; Skin Irrit. 2; Eye Irrit.[1][6] 2AHandle as "Toxic" and "Irritant" waste [1].[1]
Elemental Analysis Contains Fluorine (~30% by mass)CRITICAL: Must be tagged as "Halogenated" .

Risk Assessment & Personal Protective Equipment (PPE)

The "Why" Behind the Gear:

  • Aniline Derivative: Anilines can be absorbed through the skin and may cause methemoglobinemia (interference with oxygen transport in blood).[1]

  • Fluorinated Alcohol: Can cause severe eye damage and respiratory irritation.[1][7]

Required PPE Protocol:

  • Respiratory: N95 (minimum) or Half-mask respirator with organic vapor/acid gas cartridges if handling large quantities or powders.[1]

  • Dermal: Double-gloving recommended.[1] Nitrile gloves are generally effective, but check breakthrough times if dissolved in solvents like DCM.[1]

  • Ocular: Chemical splash goggles.[1] Safety glasses are insufficient for liquid handling.[1]

Step-by-Step Disposal Protocol

This protocol is a self-validating system.[1] If you cannot complete a step (e.g., cannot verify pH), STOP and consult your EHS officer.

Phase 1: Segregation & Collection

Objective: Prevent cross-contamination that could lead to dangerous reactions or regulatory fines.[1]

  • Select Container: Use a high-density polyethylene (HDPE) or glass container.[1] Avoid metal containers if the waste is acidic, as fluorides can corrode metal.[1]

  • Solvent Compatibility:

    • If the compound is in solution, ensure the solvent is compatible with the "Halogenated Waste" stream (e.g., Dichloromethane, Chloroform).[1]

    • Self-Check: Do not mix with strong acids or oxidizers (e.g., Nitric Acid), as this can generate heat and toxic gases [2].[1][8]

  • Transfer: Quantitatively transfer the material. Rinse the original vessel with a small amount of halogenated solvent (e.g., DCM) and add the rinsate to the waste container.[1]

Phase 2: Labeling & Storage

Objective: Communicate hazards clearly to downstream handlers.

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Constituents: Write "1-(2-Aminophenyl)-2,2,2-trifluoroethanol" and "Halogenated Solvent" (if dissolved).

    • Hazard Checkboxes: Check "Toxic" and "Irritant".[1]

    • Special Note: Write "Contains Organic Fluorine - Incineration Required".

  • Storage: Store in a secondary containment tray in a cool, well-ventilated satellite accumulation area. Keep cap tightly closed to prevent vapor release.[1][2][8][9][10]

Phase 3: Final Disposal

Objective: Destruction via authorized facility.

  • Method: High-temperature incineration (

    
    ) with specific residence times.[1]
    
  • Mechanism: The facility must use scrubbers (e.g., alkaline wash) to neutralize Hydrogen Fluoride (HF) gas generated during combustion [3].[1]

  • Hand-off: Schedule pickup with your institution's EHS or licensed contractor.[1][11]

Visualized Workflows

Figure 1: Waste Segregation Decision Logic

This logic tree ensures the material never ends up in a non-halogenated stream, which is a common and costly compliance error.[1]

WasteSegregation Start Waste Generation: 1-(2-Aminophenyl)-2,2,2-trifluoroethanol CheckF Does it contain Halogens (F, Cl, Br)? (Yes, Trifluoromethyl group) Start->CheckF CheckState Physical State? CheckF->CheckState Yes SolidBin Solid Waste Bin (Label: Halogenated Organic Solid) CheckState->SolidBin Solid/Powder LiquidCheck Is solvent Halogenated? CheckState->LiquidCheck Dissolved HaloStream Halogenated Solvent Waste (Blue Can/Tag) LiquidCheck->HaloStream Yes (e.g., DCM) LiquidCheck->HaloStream No (e.g., MeOH) - Segregate to Halo Stream NonHaloStream Non-Halogenated Waste (Do NOT Use) LiquidCheck->NonHaloStream Error Path

Caption: Decision logic for segregating fluorinated organic waste. Note that even if dissolved in non-halogenated solvents (like Methanol), the presence of the fluorinated solute mandates the "Halogenated" waste stream.[1]

Figure 2: Spill Response Protocol

Immediate actions to take in the event of accidental release.

SpillResponse Assess 1. Assess Volume & Hazard (Is it safe to enter?) PPE 2. Don PPE (Goggles, Nitrile Gloves, Lab Coat) Assess->PPE Contain 3. Containment (Use absorbent pads/vermiculite) PPE->Contain Clean 4. Cleanup (Scoop into bag, do not create dust) Contain->Clean Disposal 5. Disposal (Label as Hazardous Waste) Clean->Disposal

Caption: Operational workflow for managing minor laboratory spills of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18752826, 1-(2-Aminophenyl)-2,2,2-trifluoroethanol.[1] Retrieved March 9, 2026, from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.